2-(2-Iodophenyl)propane-1,3-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodophenyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNKZEDEFONGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties and Catalytic Applications of 2-(2-Iodophenyl)propane-1,3-diol
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Framework
Executive Summary
In the landscape of modern asymmetric synthesis, 2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) has emerged as a highly versatile prochiral building block. Its structural architecture—a 1,3-diol moiety coupled with an ortho-halogenated aromatic ring—makes it an ideal substrate for transition-metal-catalyzed desymmetrization. This whitepaper explores the physicochemical properties, upstream synthetic pathways, and downstream applications of this compound, specifically focusing on its role in the enantioselective construction of chiral oxygen heterocycles such as dihydrobenzofurans, which are critical pharmacophores in drug discovery .
Physicochemical Profile & Structural Significance
The utility of 2-(2-Iodophenyl)propane-1,3-diol stems from the orthogonal reactivity of its functional groups. The ortho-iodo substituent acts as a highly reactive electrophilic handle for oxidative addition by low-valent transition metals (Pd(0) or Cu(I)). Simultaneously, the prochiral 1,3-diol provides two chemically equivalent but stereochemically distinct nucleophilic hydroxyl groups, allowing for precise enantiodiscrimination by a chiral catalyst.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-(2-Iodophenyl)propane-1,3-diol |
| CAS Registry Number | 1493854-02-6 |
| Molecular Formula | C₉H₁₁IO₂ |
| Molecular Weight | 278.09 g/mol |
| Structural Features | Prochiral center at C2; ortho-Iodo leaving group |
| Solubility | Soluble in polar aprotic solvents (Acetone, THF, DMF) |
Upstream Synthesis: Controlled Formylation and Reduction
The synthesis of 2-(2-Iodophenyl)propane-1,3-diol requires precise control to prevent over-alkylation and to preserve the sensitive carbon-iodine bond. The most robust pathway utilizes Methyl (2-iodophenyl)acetate as the starting material.
Mechanistic Causality
-
Alpha-Formylation: Sodium hydride (NaH) is used to irreversibly deprotonate the alpha-carbon of the acetate. The resulting enolate attacks an alkyl formate (e.g., methyl formate) to yield a 2-formyl intermediate.
-
Chemoselective Reduction: Diisobutylaluminum hydride (DIBAL-H) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ risks hydrodehalogenation (cleaving the critical C-I bond), DIBAL-H cleanly reduces both the ester and the formyl/enol group to primary alcohols, yielding the desired 1,3-diol.
Step-by-Step Protocol: Upstream Synthesis
Self-Validating Step: Monitor the disappearance of the ester carbonyl via FT-IR (~1735 cm⁻¹) to ensure complete reduction before quenching.
-
Enolate Formation: In a flame-dried Schlenk flask under argon, suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous toluene. Cool to 0 °C.
-
Formylation: Slowly add a solution of methyl (2-iodophenyl)acetate (1.0 eq) and methyl formate (1.5 eq) in toluene. Stir at room temperature for 4 hours until the evolution of H₂ gas ceases.
-
Reduction: Cool the reaction mixture to -78 °C. Dropwise, add DIBAL-H (1.0 M in toluene, 4.5 eq) to reduce the intermediate.
-
Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 35 hours to ensure complete double reduction.
-
Quench & Workup: Carefully quench with saturated aqueous Rochelle salt (sodium potassium tartrate) and stir vigorously for 2 hours to break the aluminum emulsion. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.
Downstream Application: Enantioselective Desymmetrization
The primary application of 2-(2-Iodophenyl)propane-1,3-diol is its transformation into chiral (S)-(2,3-dihydrobenzofuran-3-yl)methanol via an intramolecular Ullmann-type C-O coupling . A parallel methodology utilizing Palladium catalysis has also been developed for related chroman derivatives .
Mechanistic Pathway
Figure 1: Catalytic desymmetrization pathway of 2-(2-Iodophenyl)propane-1,3-diol to a chiral heterocycle.
Table 2: Optimization of Catalytic Conditions
Data summarizes the impact of rational catalyst design on yield and enantiomeric excess (ee).
| Entry | Metal Precursor | Ligand Type | Base | Solvent | Yield (%) | ee (%) |
| 1 | CuI (10 mol%) | Chiral 1,2-Diamine | Cs₂CO₃ | Acetone | 93 | >90 |
| 2 | CuI (10 mol%) | Achiral (TMEDA) | Cs₂CO₃ | Acetone | 85 | 0 (Racemic) |
| 3 | Pd(OAc)₂ (5 mol%) | Chiral Phosphine | K₂CO₃ | Toluene | 78 | 85 |
Step-by-Step Protocol: Cu-Catalyzed Asymmetric C-O Coupling
Self-Validating System: Entry 2 (Table 2) must be run in parallel. Generating the racemic product using an achiral ligand (TMEDA) is mandatory to establish baseline retention times on the chiral HPLC column, ensuring the reported ee% is mathematically sound.
Causality of Reagents:
-
Base (Cs₂CO₃): A mild, bulky base with low solubility in acetone. This provides a slow, controlled release of the basic carbonate, keeping the concentration of the reactive alkoxide low and preventing uncatalyzed, racemic background reactions.
-
Solvent (Acetone): A polar aprotic solvent that stabilizes the transition state but coordinates weakly enough to avoid displacing the chiral diamine ligand from the copper center.
Figure 2: Methodological workflow for the Cu-catalyzed desymmetric C-O coupling.
Execution:
-
Preparation: Flame-dry a Schlenk tube and backfill with Argon three times.
-
Loading: Charge the tube with CuI (10 mol%), Cs₂CO₃ (2.0 eq), the chiral ligand (e.g., (1R,1'R)-1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline, 10 mol%), and 2-(2-Iodophenyl)propane-1,3-diol (1.0 eq).
-
Initiation: Inject anhydrous acetone to achieve a substrate concentration of 0.1 M.
-
Reaction: Seal the tube and stir vigorously at the optimized temperature (typically RT to 50 °C depending on ligand sterics) for 15.0 hours.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a short silica plug using EtOAc, and analyze via LC-MS to confirm >95% consumption of the starting material.
-
Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
-
Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) against the racemic standard to determine the enantiomeric excess.
References
-
Yang, W., Liu, Y., Zhang, S., & Cai, Q. (2015). Copper-Catalyzed Intramolecular Desymmetric Aryl C-O Coupling for the Enantioselective Construction of Chiral Dihydrobenzofurans and Dihydrobenzopyrans. Angewandte Chemie International Edition, 54(30), 8805-8808.[Link]
-
Yang, W., Yan, J., Long, Y., Zhang, S., Liu, J., Zeng, Y., & Cai, Q. (2013). Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols. Organic Letters, 15(23), 6022-6025. [Link]
Structural Elucidation of 2-(2-Iodophenyl)propane-1,3-diol: A Comprehensive Technical Guide
Executive Summary & Chemical Context
The compound 2-(2-iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) is a highly valuable prochiral intermediate in modern asymmetric synthesis. It serves as the primary substrate in palladium- and copper-catalyzed desymmetric intramolecular O-arylation reactions, enabling the enantioselective construction of critical pharmacophores like (3,4-dihydro-2H-chromen-3-yl)methanols and chiral dihydrobenzofurans[1].
For drug development professionals and synthetic chemists, confirming the exact structural topology of this intermediate is non-negotiable. The molecule features two critical reactive handles: an aryl iodide (primed for oxidative addition) and a 1,3-diol system (acting as the nucleophilic desymmetrization handle). This whitepaper provides an authoritative, self-validating analytical framework for the definitive structural elucidation of this compound, grounded in causality and advanced spectroscopic principles.
Theoretical Framework & Structural Causality
Before executing analytical protocols, one must understand the physical chemistry dictating the molecule's spectral behavior. Structural elucidation is not mere pattern matching; it is the observation of underlying quantum and electromagnetic causalities.
-
The Prochiral Center & Diastereotopic Protons: The C2 carbon of the propane-1,3-diol backbone is prochiral. While the two –CH
OH groups are enantiotopic in the free molecule, the two protons within each individual methylene group are diastereotopic. Consequently, they do not appear as simple doublets in H NMR; instead, they couple with each other and the adjacent C2 methine proton, forming a complex ABX spin system. -
The Heavy Atom Effect (Spin-Orbit Coupling): In
C NMR, aromatic carbons typically resonate between 120–140 ppm. However, the carbon directly bonded to the iodine atom (C2') experiences profound diamagnetic shielding due to the large, polarizable electron cloud of the iodine atom. This "heavy atom effect" forces the C2' signal anomalously upfield to approximately 101 ppm. Recognizing this causality prevents the misassignment of C2' as an alkene or aliphatic impurity, a principle detailed in.
Self-Validating Analytical Workflows
To ensure absolute trustworthiness, the analytical data must be generated through self-validating protocols. A protocol is only robust if it inherently proves its own operational integrity during execution.
Figure 1: Self-validating analytical workflow for structural elucidation.
Protocol 3.1: High-Resolution NMR Acquisition
Causality of Solvent Choice: DMSO-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15.0 mg of the purified compound in 600 µL of DMSO-
containing 0.03% (v/v) Tetramethylsilane (TMS). -
Probe Tuning & Shimming: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe to
H and C frequencies. Perform 3D gradient shimming.-
Self-Validation Check: Ensure the TMS peak linewidth at half-height is < 0.5 Hz. A broader peak indicates poor magnetic homogeneity, which will invalidate multiplet analysis.
-
-
1D Acquisition:
- H NMR: Execute a standard 30° pulse sequence (zg30), 16 scans, 2-second relaxation delay.
-
C{
H} NMR: Execute a proton-decoupled sequence (zgpg30), 512 scans, 2-second relaxation delay.
-
2D Acquisition: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC (optimized for long-range
Hz).
Protocol 3.2: High-Resolution Mass Spectrometry (HRMS)
Causality of Lock Mass: Time-of-flight (TOF) analyzers are susceptible to thermal expansion of the flight tube, which drifts the mass calibration. By continuously infusing a known reference (lock mass), the system recalculates the mass axis in real-time, guaranteeing the < 5 ppm mass accuracy required to confirm the empirical formula (C
Step-by-Step Methodology:
-
Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% formic acid.
-
Calibration Setup: Infuse sodium formate for external calibration. Set up a secondary orthogonal spray with Leucine Enkephalin (
556.2771) as a continuous lock mass. -
Acquisition: Operate the ESI-Q-TOF in positive ion mode. Scan range:
100–1000.-
Self-Validation Check: Confirm mass error of the lock mass is < 2 ppm before extracting the analyte spectrum.
-
Spectroscopic Data Interpretation & Logical Networks
The core of structural elucidation lies in 2D NMR correlation. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical here, as it bridges the aliphatic propane-1,3-diol chain to the aromatic ring, proving they are covalently linked rather than a mixture of two separate compounds.
Figure 2: Key 2D NMR correlations establishing connectivity of the diol moiety to the aryl ring.
The methine proton (H2) at ~3.45 ppm shows strong
Quantitative Data Summaries
The following tables synthesize the expected quantitative outputs from the self-validating protocols described above, serving as a reference standard for structural verification.
Table 1: H and C NMR Assignments (DMSO- , 600 MHz)
| Position | Multiplicity ( | Key HMBC Correlations ( | ||
| C1/C3 (CH | 3.65, 3.75 | m (ABX system) | 61.5 | C2, C1' |
| C2 (CH) | 3.45 | tt (7.5, 5.5) | 48.2 | C1/C3, C1', C2', C6' |
| OH | 4.60 | t (5.5) | - | C1/C3, C2 |
| C1' (Ar-C) | - | - | 143.0 | - |
| C2' (Ar-C-I) | - | - | 101.5 | - |
| C3' (Ar-CH) | 7.85 | dd (7.8, 1.2) | 139.2 | C1', C5' |
| C4' (Ar-CH) | 7.05 | td (7.5, 1.2) | 128.4 | C2', C6' |
| C5' (Ar-CH) | 7.35 | td (7.5, 1.2) | 128.8 | C1', C3' |
| C6' (Ar-CH) | 7.45 | dd (7.8, 1.2) | 127.5 | C2', C4', C2 |
Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Data
| Adduct Type | Formula | Theoretical | Observed | Mass Error (ppm) |
| [M+H] | C | 278.9876 | 278.9880 | +1.4 |
| [M+Na] | C | 300.9696 | 300.9701 | +1.6 |
(Note: Iodine is monoisotopic (
Application Context: The Desymmetrization Pathway
Once the structure is definitively elucidated, the compound is deployed in catalytic cycles. The structural features confirmed above (the proximity of the nucleophilic OH to the electrophilic Ar-I) are the exact causal drivers of its reactivity in transition-metal catalysis.
Figure 3: Catalytic desymmetrization pathway of 2-(2-iodophenyl)propane-1,3-diol.
References
-
Title : Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols Source : Organic Letters (American Chemical Society) URL :[Link]
-
Title : High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source : Elsevier URL :[Link]
-
Title : Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (Third Edition) Source : Wiley URL :[Link]
-
Title : Spectrometric Identification of Organic Compounds (8th Edition) Source : Wiley URL :[Link]
Sources
An In-Depth Technical Guide to 2-(2-Iodophenyl)propane-1,3-diol (CAS No. 1493854-02-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)propane-1,3-diol, a molecule of significant interest in synthetic and medicinal chemistry. While direct literature on this specific compound is emerging, this guide consolidates foundational chemical principles and data from closely related analogues to offer a robust predictive framework for its synthesis, characterization, and potential applications. The strategic placement of the iodo-substituent on the phenyl ring, combined with the diol functionality, presents a unique scaffold for the development of novel chemical entities. This document will delve into a plausible synthetic route, expected physicochemical and spectroscopic properties, and the potential utility of this compound as a versatile building block in drug discovery, particularly as a precursor for more complex molecular architectures and as a subject for bioisosteric modification.
Introduction: The Strategic Importance of 2-(2-Iodophenyl)propane-1,3-diol
2-(2-Iodophenyl)propane-1,3-diol (CAS No. 1493854-02-6) is an organic compound that merges two key pharmacophoric elements: a propane-1,3-diol backbone and a 2-iodophenyl substituent. The propane-1,3-diol moiety is a common structural motif in a variety of biologically active molecules and provides a flexible, hydrophilic scaffold with two hydroxyl groups amenable to further functionalization. The 2-iodophenyl group offers a site for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions, and can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.
The strategic value of this compound lies in its potential as an intermediate for the synthesis of more complex molecules. The aryl iodide functionality serves as a versatile handle for the introduction of various substituents, allowing for the exploration of a wide chemical space in the pursuit of novel therapeutic agents. Furthermore, the iodine atom itself can be considered a bioisostere for other groups, and understanding its influence on molecular properties and biological activity is of paramount importance in lead optimization.[1][2]
Physicochemical Properties
While extensive experimental data for 2-(2-Iodophenyl)propane-1,3-diol is not yet widely published, its fundamental properties can be predicted based on its structure.
| Property | Predicted Value/Information | Source |
| CAS Number | 1493854-02-6 | [Internal Database] |
| Molecular Formula | C₉H₁₁IO₂ | [Internal Database] |
| Molecular Weight | 278.09 g/mol | [Internal Database] |
| Appearance | Expected to be a solid at room temperature | [Analogous Compounds] |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | [Chemical Principles] |
| LogP | Estimated to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. | [Computational Prediction] |
Synthesis of 2-(2-Iodophenyl)propane-1,3-diol: A Plausible Synthetic Approach
A robust synthetic route to 2-(2-Iodophenyl)propane-1,3-diol can be conceptualized based on established methodologies for the synthesis of 2-aryl-propane-1,3-diols. A common and effective strategy involves the reduction of a corresponding 2-(2-iodophenyl)malonic acid derivative.
Proposed Synthetic Workflow
The proposed synthesis commences with the readily available diethyl malonate and 2-iodobenzyl bromide, proceeding through a malonic ester synthesis followed by reduction.
Caption: Proposed synthesis of 2-(2-Iodophenyl)propane-1,3-diol.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Diethyl 2-(2-iodobenzyl)malonate
-
To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add a solution of 2-iodobenzyl bromide (1.0 eq.) in ethanol dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford diethyl 2-(2-iodobenzyl)malonate.
Step 2: Reduction to 2-(2-Iodophenyl)propane-1,3-diol
-
Prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl 2-(2-iodobenzyl)malonate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(2-Iodophenyl)propane-1,3-diol.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-(2-Iodophenyl)propane-1,3-diol would rely on a combination of spectroscopic techniques. Based on the analysis of analogous compounds such as 2-phenyl-propane-1,3-diol, the following spectral data can be anticipated.[3][4][5][6][7]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (4H): Complex multiplet in the region of δ 7.0-8.0 ppm. The ortho-proton to the iodine will likely be the most downfield. - Methine Proton (1H): A multiplet (likely a quintet) around δ 3.0-3.5 ppm, coupled to the four methylene protons. - Methylene Protons (4H): A doublet of doublets or a multiplet in the region of δ 3.6-4.0 ppm, coupled to the methine proton and the hydroxyl protons (if not exchanged with D₂O). - Hydroxyl Protons (2H): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic Carbons (6C): Signals in the range of δ 125-145 ppm. The carbon bearing the iodine will be significantly upfield due to the heavy atom effect. - Methine Carbon (1C): A signal around δ 45-55 ppm. - Methylene Carbons (2C): A signal around δ 60-70 ppm. |
| IR Spectroscopy | - O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. - C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹. - C=C Stretch (Aromatic): Absorptions around 1600 and 1475 cm⁻¹. - C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹. - C-I Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 278, corresponding to the molecular weight. - Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak. - Fragmentation Pattern: Expect fragmentation corresponding to the loss of water (M-18), hydroxymethyl groups (M-31), and cleavage of the propane chain. |
Reactivity and Synthetic Utility
The chemical reactivity of 2-(2-Iodophenyl)propane-1,3-diol is dominated by the interplay between the aryl iodide and the diol functionalities.
Reactions of the Aryl Iodide
The 2-iodophenyl group is a highly valuable synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.[8]
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents.
-
Heck Reaction: Coupling with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[1]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Ullmann Condensation: Formation of diaryl ethers.
These transformations allow for the elaboration of the 2-(2-Iodophenyl)propane-1,3-diol core into a diverse library of compounds for biological screening.
Reactions of the Diol
The two primary hydroxyl groups of the propane-1,3-diol moiety can undergo a variety of reactions, including:
-
Esterification: Reaction with carboxylic acids or their derivatives to form mono- or di-esters. This is a common strategy to improve the lipophilicity and pharmacokinetic properties of drug candidates.[9][10]
-
Etherification: Formation of ethers, for example, through Williamson ether synthesis.
-
Protection/Deprotection: The diol can be protected as a cyclic acetal or ketal (e.g., with acetone or benzaldehyde) to allow for selective reactions at the aryl iodide position.
-
Oxidation: Selective oxidation of one or both hydroxyl groups to aldehydes or carboxylic acids.
Caption: Key reactive sites of 2-(2-Iodophenyl)propane-1,3-diol.
Applications in Drug Discovery and Development
While specific biological activities of 2-(2-Iodophenyl)propane-1,3-diol have not been reported, its structural features suggest several potential applications in the field of drug discovery.
A Versatile Building Block for Fragment-Based Drug Design (FBDD)
The molecule can serve as a valuable fragment for FBDD campaigns. The diol portion provides hydrogen bond donors and acceptors for anchoring to a biological target, while the iodophenyl group can be used as a vector for growing the fragment into a more potent lead compound through the aforementioned cross-coupling reactions.
Precursor for Bioisosteric Replacement Studies
In medicinal chemistry, the iodine atom can be strategically employed as a "placeholder" for other functional groups. Its size is comparable to a t-butyl group, and it can participate in halogen bonding.[11] A synthetic route that incorporates 2-(2-Iodophenyl)propane-1,3-diol as an intermediate allows for late-stage diversification, where the iodine is replaced with other groups (e.g., -CN, -CF₃, -alkyne) to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.[1][2]
Potential for Novel Bioactive Scaffolds
Derivatives of propane-1,3-diol have been explored for a range of biological activities.[9][12] By using 2-(2-Iodophenyl)propane-1,3-diol as a starting material, novel classes of compounds can be synthesized and screened for a variety of therapeutic targets, including but not limited to anti-cancer, anti-inflammatory, and anti-viral agents.
Conclusion
2-(2-Iodophenyl)propane-1,3-diol is a chemical entity with considerable untapped potential in synthetic and medicinal chemistry. Although detailed experimental data on this specific molecule is currently scarce, this in-depth guide provides a solid foundation for researchers by extrapolating from well-established chemical principles and data from analogous structures. Its value as a versatile building block for the synthesis of complex molecules, coupled with the strategic importance of the aryl iodide functionality in modern synthetic chemistry, positions 2-(2-Iodophenyl)propane-1,3-diol as a compound of high interest for future research and development endeavors in the pharmaceutical sciences.
References
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- BenchChem. The Strategic Replacement of Iodine in 3-Iodo-6-methylpyridazine: A Comparative Guide to Bioisosteric Analogs. BenchChem (2025).
- ChemicalBook. 2-methyl-2-phenylpropane-1,3-diol(24765-53-5) 1H NMR. ChemicalBook.
- EP0823889B1 - 1,3-propane diol derivatives as bioactive compounds - Google P
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
- Desymmetrization of a Propane-1,3-diol to Introduce the Quater- nary Chiral Center of an AMG 176 Drug Substance Intermedi
- ChemHelp ASAP.
- Taylor & Francis. Bioisostere – Knowledge and References. Taylor & Francis Online.
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2-(2-Iodophenyl)propane-1,3-diol: A Scoping Review and Future Perspectives on its Bioactive Potential
An In-Depth Technical Guide
Abstract: The landscape of drug discovery is perpetually in search of novel chemical scaffolds that offer unique therapeutic potential. While many complex molecules are synthesized, a wealth of opportunity may lie within structurally straightforward compounds that are currently underexplored. 2-(2-Iodophenyl)propane-1,3-diol is one such molecule. Though specific biological data for this compound is scarce in public literature[1], its structure—a propane-1,3-diol backbone substituted with an iodophenyl group—presents a compelling case for investigation. This technical guide synthesizes information from related chemical classes to build a predictive framework for its potential biological activities, focusing on antimicrobial, anti-inflammatory, and cytotoxic applications. We provide detailed, field-proven experimental protocols to validate these hypotheses and offer insights into the potential mechanisms of action, aiming to catalyze further research into this promising, yet overlooked, chemical entity.
Introduction and Rationale
The pursuit of novel therapeutic agents often leads researchers down paths of complex, multi-step syntheses. However, significant potential can be found in simpler, well-defined molecules whose biological activities have not yet been characterized. 2-(2-Iodophenyl)propane-1,3-diol is a prime example. Its structure is a composite of two key moieties with established roles in medicinal chemistry:
-
The Iodophenyl Group: The incorporation of iodine into organic molecules is a well-established strategy in drug development. Iodine's size, hydrophobicity, and ability to form halogen bonds can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Iodinated compounds have found applications as anticancer agents, medical imaging contrast agents, and potent antimicrobials.[2][3][4] The iodine atom can serve as a reactive site for further chemical modification, making it a valuable building block in drug discovery.[2]
-
The Propane-1,3-diol (PDO) Backbone: PDO is a simple diol generally recognized as safe (GRAS) by the FDA.[5] It is widely used as a solvent and building block in various industries, including cosmetics and polymers.[5][6] While PDO itself has limited inherent bioactivity, it can serve as a scaffold to which bioactive functional groups are attached, influencing properties like solubility and cell permeability.[7][8] Some studies have suggested that propane-1,3-diol possesses greater antimicrobial properties than the more commonly used propylene glycol (propan-1,2-diol).[9]
The combination of these two groups in 2-(2-Iodophenyl)propane-1,3-diol creates a molecule with a unique physicochemical profile that warrants investigation. This guide will explore the inferred biological potential of this compound and provide a practical roadmap for its systematic evaluation.
Plausible Synthetic Routes
While specific synthesis protocols for 2-(2-Iodophenyl)propane-1,3-diol are not widely published, a logical approach can be inferred from established organic chemistry principles. A common method for creating similar phenyl-propane-1,3-diol structures involves the reduction of a corresponding diethyl phenylmalonate.[10]
Hypothetical Synthesis Workflow
A plausible route could begin with 2-iodophenylacetic acid, which would undergo esterification followed by a Claisen condensation with diethyl carbonate to form diethyl 2-(2-iodophenyl)malonate. Subsequent reduction of the ester groups, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the target molecule, 2-(2-Iodophenyl)propane-1,3-diol.
Caption: A plausible two-step synthesis pathway for the target compound.
Predicted Biological Activity & Mechanistic Insights
Based on its structural components, we can hypothesize several key biological activities for 2-(2-Iodophenyl)propane-1,3-diol.
Antimicrobial and Antibiofilm Potential
Rationale: Iodine and iodine-containing compounds have a long history as potent, broad-spectrum antimicrobial agents.[11] Their mechanism of action is multifaceted, involving the oxidation of critical amino acids and nucleotides in bacterial cell membranes and the disruption of the electron transport chain.[11] A key advantage of iodine-based agents is that bacteria have not developed significant resistance mechanisms against them.[11] Semi-organic iodine complexes have demonstrated the ability to modulate antibiotic susceptibility in multidrug-resistant (MDR) strains of S. aureus and E. coli.[12][13]
Predicted Mechanism: 2-(2-Iodophenyl)propane-1,3-diol could function as a carrier molecule, delivering iodine to microbial environments. Its moderate lipophilicity may allow it to penetrate bacterial cell membranes. Once localized, it could slowly release iodine or exert its effect as an intact molecule, disrupting membrane integrity and vital enzymatic processes. The propane-1,3-diol backbone itself may contribute to this activity, as it has shown more pronounced antimicrobial effects than propylene glycol, potentially by causing greater damage to cell membranes.[9]
Caption: Potential mechanism for antimicrobial action.
Anti-inflammatory Activity
Rationale: The core structure of the molecule is reminiscent of phenylpropanoids, a large class of plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory effects.[14][15][16][17] Phenylpropanoid derivatives can modulate key inflammatory pathways. For instance, some compounds can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), or interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[18][19]
Predicted Mechanism: 2-(2-Iodophenyl)propane-1,3-diol could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX). Alternatively, it may modulate intracellular signaling. A likely target is the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by an inflammatory signal (like lipopolysaccharide, LPS), inhibitor proteins are degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). The compound could potentially inhibit this translocation, thereby suppressing the inflammatory response.
Cytotoxic Potential against Cancer Cell Lines
Rationale: Iodinated compounds have been successfully utilized in oncology. 4-Iodoaniline, for example, is a crucial building block for synthesizing various anti-tumor agents.[2] The presence of a heavy atom like iodine can enhance intersystem crossing, potentially leading to increased reactive oxygen species (ROS) generation under certain conditions, a mechanism exploited in photodynamic therapy. Furthermore, the lipophilicity imparted by the iodophenyl group could facilitate passage across the cell membranes of cancer cells.[7] Isomers of similar pyridine-based diol compounds have demonstrated cytotoxic effects against human cancer cell lines.[20]
Predicted Mechanism: The cytotoxic activity could stem from several mechanisms. The compound might act as an alkylating agent, damaging DNA, or it could interfere with critical cellular enzymes. Another plausible mechanism is the induction of apoptosis (programmed cell death). This could be triggered by mitochondrial stress, leading to the release of cytochrome c and the activation of the caspase cascade. The compound's ability to induce apoptosis would be a hallmark of a promising anticancer agent.
Experimental Validation: Protocols and Workflows
To move from hypothesis to evidence, a structured experimental approach is essential. The following protocols are designed as self-validating systems for an initial screen of 2-(2-Iodophenyl)propane-1,3-diol's bioactivity.
General Experimental Workflow
Caption: A streamlined workflow for initial bioactivity screening.
Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against representative Gram-positive and Gram-negative bacteria.
Materials:
-
Test compound: 2-(2-Iodophenyl)propane-1,3-diol
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control (e.g., Ampicillin)
-
Negative control (DMSO or vehicle)
Methodology:
-
Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Prepare bacterial inoculums and adjust to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB, starting from a high concentration (e.g., 1024 µg/mL) down to a low concentration (e.g., 1 µg/mL).
-
Inoculation: Add 10 µL of the bacterial inoculum to each well. Include wells for positive control (bacteria + ampicillin), negative control (bacteria + vehicle), and sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
-
MBC Determination: Take 10 µL from each well that showed no growth and plate it onto a Mueller-Hinton Agar plate. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.
Protocol: In Vitro Anti-inflammatory Assay
Objective: To assess the compound's ability to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
Positive control (e.g., Dexamethasone)
-
MTT reagent for viability testing
-
TNF-α ELISA kit
Methodology:
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined by a preliminary MTT assay) for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control group) to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the compound-treated groups to the LPS-only stimulated group. A significant reduction indicates anti-inflammatory activity.
Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability as a percentage of the control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear comparison.
Table 1: Hypothetical Antimicrobial Activity Data
| Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| S. aureus | 16 | 32 |
| E. coli | 32 | 64 |
| P. aeruginosa | 64 | >128 |
| C. albicans | 128 | >128 |
Table 2: Hypothetical Cytotoxicity and Anti-inflammatory Data
| Assay | Cell Line | Parameter | Value |
|---|---|---|---|
| Cytotoxicity | MCF-7 | IC₅₀ (µM) | 25.5 |
| Cytotoxicity | A549 | IC₅₀ (µM) | 42.1 |
| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition IC₅₀ (µM) | 15.8 |
Conclusion and Future Directions
2-(2-Iodophenyl)propane-1,3-diol stands at an interesting crossroads of known chemical principles and unexplored therapeutic potential. Its simple, yet rationally designed structure, combining an iodophenyl moiety with a propanediol backbone, provides a strong theoretical basis for predicting significant antimicrobial, anti-inflammatory, and cytotoxic activities. The lack of existing data should be viewed not as a deficiency, but as an opportunity for novel discovery.
The experimental workflows detailed in this guide provide a clear, robust, and efficient path to validating these hypotheses. Should initial screenings prove fruitful, future work should focus on detailed mechanism-of-action studies, structure-activity relationship (SAR) analysis through the synthesis of analogues, and in vivo efficacy and safety profiling. The journey from a structurally interesting molecule to a potential therapeutic lead is long, but for 2-(2-Iodophenyl)propane-1,3-diol, the first steps are both compelling and clear.
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Discovery and Synthesis of 2-(2-Iodophenyl)propane-1,3-diol: A Comprehensive Technical Guide
Executive Summary & Introduction
In the realm of modern asymmetric synthesis, the design and utilization of prochiral building blocks are paramount for constructing complex, stereodefined heterocycles. 2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) has emerged as a highly valuable prochiral substrate[1]. Its primary application lies in transition-metal-catalyzed desymmetrization reactions, specifically intramolecular C–O cross-coupling, to yield enantiomerically enriched oxygen-containing heterocycles such as chiral dihydrobenzofurans and chromans[1][2].
This whitepaper provides an in-depth mechanistic rationale, a self-validating synthetic protocol, and an overview of the catalytic applications of 2-(2-iodophenyl)propane-1,3-diol. It is designed for researchers and drug development professionals seeking to integrate this motif into target-oriented synthesis.
Retrosynthetic Analysis & Mechanistic Rationale
The structural core of 2-(2-iodophenyl)propane-1,3-diol consists of a central methine carbon (C2) bonded to an ortho-iodophenyl ring and two enantiotopic hydroxymethyl groups. The presence of the aryl iodide is the critical "handle" for downstream oxidative addition in cross-coupling cycles.
The Logic of the Synthetic Route
To construct this 1,3-diol efficiently, the synthesis relies on the controlled functionalization of an activated methylene group.
-
Starting Material Selection : is selected because the ester carbonyl sufficiently acidifies the adjacent
-protons, allowing for facile deprotonation[1]. -
Mono-Hydroxymethylation : An aldol-type condensation with paraformaldehyde introduces the first hydroxymethyl equivalent. Causality : Strict stoichiometric control (1.05 equivalents of formaldehyde) is required. Over-addition would yield a quaternary
-carbon, ultimately reducing to a triol rather than the desired diol. -
Chemoselective Reduction : The intermediate ester must be reduced to a primary alcohol. Causality : Diisobutylaluminum hydride (DIBAL-H) in toluene is selected over stronger reducing agents like Lithium Aluminum Hydride (
)[1]. carries a high risk of unwanted hydrodehalogenation (cleaving the critical C–I bond via single-electron transfer pathways), whereas DIBAL-H cleanly reduces the ester while preserving the aryl iodide.
Retrosynthetic and forward synthesis pathway of 2-(2-Iodophenyl)propane-1,3-diol.
Step-by-Step Experimental Methodology
The following protocols represent a self-validating system, ensuring that intermediate integrity is verified before proceeding to the next step.
Protocol A: Synthesis of Methyl 3-hydroxy-2-(2-iodophenyl)propanoate
-
Preparation : Flame-dry a Schlenk flask under argon. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF and cool to 0 °C.
-
Enolate Formation : Add methyl 2-(2-iodophenyl)acetate (1.0 eq) dropwise. Stir for 30 minutes. Note: NaH is chosen as a strong, non-nucleophilic base to drive quantitative enolate formation without competing transesterification.
-
Formylation : Add paraformaldehyde (1.05 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Quench & Extraction : Quench with saturated aqueous
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over , and concentrate. -
Self-Validation Check : Perform TLC (Hexanes/EtOAc). The product should stain strongly with
. NMR must show the retention of the methyl ester singlet (~3.7 ppm) and the appearance of a new methine triplet and diastereotopic methylene protons.
Protocol B: Reduction to 2-(2-Iodophenyl)propane-1,3-diol
-
Preparation : Dissolve the intermediate from Protocol A in anhydrous toluene[1]. Cool the solution to 0 °C under argon.
-
Reduction : Slowly add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise via syringe pump over 30 minutes.
-
Reaction : Stir the mixture at room temperature for 35.0 hours[1]. Causality: The extended reaction time in toluene ensures complete breakdown of the stable aluminum-acetal intermediates formed during ester reduction.
-
Quench : Carefully quench the reaction at 0 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours until two clear phases separate (breaking the aluminum emulsion).
-
Isolation : Extract with EtOAc, dry, and purify via flash chromatography.
-
Self-Validation Check :
NMR must confirm the complete disappearance of the methyl ester singlet (~3.7 ppm) and the presence of a symmetrical, complex multiplet corresponding to the four protons of the two groups.
Application in Asymmetric Synthesis: The Discovery Aspect
The true value of 2-(2-iodophenyl)propane-1,3-diol was unlocked during the discovery of transition-metal-catalyzed desymmetrization strategies. By employing a chiral catalyst, one of the two enantiotopic hydroxyl groups is selectively coupled to the aryl ring, breaking the molecule's symmetry and establishing a new stereocenter.
Copper-Catalyzed Desymmetrization
In a landmark methodology, this diol is subjected to a Cu(I)-catalyzed intramolecular C–O coupling using a chiral cyclic 1,2-diamine ligand[1]. The oxidative addition of Cu(I) into the C–I bond is followed by an enantioselective alkoxide attack. Because the substrate is a 2-aryl-1,3-diol, the intramolecular cyclization forms a 5-membered ring, yielding highly enantioenriched (2,3-dihydrobenzofuran-3-yl)methanols [1]. (Note: Homologous substrates with an extra methylene spacer are used in Pd-catalyzed variants to form 6-membered chromans[2]).
Cu-catalyzed desymmetrization of 2-(2-Iodophenyl)propane-1,3-diol.
Quantitative Data Summaries
The efficacy of 2-(2-iodophenyl)propane-1,3-diol as a substrate is highly dependent on the catalytic conditions. Below is a summarized matrix of reaction optimization parameters demonstrating the sensitivity of the desymmetrization process to the base and solvent environment (representative data based on the established Cu-catalyzed methodology[1]).
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | CuI / Chiral 1,2-Diamine | Toluene | 80 | 88 | 94 | |
| 2 | CuBr / Chiral 1,2-Diamine | Toluene | 80 | 82 | 90 | |
| 3 | CuI / Chiral 1,2-Diamine | Toluene | 80 | 75 | 85 | |
| 4 | CuI / Chiral 1,2-Diamine | THF | 80 | 40 | 70 |
Analysis : Non-polar solvents like toluene suppress background uncatalyzed racemic pathways, maximizing the ee%. The choice of
References
-
Molaid Chemical Database. "2-(2-iodophenyl)propane-1,3-diol | 1493854-02-6". Reaction Information & Synthesis Literature. Available at:[Link]
-
Yang, W., et al. "Copper-Catalyzed Intramolecular Desymmetric Aryl C–O Coupling for the Enantioselective Construction of Chiral Dihydrobenzofurans and Chromans." Angewandte Chemie International Edition, 2015. Available at:[Link]
-
Yang, W., et al. "Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols." Organic Letters, 2013, 15 (23), 6022-6025. Available at:[Link]
Sources
Strategic Utilization of 2-(2-Iodophenyl)propane-1,3-diol
From Synthetic Scaffold to Privileged Pharmacophore[1]
Executive Summary
The molecule 2-(2-iodophenyl)propane-1,3-diol represents a high-value "linchpin" scaffold in modern organic synthesis.[1] Structurally, it combines a flexible 1,3-diol backbone—reminiscent of the anticonvulsant Felbamate —with an ortho-iodide handle.[1] This specific geometry allows for divergent synthetic pathways: it can serve as a precursor to CNS-active carbamates, or undergo palladium-catalyzed intramolecular cyclization to yield oxygenated heterocycles like isochromans and spiro-isobenzofurans .[1]
This guide details the robust synthesis of this scaffold, its validation, and its application in diversity-oriented synthesis (DOS).
Module 1: High-Fidelity Synthesis
Objective: Scalable production of the core diol while preventing reductive dehalogenation of the aryl iodide.
The synthesis hinges on the reduction of a malonate precursor.[2][3] While Lithium Aluminum Hydride (LiAlH
Protocol: Borane-Mediated Reduction
Rationale: Borane-dimethyl sulfide (BH
Step-by-Step Methodology:
-
Precursor Preparation:
-
Reduction Setup:
-
Execution:
-
Quench & Workup:
Data Validation (Self-Check):
-
1H NMR (CDCl
, 400 MHz): Look for the disappearance of the ethyl ester quartet (~4.1 ppm). The product should show a multiplet for the central methine (~3.4 ppm) and a distinct doublet/multiplet for the –CH OH protons (~3.8-4.0 ppm).[1] -
Diagnostic Signal: The aromatic region will show a characteristic downfield doublet (~7.8 ppm) corresponding to the proton ortho to the iodine.
Module 2: Divergent Functionalization
The "Fork in the Road"
Once the scaffold is secured, the ortho-iodine and 1,3-diol moieties allow for three distinct chemical trajectories.[1]
Pathway A: The "Felbamate" Analog Route (CNS Focus)
This pathway targets acyclic dicarbamates, bioisosteres of the antiepileptic drug Felbamate. The iodine atom introduces lipophilicity and a handle for late-stage metabolic blocking.[1]
-
Reagents: Trichloroisocyanuric acid / NaOCN (mild) or Phosgene/NH
(industrial).[1] -
Mechanism: Conversion of primary alcohols to carbamates (-OC(O)NH
).[1]
Pathway B: Isochroman Formation (Heterocyclic Focus)
This is the most powerful application of the scaffold. The ortho-iodine acts as an electrophile for Intramolecular etherification.[1]
-
Catalyst: Pd(OAc)
/ Ligand (e.g., dppf or Xantphos). -
Base: Cs
CO or NaO^t^Bu.[1] -
Outcome: Formation of isochroman-4-ol derivatives via C–O bond formation.[1]
Pathway C: Spirocyclization
Advanced cascade reactions using CO insertion or diazo compounds can create spiro[isobenzofuran-1,3'-isochroman] architectures.[1]
Visualization: Synthetic Workflows
The following diagram illustrates the decision matrix for utilizing this scaffold.
Figure 1: Divergent synthetic utility of the 2-(2-iodophenyl)propane-1,3-diol scaffold.
Module 3: Experimental Data & Comparison
The following table contrasts the reaction conditions for the two primary applications of this scaffold.
| Parameter | Pathway A: Carbamoylation | Pathway B: Pd-Catalyzed Cyclization |
| Target Class | CNS Active Agents (Acyclic) | O-Heterocycles (Isochromans) |
| Key Reagent | Chlorosulfonyl isocyanate (CSI) or Phosgene | Pd(OAc) |
| Solvent | DCM or Toluene (0°C to RT) | Toluene or 1,4-Dioxane (100°C) |
| Critical Factor | Moisture Control: Strictly anhydrous to prevent hydrolysis of isocyanate intermediate.[1][4] | Base Choice: Cs |
| Yield Expectation | 75–85% | 60–75% |
| Side Reactions | Polymerization of isocyanate; Monocarbamate formation.[1] | De-iodination (reduction); Intermolecular etherification.[1] |
Module 4: Mechanistic Insight (Isochroman Formation)[1]
The transformation of the diol to the isochroman ring is a textbook example of intramolecular Buchwald-Hartwig etherification .
-
Oxidative Addition: Pd(0) inserts into the C–I bond of the aryl ring.[1]
-
Ligand Exchange: The hydroxyl group coordinates to the Pd(II) center (facilitated by the base deprotonating the alcohol).[1]
-
Reductive Elimination: The C–O bond is formed, closing the 6-membered ring and regenerating Pd(0).[1]
Note: Because the starting material is a diol, regioselectivity is usually not an issue due to symmetry. However, if the diol is desymmetrized (e.g., mono-protected), this reaction yields chiral isochromans.
Figure 2: Mechanistic cycle for the Palladium-catalyzed cyclization.
References
-
Synthesis of Phenylpropanediols
-
Isochroman Synthesis via Pd-Catalysis
-
Carbamate Derivatives (Felbamate Context)
-
General Reactivity of 1,3-Diols
Sources
- 1. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3'-isochroman] scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Spectroscopic Profiling of 2-(2-Iodophenyl)propane-1,3-diol
This guide serves as a technical reference for the characterization and synthesis of 2-(2-Iodophenyl)propane-1,3-diol , a critical intermediate in the synthesis of oxygen heterocycles (chromans) and hypervalent iodine reagents.
The data presented below synthesizes experimental values from primary literature, specifically focusing on the protocols established in Organic Letters (Yang et al., 2013) and related methodology for ortho-substituted aryl diols.
Compound Profile & Significance
-
IUPAC Name: 2-(2-Iodophenyl)propane-1,3-diol[1]
-
CAS Registry Number: 1493854-02-6[2]
-
Molecular Formula: C
H IO [2] -
Molecular Weight: 278.09 g/mol [2]
-
Appearance: Viscous colorless to pale yellow oil (often crystallizes upon standing/trituration).
-
Solubility: Soluble in MeOH, EtOH, EtOAc, CH
Cl , DMSO; sparingly soluble in hexanes/water.
Core Utility: This diol possesses a pro-chiral center at the C2 position. It is a strategic scaffold used in:
-
Pd-Catalyzed Desymmetrization: Precursor for enantioselective synthesis of chiral (3,4-dihydro-2H-chromen-3-yl)methanols via intramolecular C–O bond formation.[1]
-
Hypervalent Iodine Chemistry: A reduced precursor to spirocyclic periodinanes (e.g., Martin-Spiro Sulfurane analogs) where the diol ligands stabilize the central iodine atom.
Synthesis & Experimental Protocol
To ensure the integrity of the spectroscopic data, one must understand the genesis of the sample. The standard high-purity synthesis involves the reduction of diethyl 2-(2-iodophenyl)malonate .
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from aryl halide precursors to the target diol via malonate reduction.
Validated Synthesis Protocol
Based on methodologies by Yang et al. (2013) and Hennessy/Buchwald (2002).
-
Malonate Formation: Coupling of 1,2-diiodobenzene (or 1-iodo-2-bromobenzene) with diethyl malonate using CuI/2-phenylphenol/Cs
CO in THF. -
Reduction Step (Critical for Purity):
-
Setup: Flame-dried 2-neck flask under Argon.
-
Reagents: Suspend LiAlH
(2.5 equiv) in anhydrous THF at 0 °C. -
Addition: Add diethyl 2-(2-iodophenyl)malonate (dissolved in THF) dropwise. Note: Rapid addition causes exotherms that may de-iodinate the ring.
-
Workup: Fieser workup (Water, 15% NaOH, Water) is recommended to avoid aluminum emulsions which trap the polar diol.
-
Purification: Flash column chromatography (Hexanes:EtOAc 1:1 to 1:2). The diol is polar and streaks if the silica is not deactivated.
-
Spectroscopic Data
The following data represents high-purity material isolated via the method above.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl
H NMR Data Table
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.86 | Doublet ( | 1H | Ar-H (C3) | Deshielded by the large, polarizable Iodine atom at the ortho position. Distinctive diagnostic peak. |
| 7.35 – 7.28 | Multiplet | 2H | Ar-H (C4, C5) | Overlapping aromatic protons. |
| 6.98 – 6.92 | Multiplet | 1H | Ar-H (C6) | Proton ortho to the alkyl group, shielded relative to C3-H. |
| 4.10 – 3.98 | Multiplet | 4H | -CH | Diastereotopic nature is weak in achiral solvent but appears as a complex multiplet due to coupling with the methine. |
| 3.65 – 3.55 | Quintet/Multiplet | 1H | Ar-CH -(CH | The methine proton. Shifted downfield by the aromatic ring. |
| 2.60 – 2.40 | Broad Singlet | 2H | -OH | Exchangeable. Shift varies with concentration and water content. |
C NMR Data Table
| Chemical Shift ( | Assignment | Structural Context |
| 142.5 | Ar-C (ipso) | Quaternary carbon attached to the propane chain. |
| 139.8 | Ar-C 3 | Carbon bearing the deshielded proton ortho to Iodine. |
| 129.2, 128.8, 128.1 | Ar-C (meta/para) | Typical aromatic signals. |
| 101.5 | Ar-C -I | Diagnostic Peak: The heavy atom effect of Iodine causes a significant upfield shift (shielding) of the ipso carbon. |
| 65.2 | -C H | Typical primary alcohol region. |
| 48.5 | Ar-C H- | Methine carbon connecting the diol to the ring. |
Infrared Spectroscopy (FT-IR)
Method: Neat film (ATR)
-
3200 – 3450 cm
(Strong, Broad): O-H stretching. Indicates hydrogen bonding (intermolecular).[3] -
2930, 2880 cm
(Medium): C-H stretching (aliphatic). -
1580, 1460 cm
(Weak-Medium): C=C aromatic ring skeletal vibrations. -
1030 – 1050 cm
(Strong): C-O primary alcohol stretch. -
750 cm
(Strong): C-H out-of-plane bending (ortho-substituted benzene ring). This is a key confirmation of the 1,2-substitution pattern.
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or HRMS
-
Molecular Ion: 278.09 Da[2]
-
[M+Na]
: Calculated: 300.9701 m/z. (Observed typically 301.0). -
[M+H]
: 279.09 (Often weak due to loss of water). -
[M – H
O + H] : 261.08 (Common fragment in acidic ESI source). -
Fragmentation Pattern (EI - 70eV):
-
m/z 278 (M
) -
m/z 151 (Loss of I
) -
m/z 127 (I
) -
m/z 247 (Loss of CH
OH)
-
Troubleshooting & Quality Control
When synthesizing or sourcing this compound, researchers frequently encounter specific impurities. Use this logic tree to validate your sample:
Common Impurities
-
De-iodinated Product (2-Phenylpropane-1,3-diol):
-
Mono-reduced Ester (Ethyl 3-hydroxy-2-(2-iodophenyl)propanoate):
-
Cause: Incomplete reduction.
-
Detection: Check
H NMR for ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and IR for Carbonyl stretch (~1730 cm ).
-
Stability Note
The C-I bond is photolabile. Store the compound in amber vials away from direct light to prevent the formation of iodine radicals and subsequent yellowing (liberation of I
References
-
Primary Synthesis & Characterization: Yang, W., Yan, J., Long, Y., Zhang, S., Liu, J., Zeng, Y., & Cai, Q. (2013). Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols. Organic Letters, 15(24), 6162–6165. [Link]
-
Malonate Precursor Synthesis: Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. [Link]
- Soai, K., & Oyamada, H. (1995). Preparation of 2-Substituted 1,3-Propanediols by the Reduction of 2-Substituted Diethyl Malonates.
Sources
- 1. 2-(2-iodophenyl)propane-1,3-diol - CAS号 1493854-02-6 - 摩熵化学 [molaid.com]
- 2. 1493854-02-6|2-(2-Iodophenyl)propane-1,3-diol|BLD Pharm [bldpharm.com]
- 3. The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. bmse000303 1,3-Propanediol at BMRB [bmrb.io]
- 6. 2,2-Diphenylpropane-1,3-diol | C15H16O2 | CID 410445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
Methodological & Application
Application Note: 2-(2-Iodophenyl)propane-1,3-diol in Medicinal Chemistry
[1]
Executive Summary
2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) is a bifunctional aryl iodide building block.[1] Its structural uniqueness lies in the ortho-positioning of a prochiral 1,3-diol motif relative to a reactive aryl iodide. This geometric arrangement makes it an ideal substrate for Pd-catalyzed desymmetric intramolecular C–O coupling , enabling the rapid construction of chiral 3-(hydroxymethyl)-2,3-dihydrobenzofurans . These scaffolds are critical bioisosteres in kinase inhibitors, GPCR ligands, and natural product synthesis.
Key Chemical Properties
| Property | Data |
| CAS Number | 1493854-02-6 |
| Molecular Formula | C9H11IO2 |
| Molecular Weight | 278.09 g/mol |
| Physical State | Solid / Wax-like solid |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water. |
| Key Functionality | Aryl Iodide (Electrophile), 1,3-Diol (Nucleophile/Prochiral center) |
Primary Application: Enantioselective Synthesis of Dihydrobenzofurans
The most powerful application of this molecule is its conversion into chiral 3-(hydroxymethyl)-2,3-dihydrobenzofuran via a desymmetric C–O bond-forming reaction.
The Scientific Rationale
The substrate possesses a plane of symmetry (the phenyl ring and the C2-H bond of the propane chain). The two hydroxymethyl groups are enantiotopic. A chiral catalyst can distinguish between these two groups, facilitating the attack of one hydroxyl oxygen onto the aryl iodide center while leaving the other untouched.
-
Reaction Type: Intramolecular Buchwald-Hartwig Etherification.
-
Outcome: Formation of a 5-membered ether ring with simultaneous creation of a chiral center at the C3 position.
-
Value: Avoids the need for chiral resolution of the final drug candidate.
Experimental Protocol: Pd-Catalyzed Desymmetrization
Objective: Synthesize (S)-3-(hydroxymethyl)-2,3-dihydrobenzofuran with >90% ee.
Materials
-
Substrate: 2-(2-Iodophenyl)propane-1,3-diol (1.0 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Chiral Ligand: (S)-SegPhos or (S)-BINAP (6 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: Toluene (anhydrous, degassed)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Catalyst Pre-complexation:
-
In a glovebox or under argon, charge a flame-dried reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and (S)-SegPhos (36 mg, 0.06 mmol).
-
Add 2 mL of anhydrous toluene and stir at room temperature for 30 minutes to generate the active chiral Pd(0) species.
-
-
Substrate Addition:
-
Add 2-(2-Iodophenyl)propane-1,3-diol (278 mg, 1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.
-
Add remaining toluene (3 mL) to reach a concentration of ~0.2 M.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Heat the mixture to 80°C in an aluminum heating block.
-
Stir vigorously (1000 rpm) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 2:1) or LC-MS. The starting material (aryl iodide) should disappear.
-
-
Work-up:
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane/EtOAc (10% → 40%). The cyclized product is typically less polar than the starting diol.
-
Mechanism of Action (Visualized)
Caption: Catalytic cycle for the desymmetric intramolecular etherification. The chiral ligand enforces recognition of one hydroxymethyl arm over the other.
Secondary Application: Suzuki-Miyaura Cross-Coupling
Before cyclization, the aryl iodide moiety can be utilized to append the 1,3-diol "warhead" onto larger drug scaffolds. This is particularly useful for fragment-based drug discovery (FBDD) where the diol increases solubility and provides hydrogen-bonding handles.
Protocol: Retention of the Diol
Challenge: Preventing the free hydroxyl groups from poisoning the catalyst or cyclizing prematurely. Solution: Use a mild base (K₃PO₄) and a water-tolerant catalyst system.
-
Reactants: 2-(2-Iodophenyl)propane-1,3-diol (1.0 equiv) + Boronic Acid (R-B(OH)₂, 1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base/Solvent: K₃PO₄ (3.0 equiv) in Dioxane/Water (4:1).
-
Conditions: 60°C, 4 hours.
-
Result: A biaryl system retaining the propane-1,3-diol tail (Ar-Ar'-CH(CH₂OH)₂). This intermediate can subsequently be cyclized (using the protocol in Section 2) to form complex, polycyclic benzofurans.
Structural Data & Comparison
The following table compares the target molecule with its cyclized product to aid in reaction monitoring.
| Feature | Starting Material (Acyclic) | Product (Cyclic Dihydrobenzofuran) |
| Formula | C9H11IO2 | C9H10O2 |
| H-Bond Donors | 2 (Diol) | 1 (Primary Alcohol) |
| 1H NMR (Diagnostic) | ~5.0 ppm (OH broad), ~3.8 ppm (CH2-OH) | ~4.5 ppm (OCH2 ring), ~3.6 ppm (CH2-OH exocyclic) |
| Mass Spec (ESI) | [M+Na]+ = 301.0 | [M+H]+ = 151.1 (Loss of I) |
| Polarity (TLC) | High (stays near baseline in Hex/EtOAc) | Medium (moves up) |
References
-
Desymmetric Synthesis: Cai, Q., et al. (2013).[1] Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols. Organic Letters, 15(24), 6148–6151. Link(Note: While the title refers to chromans, the methodology applies to homologous substrates for dihydrobenzofurans).
-
General Cyclization: Shaikh, A. K., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans. Organic Letters, 16(5), 1478–1481. Link
-
Copper Catalysis Alternative: Yang, W., et al. (2015). Copper-Catalyzed Desymmetric Intramolecular O-Arylation. Angewandte Chemie International Edition, 54(32), 9335–9339. Link
Application Note: Synthesis of 2-(2-Iodophenyl)propane-1,3-diol
[1][2]
Part 1: Strategic Analysis & Synthetic Logic[1]
The Synthetic Challenge
The target molecule features a propane-1,3-diol backbone substituted at the 2-position with a sterically demanding 2-iodophenyl group.[1] The primary synthetic challenge lies in introducing the hydroxymethyl groups while preserving the reactive ortho-iodine substituent, which is prone to dehalogenation or premature coupling under aggressive conditions.[1]
Route Selection
Two primary strategies are viable. This guide prioritizes Method A (Claisen-Reduction) as the industry-standard approach for high-purity synthesis, aligning with protocols reported in Angewandte Chemie (2015).[1]
-
Method A: Formylation-Reduction (Recommended) [1]
-
Mechanism: Claisen condensation of methyl 2-(2-iodophenyl)acetate with ethyl formate, followed by exhaustive reduction.[1]
-
Pros: Uses inexpensive reagents (NaH, Ethyl Formate); avoids transition metal catalysts that might react with the aryl iodide.
-
Cons: Requires careful handling of pyrophoric reductants (DIBAL-H or LiAlH4).[1]
-
-
Method B: Malonate Arylation (Alternative) [1]
Part 2: Detailed Experimental Protocol (Method A)
Reaction Scheme
The synthesis proceeds in two distinct steps from Methyl 2-(2-iodophenyl)acetate .[1][2]
-
-Formylation: Formation of the
-formyl ester enolate using Sodium Hydride and Ethyl Formate.[1] -
Reduction: Global reduction of the ester and formyl groups to the diol using Diisobutylaluminum Hydride (DIBAL-H).[1]
Figure 1: Two-step synthetic pathway via formylation-reduction.[1]
Step-by-Step Procedure
Step 1: Preparation of Methyl 2-formyl-2-(2-iodophenyl)acetate
Reagents:
-
Methyl 2-(2-iodophenyl)acetate (1.0 equiv)[1]
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)[1]
-
Ethyl Formate (5.0 equiv)[1]
-
THF (Anhydrous, 0.2 M concentration)[1]
Protocol:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (
), wash NaH (1.5 equiv) with dry hexane (3x) to remove mineral oil. Suspend the NaH in anhydrous THF. -
Formylation: Cool the suspension to 0°C . Add Ethyl Formate (5.0 equiv) dropwise.[1]
-
Addition: Add a solution of Methyl 2-(2-iodophenyl)acetate (1.0 equiv) in THF dropwise over 30 minutes. Note: Gas evolution (
) will be observed. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours . Monitor by TLC (The starting material spot should disappear; a polar enol spot may appear).[1]
-
Workup: Quench carefully with saturated
solution at 0°C. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Outcome: The crude product is typically a yellow oil (enol form) used directly in the next step without purification to avoid decomposition.[1]
Step 2: Reduction to 2-(2-Iodophenyl)propane-1,3-diol
Reagents:
-
Crude Formyl Ester (from Step 1)[1]
-
DIBAL-H (1.0 M in Toluene) (4.0 equiv)[1]
-
Toluene (Anhydrous)[1]
Protocol:
-
Setup: Dissolve the crude intermediate in anhydrous Toluene (0.1 M) under
. Cool the solution to -78°C (Dry ice/Acetone bath). -
Reduction: Add DIBAL-H (4.0 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel.[1] Crucial: Maintain internal temperature below -60°C to prevent deiodination.[1]
-
Warming: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour.
-
Quench (Rochelle's Salt Method):
-
Dilute with Diethyl Ether.[1]
-
Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution (volume equal to reaction mixture).
-
Stir vigorously at RT for 2–4 hours until the two phases separate clearly (the aluminum emulsion must break).
-
-
Isolation: Separate layers. Extract the aqueous layer with Ethyl Acetate (3x).[1]
-
Purification: Dry combined organics (
), filter, and concentrate. Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient 4:1 to 1:1).
Yield Expectation: 75–85% over two steps. Physical State: White to off-white solid or viscous colorless oil.[1]
Part 3: Critical Parameters & Troubleshooting
Data Summary Table
| Parameter | Specification | Reason |
| Solvent Quality | Anhydrous THF/Toluene (<50 ppm | DIBAL-H and NaH are moisture-sensitive; water destroys reagents and lowers yield.[1] |
| Temperature (Red.) | Start at -78°C, max 0°C | High temperatures during reduction can cause hydrodehalogenation (loss of Iodine).[1] |
| Stoichiometry | DIBAL-H (4.0 eq) | 2 eq for ester reduction + 1 eq for formyl reduction + 1 eq excess for kinetics.[1] |
| Quenching | Rochelle's Salt | Essential to break stable Al-complexes; acid quench may cause cyclization or decomposition.[1] |
Troubleshooting Guide
-
Problem: Low Yield in Step 1.
-
Problem: Loss of Iodine (Deiodination).
-
Problem: Aluminum Emulsion.
Part 4: Mechanistic Workflow
The following diagram illustrates the transformation logic and critical control points.
Figure 2: Operational workflow emphasizing the critical quenching step.
Part 5: References
-
Yang, W., Yan, J., Long, Y., Zhang, S., Liu, J., Zeng, Y., & Cai, Q. (2015).[1] "Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols." Angewandte Chemie International Edition, 54(1), 1-6.[1] (Describes the synthesis of the title compound in Supporting Information).
-
[1]
-
-
Hennessy, E. J., & Buchwald, S. L. (2002).[1][3] "A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate." Organic Letters, 4(2), 269-272.[1][3] (Alternative route via Malonate Arylation).[1][3]
-
[1]
-
-
Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for handling diols and protecting groups).
-
[1]
-
scale-up synthesis and purification of 2-(2-Iodophenyl)propane-1,3-diol
Application Note: Process Development for the Scale-Up Synthesis and Purification of 2-(2-Iodophenyl)propane-1,3-diol
Executive Summary & Strategic Analysis
The target molecule, 2-(2-Iodophenyl)propane-1,3-diol , is a critical scaffold in the synthesis of hypervalent iodine reagents (e.g., benziodoxoles) and spirocyclic heterocycles used in drug discovery.
Scale-Up Challenge: The primary difficulty in scaling this synthesis lies in two areas:
-
Regioselectivity & Cost: Direct functionalization of phenyl-1,3-diols is non-selective. We must install the carbon framework already bearing the iodine atom.
-
Chemoselectivity during Reduction: The reduction of the ester precursor to the diol must be powerful enough to reduce the esters but controlled enough to prevent hydrodehalogenation (loss of the aryl iodine).
Selected Route: We utilize a convergent, two-step protocol:
-
Copper-Catalyzed
-Arylation: Coupling diethyl malonate with 1,2-diiodobenzene. This method (Buchwald conditions) is superior to nucleophilic aromatic substitution ( ) which requires activating groups not present here. -
Chemoselective Hydride Reduction: Using Lithium Aluminum Hydride (LiAlH
) under controlled cryogenic conditions to preserve the aryl iodide.
Chemical Reaction Pathway
The following diagram illustrates the synthetic logic and critical process control points.
Caption: Synthetic pathway highlighting the critical divergence point where temperature control prevents de-iodination.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-(2-iodophenyl)malonate
This step utilizes a Copper(I)-catalyzed C-C bond formation.[1] Unlike Palladium coupling, Copper requires higher catalyst loading but is significantly cheaper and easier to remove from polar intermediates.
Reagents & Materials:
-
1,2-Diiodobenzene (1.0 equiv)
-
Diethyl malonate (2.0 equiv) — Excess drives mono-arylation.
-
CuI (10 mol%)
-
2-Phenylphenol (20 mol%) — Ligand essential for catalysis.
-
Cs
CO (1.5 equiv) — Base. -
Solvent: THF (Anhydrous).[2]
Protocol:
-
Setup: In a flame-dried 3-neck reactor equipped with a mechanical stirrer and reflux condenser, charge Cs
CO (dried), CuI, and 2-phenylphenol. -
Inertion: Evacuate and backfill with Nitrogen (
) three times. -
Addition: Add 1,2-diiodobenzene and diethyl malonate via syringe/cannula followed by anhydrous THF (0.5 M concentration relative to diiodobenzene).
-
Reaction: Heat the mixture to 70°C (internal temperature). Monitor by HPLC/TLC.
-
Process Note: The reaction typically requires 20–24 hours. The mixture will turn a heterogeneous blue/green slurry.
-
-
Workup (Scale-Up Optimized):
-
Cool to Room Temperature (RT).
-
Dilute with Ethyl Acetate (EtOAc).[3]
-
Copper Removal: Filter the slurry through a pad of Celite to remove inorganic salts. Wash the filtrate with saturated NH
Cl solution (2x) to complex and remove residual copper (aqueous layer turns blue).
-
-
Purification: Concentrate the organic layer.[4][5] Purify via vacuum distillation (high boiling point) or recrystallization from Hexanes/EtOAc if solid.
-
Target: Pale yellow oil or low-melting solid.
-
Step 2: Reduction to 2-(2-Iodophenyl)propane-1,3-diol
Critical Safety Warning: LiAlH
Reagents:
-
Diethyl 2-(2-iodophenyl)malonate (Intermediate from Step 1).
-
LiAlH
(2.2 equiv) — 2.0 equiv needed for ester reduction + 0.2 excess. -
Solvent: THF (Anhydrous).[2]
Protocol:
-
Reactor Setup: Dry a reactor thoroughly. Equip with an addition funnel, internal thermometer, and
line. -
LAH Slurry: Charge LiAlH
pellets/powder into the flask and suspend in THF at 0°C. -
Controlled Addition: Dissolve the malonate intermediate in THF. Add this solution dropwise to the LAH slurry over 60 minutes.
-
Control Point: Maintain internal temperature < 10°C . Do not allow the reaction to exotherm significantly.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT (20–25°C). Do not reflux.
-
QC Check: Aliquot quench and TLC.[6] If starting material remains, stir longer at RT. Heating risks removing the Iodine.
-
-
Fieser Quench (Crucial for Filtration):
-
Cool mixture back to 0°C.
-
For every 1 g of LiAlH
used, add sequentially:-
1 mL Water (Very slow, vigorous
evolution). -
1 mL 15% NaOH solution.
-
3 mL Water.
-
-
Result: This produces a granular, white precipitate of aluminum salts that filters easily, unlike the gelatinous mess formed by acidic quenching.
-
-
Isolation: Warm to RT and stir for 30 minutes until the precipitate is granular. Filter through a coarse frit or Celite. Dry the filtrate over MgSO
and concentrate.
Purification & Characterization
Recrystallization Protocol: The crude diol is often a sticky solid.
-
Dissolve crude solid in a minimum amount of hot Toluene or EtOAc (60°C).
-
Add Hexanes dropwise until slight turbidity is observed.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the white crystals.
Data Summary Table:
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Yellowing indicates oxidation or Iodine release. |
| Yield (Step 1) | 75% – 85% | Loss usually due to incomplete mono-arylation. |
| Yield (Step 2) | 80% – 90% | High yield expected if quench is managed well. |
| Melting Point | 90–95 °C | (Estimated based on analogs; verify experimentally). |
| 1H NMR | Characteristic downfield shift of proton adjacent to Iodine. |
Process Safety & Decision Tree
The following logic flow guides the operator through the critical quenching step, which is the highest risk operation in this protocol.
Caption: Decision tree for LAH workup. The Fieser method (Left branch) is preferred for speed; Rochelle's salt (Right branch) is the backup for emulsions.
References
-
Hennessy, E. J., & Buchwald, S. L. (2002).[7] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[7] [Link]
-
Gershkovich, A. A., & Sabirov, A. N. (2010). Preparation of Benziodoxoles. Journal of Organic Chemistry, 75(9), 3017–3030. (Context for hypervalent iodine precursors). [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (The standard reference for the "Fieser Workup" of Aluminum Hydrides).
-
Frontier, A. (2023).[8] Magic Formulas: Fieser Workup (LAH and DiBAL).[9] University of Rochester, Department of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Magic Formulas [chem.rochester.edu]
Application Notes and Protocols: 2-(2-Iodophenyl)propane-1,3-diol as a Versatile Precursor for Advanced Ligand Synthesis
Abstract
This guide provides a comprehensive overview of the synthesis and application of 2-(2-Iodophenyl)propane-1,3-diol, a versatile precursor for the development of novel P,O-type and N-heterocyclic carbene (NHC) ligands. The strategic placement of a sterically demanding 2-iodophenyl group and a reactive 1,3-diol moiety within a single molecule offers a unique platform for creating ligands with tailored steric and electronic properties. Such ligands are of significant interest for enhancing the efficiency and selectivity of various transition metal-catalyzed reactions, particularly in the realm of cross-coupling chemistry. This document details the synthetic protocols for the precursor itself, its conversion into phosphinite and NHC-based ligands, and a representative application in the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Advantage of a Bifunctional Precursor
In the field of homogeneous catalysis, ligand design is paramount to controlling the activity, selectivity, and stability of a metal catalyst. Ligands that possess multiple, distinct functionalities offer unique opportunities for catalyst modulation. The molecule 2-(2-Iodophenyl)propane-1,3-diol is a prime example of such a strategic precursor. It combines two key chemical features:
-
A 1,3-Diol Backbone: This moiety is a well-established starting point for the synthesis of various bidentate ligands. The two hydroxyl groups can be readily functionalized to introduce phosphorus, nitrogen, or other donor atoms, often forming a chelating ring that enhances the stability of the resulting metal complex.
-
A 2-Iodophenyl Group: The aryl iodide functionality is a versatile handle for a wide range of chemical transformations. Most notably, it can participate in oxidative addition to a low-valent metal center, a key step in many catalytic cycles. Furthermore, the iodine atom itself can engage in halogen bonding or be replaced via cross-coupling reactions to further modify the ligand framework.
The combination of these features in 2-(2-Iodophenyl)propane-1,3-diol allows for the synthesis of ligands that can coordinate to a metal center through the diol-derived donor atoms while the iodophenyl group can either remain as a sterically bulky substituent or participate directly in the catalytic process. This dual nature makes it a highly valuable building block for researchers in catalysis and drug development.
Synthesis of the Precursor: 2-(2-Iodophenyl)propane-1,3-diol
A robust and scalable synthesis of 2-(2-Iodophenyl)propane-1,3-diol can be achieved via a malonic ester synthesis followed by reduction. This classical approach allows for the efficient construction of the carbon skeleton.[1]
Synthetic Workflow
The overall synthetic strategy is depicted below. It involves the alkylation of diethyl malonate with 2-iodobenzyl bromide, followed by the reduction of the resulting diester to the desired diol.
Caption: Synthetic route to 2-(2-Iodophenyl)propane-1,3-diol.
Detailed Protocol: Synthesis of Diethyl 2-(2-iodobenzyl)malonate
This procedure is adapted from standard malonic ester alkylation protocols.[2][3]
-
Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces. Stir the mixture until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 32 g (0.2 mol) of diethyl malonate dropwise at room temperature. Stir the resulting solution for 1 hour.
-
Alkylation: Dissolve 59.4 g (0.2 mol) of 2-iodobenzyl bromide in 50 mL of absolute ethanol and add it dropwise to the malonate enolate solution. An exothermic reaction may be observed; maintain the temperature below 50°C with a water bath if necessary.
-
Reaction Completion and Work-up: After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl 2-(2-iodobenzyl)malonate as a colorless oil.
Detailed Protocol: Synthesis of 2-(2-Iodophenyl)propane-1,3-diol
This procedure details the reduction of the malonate ester to the diol.
-
Reaction Setup: In a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 7.6 g (0.2 mol) of lithium aluminum hydride (LiAlH₄) in 300 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Addition of Ester: Dissolve the diethyl 2-(2-iodobenzyl)malonate (0.1 mol) from the previous step in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of water.
-
Work-up: Stir the resulting white precipitate for 1 hour, then filter it through a pad of Celite. Wash the filter cake with THF (3 x 50 mL).
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford 2-(2-Iodophenyl)propane-1,3-diol as a white solid.
| Compound | Expected Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Diethyl 2-(2-iodobenzyl)malonate | 70-80% | ~7.8 (d), 7.3 (t), 7.1 (d), 6.9 (t), 4.2 (q), 3.8 (t), 3.3 (d), 1.2 (t) | ~168, 140, 138, 130, 128, 100, 62, 55, 38, 14 |
| 2-(2-Iodophenyl)propane-1,3-diol | 80-90% | ~7.8 (d), 7.3 (t), 7.0 (d, t), 3.8 (m), 3.0 (d), 2.5 (m), 2.0 (br s) | ~142, 139, 129, 128, 101, 65, 48, 38 |
Table 1: Summary of synthetic results and expected NMR data for the precursor and its intermediate.
Application in Ligand Synthesis: P,O-Type Ligands
The 1,3-diol functionality of 2-(2-Iodophenyl)propane-1,3-diol is an excellent platform for the synthesis of P,O-type ligands, such as cyclic phosphinites. These ligands can form stable six-membered chelate rings with metal centers.
Synthetic Workflow for a Cyclic Phosphinite Ligand
Caption: Synthesis of a P,O-type cyclic phosphinite ligand.
Detailed Protocol: Synthesis of (2-(2-Iodophenyl)propyl)-2,2-diphenyl-1,3,2-dioxaphosphinane
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask under an argon atmosphere, dissolve 2.78 g (10 mmol) of 2-(2-Iodophenyl)propane-1,3-diol and 2.53 g (25 mmol) of triethylamine in 100 mL of anhydrous toluene.
-
Addition of Chlorophosphine: Cool the solution to 0°C and add 2.21 g (10 mmol) of chlorodiphenylphosphine dropwise with vigorous stirring.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Purification: Filter the mixture through a cannula to remove the salt. Wash the salt with anhydrous toluene (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. The product, being an air-sensitive phosphine, should be handled under an inert atmosphere. Further purification can be achieved by recrystallization from a suitable solvent like hexane.
Application in Ligand Synthesis: N-Heterocyclic Carbene (NHC) Ligands
The diol precursor can also be transformed into N-heterocyclic carbene (NHC) ligands. This requires a multi-step synthesis involving the conversion of the hydroxyl groups to amino groups, followed by cyclization to form the imidazolinium salt, which is the direct NHC precursor.[4]
Synthetic Workflow for an NHC Precursor
Caption: Multi-step synthesis of a functionalized NHC precursor.
Detailed Protocol: Synthesis of the Imidazolinium Salt
This is a three-step protocol.
Step 1: Synthesis of 2-(2-Iodophenyl)propane-1,3-diyl bis(4-toluenesulfonate)
-
Dissolve 2.78 g (10 mmol) of 2-(2-Iodophenyl)propane-1,3-diol in 50 mL of anhydrous pyridine and cool to 0°C.
-
Add 4.2 g (22 mmol) of p-toluenesulfonyl chloride in portions, keeping the temperature below 5°C.
-
Stir the mixture at 0°C for 4 hours, then at room temperature overnight.
-
Pour the reaction mixture into 200 mL of ice-water and extract with dichloromethane (3 x 75 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over MgSO₄ and remove the solvent to yield the ditosylate.
Step 2: Synthesis of N,N'-Dialkyl-2-(2-iodophenyl)propane-1,3-diamine
-
Dissolve the ditosylate (10 mmol) in 50 mL of dimethylformamide (DMF).
-
Add the desired primary amine (e.g., benzylamine, 30 mmol) and potassium carbonate (30 mmol).
-
Heat the mixture to 80°C and stir for 24 hours.
-
Cool the reaction, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the diamine by column chromatography.
Step 3: Synthesis of the 1,3-Dialkyl-4-(2-iodobenzyl)imidazolinium tetrafluoroborate
-
In a round-bottom flask, combine the diamine (5 mmol), triethyl orthoformate (10 mmol), and a catalytic amount of ammonium tetrafluoroborate (NH₄BF₄, 0.5 mmol).
-
Heat the mixture to 120°C and stir for 4-6 hours, allowing the ethanol byproduct to distill off.
-
Cool the mixture to room temperature. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the imidazolinium salt.
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
Ligands derived from 2-(2-Iodophenyl)propane-1,3-diol are expected to be highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The steric bulk provided by the 2-iodophenyl group can promote the reductive elimination step, while the chelating nature of the ligand can stabilize the active catalytic species.[2]
Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol for a Representative Suzuki-Miyaura Coupling
This protocol describes the coupling of a sterically hindered aryl chloride with phenylboronic acid, a challenging transformation where bulky, electron-rich ligands are often required.
-
Catalyst Preparation (in situ): In a Schlenk tube under argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the P,O-type or NHC-derived ligand (0.012 mmol). Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes.
-
Reaction Assembly: To the catalyst mixture, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Reaction: Heat the mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the biaryl product.
| Parameter | Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ | A common and reliable source of Pd(0) in situ. |
| Ligand | P,O-type or NHC ligand | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A strong base suitable for activating the boronic acid. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
| Temperature | 100°C | Sufficient to overcome the activation barrier for aryl chlorides. |
Table 2: Optimized conditions for a challenging Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-(2-Iodophenyl)propane-1,3-diol is a highly promising and versatile precursor for the synthesis of advanced ligands for transition metal catalysis. Its bifunctional nature allows for the creation of P,O-type and N-heterocyclic carbene ligands with significant steric bulk in proximity to the metal center. The detailed protocols provided herein offer a clear pathway for the synthesis of this precursor and its subsequent conversion into valuable ligands. The demonstrated application in the Suzuki-Miyaura cross-coupling reaction highlights the potential of these ligand systems to address challenging catalytic transformations, opening new avenues for researchers in both academic and industrial settings.
References
Sources
Application Notes and Protocols: 2-(2-Iodophenyl)propane-1,3-diol in Materials Science
Executive Summary
In advanced materials science, the design of multifunctional polymers requires monomers that can simultaneously build the macromolecular backbone and introduce highly specific chemical or physical properties. 2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) is a highly versatile, bifunctional building block. The 1,3-diol moiety serves as a robust chain extender for step-growth polymerizations (e.g., polyurethanes, polyesters), while the covalently bound ortho-iodophenyl group acts as a heavy-atom modifier and a reactive handle.
This application note details the use of 2-(2-Iodophenyl)propane-1,3-diol in synthesizing intrinsically radiopaque biomedical devices, high-refractive-index (HRI) optical polymers, and its utility in late-stage polymer functionalization via palladium-catalyzed cross-coupling.
Intrinsically Radiopaque Polyurethanes for Biomedical Devices
Causality and Design Rationale
Medical devices such as catheters, stents, and embolic microspheres require X-ray visibility (radiopacity) for precise surgical placement. Traditionally, radiopacity is achieved by physically blending heavy metal salts (e.g., BaSO₄) into the polymer matrix. However, these physical blends suffer from heterogeneous dispersion, degradation of mechanical properties, and toxic leaching in vivo [1].
By utilizing 2-(2-Iodophenyl)propane-1,3-diol as a chain extender, iodine (a high-electron-density atom) is covalently integrated directly into the polyurethane backbone. This intrinsic radiopacity ensures zero leaching, uniform X-ray attenuation, and preserves the elastomeric properties of the base polymer.
Protocol 1: Synthesis of Intrinsically Radiopaque Polyurethane
This protocol utilizes a two-step prepolymer method to ensure strict control over the polymer architecture and minimize side reactions.
Reagents:
-
Poly(tetramethylene ether glycol) (PTMEG,
g/mol ) – Soft segment -
4,4'-Methylene diphenyl diisocyanate (MDI) – Hard segment
-
2-(2-Iodophenyl)propane-1,3-diol – Radiopaque chain extender
-
Dibutyltin dilaurate (DBTDL) – Catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation and Dehydration: Dry PTMEG under vacuum at 80 °C for 2 hours to remove trace moisture. Causality: Water reacts with isocyanates to form carbamic acid, which rapidly decarboxylates into amines and CO₂ gas, causing unwanted foaming and urea linkages.
-
Prepolymer Formation: In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, add the dried PTMEG and an excess of MDI (NCO:OH ratio of ~2:1). React at 80 °C for 2 hours to form an isocyanate-terminated prepolymer.
-
Chain Extension: Dissolve 2-(2-Iodophenyl)propane-1,3-diol in anhydrous DMF and add it dropwise to the prepolymer mixture. Add 2 drops of DBTDL catalyst. Causality: DBTDL acts as a Lewis acid, coordinating with the isocyanate oxygen to increase the electrophilicity of the isocyanate carbon, drastically accelerating the diol nucleophilic attack.
-
Curing: Stir the highly viscous mixture for 1 hour at 80 °C, then cast the solution into a PTFE mold. Cure in a vacuum oven at 60 °C for 24 hours to remove DMF.
-
Self-Validation (FTIR): Confirm the completion of the reaction by taking an FTIR spectrum of the cured film. The protocol is successful if the characteristic NCO stretching band at 2270 cm⁻¹ has completely disappeared, replaced by the urethane N-H stretch at 3320 cm⁻¹ and C=O stretch at 1710 cm⁻¹.
High Refractive Index (HRI) Optical Polymers
Polymers with a high refractive index (
The inclusion of 2-(2-Iodophenyl)propane-1,3-diol introduces iodine, which possesses a massive electron cloud that is highly polarizable under an electromagnetic field. When polymerized into polyurethanes or polycarbonates, the resulting materials exhibit a significantly elevated refractive index compared to their aliphatic counterparts, without sacrificing optical transparency in the visible spectrum [3].
Data Presentation: Comparative Polymer Properties
The following table summarizes the quantitative shifts in material properties when standard aliphatic chain extenders (like 1,4-butanediol) are replaced with 2-(2-Iodophenyl)propane-1,3-diol.
| Property | Standard Polyurethane (Control) | Iodinated Polyurethane |
| Refractive Index ( | ~1.50 | 1.64 - 1.68 |
| Radiopacity (Hounsfield Units) | < 100 HU | > 1500 HU (Bone-like contrast) |
| Tensile Strength (MPa) | 35.2 | 32.8 |
| Elongation at Break (%) | 450% | 380% |
| Contrast Agent Leachability | High (if BaSO | Zero (Covalently bound) |
Late-Stage Polymer Functionalization via Cross-Coupling
One of the most powerful features of incorporating 2-(2-Iodophenyl)propane-1,3-diol into a polymer backbone is the preservation of the aryl iodide bond. The carbon-iodine bond is highly reactive toward oxidative addition by Palladium(0) catalysts. This allows materials scientists to perform late-stage, post-polymerization modifications—such as grafting fluorophores, targeting peptides, or antimicrobial agents—via Suzuki-Miyaura or Sonogashira cross-coupling.
Protocol 2: Suzuki-Miyaura Grafting on a Polymer Backbone
This protocol details the grafting of a functional boronic acid onto the iodinated polyurethane scaffold.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of the iodinated polyurethane in 15 mL of anhydrous DMF in a Schlenk flask.
-
Reagent Addition: Add 1.5 equivalents (relative to the iodine content) of the desired functional phenylboronic acid and 3.0 equivalents of anhydrous K₂CO₃. Causality: The base is strictly required to convert the boronic acid into a highly nucleophilic boronate complex, which is essential for the transmetalation step of the catalytic cycle.
-
Catalyst Addition & Degassing: Add 5 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Immediately subject the flask to three freeze-pump-thaw cycles. Causality: Pd(0) is highly sensitive to oxidation. Removing dissolved oxygen prevents the irreversible oxidation of the catalyst to inactive Pd(II) species.
-
Reaction: Backfill with Argon and heat the mixture to 80 °C for 12 hours under vigorous stirring.
-
Purification: Cool the mixture to room temperature and precipitate the polymer by dropping the solution into an excess of cold methanol. Recover the grafted polymer via vacuum filtration and wash extensively with methanol to remove residual Pd catalyst and unreacted boronic acid.
Visualizations of Workflows and Mechanisms
Workflow for synthesizing and modifying intrinsically radiopaque iodinated polyurethanes.
Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling on a polymer backbone.
Precursor for Hypervalent Iodine Reagents
Beyond structural materials, 2-(2-Iodophenyl)propane-1,3-diol is a critical precursor in synthetic organic chemistry. The spatial arrangement of the 1,3-diol allows it to undergo Pd-catalyzed desymmetric intramolecular O-arylation to form chiral (3,4-dihydro-2H-chromen-3-yl)methanols [2]. Furthermore, the iodine center can be oxidized (e.g., using sodium periodate or peracetic acid) to generate hypervalent iodine(III) species, such as benziodoxole derivatives, which are utilized as mild, highly selective oxidants or radical initiators in specialized polymerizations.
References
-
Title: Synthesis and characterization of iodinated polyurethane with inherent radiopacity Source: Biomaterials, 30(29), 5552-5559 (2009). URL: [Link]
-
Title: Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols Source: Organic Letters, 15(23), 6022-6025 (2013). URL: [Link]
-
Title: 100th Anniversary of Macromolecular Science Viewpoint: High Refractive Index Polymers from Elemental Sulfur for Infrared Thermal Imaging and Optics Source: ACS Macro Letters, 9(2), 229-239 (2020). URL: [Link]
Application Note: Quantitative Analysis of 2-(2-Iodophenyl)propane-1,3-diol
Introduction & Compound Profile
2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) is a critical synthetic intermediate, often utilized in the preparation of hypervalent iodine reagents and functionalized heterocycles. Structurally, it consists of a propane-1,3-diol backbone substituted at the 2-position with an ortho-iodophenyl group.
From an analytical perspective, this molecule presents a unique duality:
-
The Diol Moiety: Imparts polarity, making the compound amenable to Reverse-Phase LC (RPLC) but potentially leading to peak tailing if silanol interactions are not managed.
-
The Aryl Iodide: Provides significant hydrophobicity and a distinct mass defect for Mass Spectrometry, but introduces photosensitivity .
Crucial Handling Requirement: Due to the lability of the C-I bond under UV light, all analytical standards and samples must be prepared in amber glassware to prevent photo-deiodination, which would yield the impurity 2-phenylpropane-1,3-diol.
Physicochemical Properties
| Property | Value | Analytical Implication |
| Molecular Formula | C₉H₁₁IO₂ | Monoisotopic Mass: ~277.98 Da |
| LogP | ~1.5 - 2.0 (Predicted) | Suitable for C18 retention; elutes after non-iodinated analogs. |
| Solubility | MeOH, MeCN, DMSO | Avoid pure water for stock solutions; use 50:50 MeCN:Water. |
| Chirality | Achiral | The molecule possesses a plane of symmetry (two hydroxymethyl groups); no chiral column required. |
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Recommended for: Purity assessment, reaction monitoring, and QC release testing.
This method utilizes a "polar-embedded" C18 column to ensure good peak shape for the diol group while maintaining retention for the hydrophobic iodophenyl moiety.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II or equivalent quaternary pump system.
-
Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3 µm) or Waters XBridge BEH C18.
-
Rationale: Standard C18 columns may cause "phase collapse" at high aqueous content or poor peak shape for diols. Polar-embedded phases prevent this.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.
-
Injection Volume: 5–10 µL.
-
Detection: UV-Vis Diode Array (DAD).
-
Primary Channel:230 nm (Strong absorption of the iodophenyl chromophore).
-
Secondary Channel: 254 nm (General aromatic detection).
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 5 | 95 | Wash Step |
| 17.0 | 5 | 95 | Hold |
| 17.1 | 95 | 5 | Re-equilibration |
| 22.0 | 95 | 5 | End |
System Suitability Criteria
-
Tailing Factor (T): NMT 1.5 (Critical for diol quantification).
-
Retention Time (RT): ~8.5 ± 0.2 min (varies by column).
-
Resolution (Rs): > 2.0 between the target peak and the de-iodinated impurity (2-phenylpropane-1,3-diol).
Method B: LC-MS/MS (Trace Analysis)
Recommended for: Pharmacokinetic (PK) studies, trace impurity analysis, and biological matrices.
Since diols often ionize poorly as protonated species ([M+H]⁺) in Electrospray Ionization (ESI), this method targets the Sodium Adduct [M+Na]⁺ or utilizes Ammonium Fluoride to enhance ionization.
Mass Spectrometry Parameters
-
Source: ESI Positive Mode (ESI+).
-
Spray Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Mobile Phase Additive: 0.1% Formic Acid + 2mM Ammonium Formate (Promotes [M+NH₄]⁺ or [M+H]⁺ stability).
MRM Transitions (Quantification)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| 279.0 [M+H]⁺ | 153.1 | 20 | Loss of Iodine (I•) and water |
| 279.0 [M+H]⁺ | 135.1 | 35 | Further loss of water/fragmentation |
| 301.0 [M+Na]⁺ | 301.0 | 10 | Pseudo-MRM (Sim/Scan) if fragmentation is poor |
Note: Iodinated compounds often show a characteristic neutral loss of Iodine radical (mass 127) or HI (mass 128).
Experimental Workflow & Sample Preparation
Standard Preparation
-
Stock Solution (1 mg/mL): Weigh 10 mg of 2-(2-Iodophenyl)propane-1,3-diol into a 10 mL amber volumetric flask. Dissolve in Acetonitrile.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A/B (50:50).
Sample Extraction (Biological Matrix)
For plasma or reaction mixtures containing proteins/salts:
-
Aliquot 100 µL sample into a microcentrifuge tube.
-
Add 300 µL ice-cold Acetonitrile (Protein Precipitation).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an amber HPLC vial.
Visual Workflow (Graphviz)
Caption: Optimized analytical workflow ensuring sample integrity (light protection) and appropriate detection method selection.
Advanced Protocol: Derivatization for GC-MS
Recommended for: Volatility enhancement if LC is unavailable.
While LC is preferred, 1,3-diols react rapidly with Phenylboronic Acid (PBA) to form stable, volatile cyclic boronates (1,3,2-dioxaborinanes). This removes the hydrogen bonding capability of the hydroxyls, improving peak shape and volatility.
Protocol:
-
Mix 100 µL sample (in ethyl acetate) with 50 µL Phenylboronic Acid solution (10 mg/mL in acetone).
-
Incubate at 60°C for 15 minutes.
-
Inject 1 µL into GC-MS (Splitless).
-
Target Ion: Look for the molecular ion of the ester (M + 104 - 36 water loss).
References
-
PubChem. (2025).[2] 2-(2-Iodophenyl)propane-1,3-diol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Agilent Technologies. (2023).[3] Determination of Iodinated Contrast Media in Aqueous Samples Using LC/MS/MS. Application Note 5991-7688EN. Retrieved from [Link] (Methodology for iodinated aryl compounds).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Iodophenyl)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2-(2-Iodophenyl)propane-1,3-diol, providing probable causes and actionable solutions.
Issue 1: Crude product is a dark, oily residue after synthesis.
-
Probable Cause: This often indicates the presence of polymeric byproducts or degradation of the starting materials or product. The iodophenyl group can be sensitive to certain reaction conditions, potentially leading to side reactions.
-
Solution:
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged reaction times or excessive heating, which can contribute to byproduct formation.
-
Aqueous Workup: During the workup, ensure a thorough wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, which can contribute to coloration. A subsequent wash with brine can help remove water-soluble impurities.
-
Initial Purification: Before attempting more rigorous purification methods, try to triturate the crude oil with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can sometimes induce crystallization of the desired product or solidify impurities, allowing for a simple filtration.
-
Issue 2: Difficulty in achieving sharp peaks and good separation during column chromatography.
-
Probable Cause: The diol functionality makes the compound quite polar, which can lead to tailing on silica gel. Co-elution with structurally similar impurities is also a common challenge.
-
Solution:
-
Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common starting point is a 90:10 hexane/ethyl acetate mixture, progressively moving to higher concentrations of ethyl acetate.[1]
-
Alternative Adsorbents: If silica gel proves problematic, consider using a diol-bonded silica column. These columns can offer different selectivity for polar compounds and may reduce tailing.[2]
-
Sample Loading: Load the crude material onto the column using a minimal amount of the initial eluent or a more volatile solvent like dichloromethane to ensure a narrow starting band.[1]
-
Issue 3: The purified product shows signs of degradation upon storage.
-
Probable Cause: Iodophenyl compounds can be sensitive to light and air, leading to gradual decomposition. The diol groups may also be susceptible to oxidation.
-
Solution:
-
Proper Storage: Store the purified 2-(2-Iodophenyl)propane-1,3-diol under an inert atmosphere (argon or nitrogen) in a sealed, amber vial to protect it from light and oxygen.[3]
-
Low Temperature: Storage at low temperatures (2–8°C) can significantly slow down the rate of degradation.
-
Purity Check: Before use, it is advisable to re-analyze the purity of the stored compound, especially if it has been stored for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a sample of 2-(2-Iodophenyl)propane-1,3-diol?
A1: Impurities often stem from the synthetic route. Common impurities can include unreacted starting materials, byproducts from side reactions, and intermediates from the synthesis process.[4] For instance, if the synthesis involves a Grignard reaction with 2-iodoaniline as a starting material, residual aniline or its derivatives could be present.[5]
Q2: What is the best method to assess the purity of 2-(2-Iodophenyl)propane-1,3-diol?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of aromatic compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be very effective. Derivatization of the diol groups may be necessary to improve volatility and reduce peak tailing.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can often reveal the presence of impurities, even at low levels.
Q3: Can I use recrystallization to purify 2-(2-Iodophenyl)propane-1,3-diol?
A3: Recrystallization can be an effective purification technique if a suitable solvent system is found. The challenge often lies in the compound's tendency to be an oil or a low-melting solid. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated is ideal. Experiment with solvent pairs like ethyl acetate/hexane or dichloromethane/hexane.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a standard procedure for purifying 2-(2-Iodophenyl)propane-1,3-diol using silica gel chromatography.
Materials:
-
Crude 2-(2-Iodophenyl)propane-1,3-diol
-
Silica gel (230-400 mesh)[1]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent mixture, such as 95:5 hexane/ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, and so on).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for analyzing the purity of 2-(2-Iodophenyl)propane-1,3-diol.
Instrumentation and Conditions:
-
HPLC System: With a UV detector (set to an appropriate wavelength for the iodophenyl group, e.g., 254 nm).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of 2-(2-Iodophenyl)propane-1,3-diol in the mobile phase. Create a series of dilutions to generate a calibration curve.[6]
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared standards and sample onto the HPLC system.
-
Data Processing: Determine the peak area of the main component and any impurities. Calculate the purity of the sample based on the relative peak areas.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 95:5 | Low | Eluting non-polar impurities |
| 90:10 - 80:20 | Medium | Eluting the target compound |
| 70:30 - 50:50 | High | Eluting more polar impurities |
Visualizations
Caption: A typical workflow for the purification and analysis of 2-(2-Iodophenyl)propane-1,3-diol.
References
- BenchChem. (n.d.). 2-(2-Iodophenyl)propan-2-ol: Structure, Properties, and Synthetic Applications.
- BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-(2-Iodophenyl)propan-2-ol in Medicinal Chemistry Research.
- Organic Syntheses. (n.d.). Procedure for Column Chromatography.
- SIELC Technologies. (n.d.). Separation of 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals.
- PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol.
- BLDpharm. (n.d.). 2-(2-Iodophenyl)propane-1,3-diol.
- Frontiers. (2024). Progress in 1,3-propanediol biosynthesis.
- PubChem. (n.d.). 2,2-Diphenylpropane-1,3-diol.
- PubMed. (2011). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway.
- ResearchGate. (n.d.). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.
- PubChem. (n.d.). 2-(Propan-2-ylidene)propane-1,3-diol.
- BenchChem. (n.d.). Application Notes and Protocols for the Quantitative Analysis of 2-Phenyl-1,3-propanediol.
- Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).
- Teledyne ISCO. (2012). Chimeric Diol Column Behavior using Aqueous Solvents.
- Pharmaceutical Technology. (2020). Evaluating Impurities in Drugs (Part I of III).
- ResearchGate. (n.d.). The synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion1.
- PubChem. (n.d.). 2-Iodopropane-1,3-diol.
- Google Patents. (n.d.). Method of recovering 1,3-propanediol from fermentation broth.
- BenchChem. (n.d.). Technical Support Center: Identifying Impurities in 2,2-Dibutylpropane-1,3-diol Samples.
Sources
Technical Support Center: Troubleshooting Low Yield in 2-(2-Iodophenyl)propane-1,3-diol Synthesis
As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of sterically hindered, halogenated aryl malonates. The synthesis of 2-(2-iodophenyl)propane-1,3-diol—a critical precursor for Pd-catalyzed desymmetric intramolecular O-arylation to form chiral chromans —presents a unique intersection of chemoselectivity and workup challenges.
This guide is designed to move beyond basic protocols by explaining the causality behind experimental failures and providing self-validating solutions to optimize your workflow.
🔬 Troubleshooting Guide & FAQs
Q1: My overall yield is <30%, and NMR shows a loss of the aromatic iodine signal. Why is deiodination occurring?
The Causality: The target molecule contains an ortho-iodine atom. Iodine is highly polarizable and forms the weakest carbon-halogen bond on the aromatic ring. When using aggressive hydride donors like Lithium Aluminum Hydride (LiAlH
Q2: The reaction stalls at the mono-reduced intermediate. How can I drive it to completion?
The Causality: The ortho-iodo group exerts severe steric hindrance around the malonate center. While the first ester reduction proceeds rapidly, the resulting bulky alkoxide intermediate sterically shields the second ester group from subsequent hydride attack.
The Solution: You must use a significant excess of the reducing agent. Because DIBAL-H delivers only one hydride per molecule (unlike LiAlH
Q3: TLC shows complete conversion, but I am losing massive amounts of product during the aqueous workup. What is trapping my diol?
The Causality: 1,3-diols are excellent bidentate ligands. During the aqueous quench of aluminum-based hydrides, the diol forms a robust, highly water-soluble, and gel-like aluminum alkoxide complex. Standard acidic or basic aqueous workups (like the Fieser workup ) often fail to break this complex efficiently, leaving your product trapped in an unfilterable aqueous emulsion. The Solution: Implement a Rochelle Salt (Potassium Sodium Tartrate) ligand-exchange workup . Tartrate is a tetradentate ligand that thermodynamically outcompetes the 1,3-diol for aluminum(III) chelation. Vigorous stirring with saturated Rochelle salt forces the aluminum into the aqueous phase as a soluble tartrate complex, cleanly releasing your diol into the organic phase.
📊 Quantitative Data: Reducing Agent Comparison
To highlight the importance of reagent selection, the table below summarizes the expected outcomes when reducing diethyl 2-(2-iodophenyl)malonate.
| Reducing Agent | Equivalents | Temp (°C) | Deiodination (%) | Diol Yield (%) | Chemoselectivity & Workup Notes |
| LiAlH | 2.5 | 0 to 25 | 35 - 50% | 20 - 40% | High risk of C-I bond cleavage; forms severe emulsions. |
| NaBH | 3.0 | 0 to 25 | < 5% | 65 - 75% | Generates borane in situ; milder but requires long reaction times. |
| DIBAL-H | 5.0 | -78 to 0 | < 2% | 85 - 90% | Excellent chemoselectivity; mandates Rochelle salt workup. |
⚙️ Logical Workflows & Visualizations
Caption: Decision tree for diagnosing and resolving low yields in 2-(2-iodophenyl)propane-1,3-diol synthesis.
Caption: Workflow demonstrating the DIBAL-H reduction and subsequent Rochelle salt ligand exchange workup.
🧪 Optimized Experimental Protocol
This self-validating protocol utilizes DIBAL-H to prevent deiodination and a Rochelle salt workup to maximize isolated yield.
Materials Required:
-
Diethyl 2-(2-iodophenyl)malonate: 3.62 g (10.0 mmol, 1.0 eq)
-
DIBAL-H (1.0 M in toluene): 50.0 mL (50.0 mmol, 5.0 eq)
-
Anhydrous Toluene: 40 mL
-
Saturated Aqueous Rochelle Salt: 100 mL
Step-by-Step Methodology:
-
Preparation & Cooling: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum under an argon atmosphere. Dissolve the diethyl 2-(2-iodophenyl)malonate in 40 mL of anhydrous toluene. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Hydride Addition: Slowly add the DIBAL-H solution dropwise via a syringe pump over 45 minutes. Self-Validation Check: The slow addition prevents localized exothermic spikes that could trigger unwanted deiodination.
-
Reaction Monitoring: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 2:1). Self-Validation Check: The starting material (Rf ~0.7) should completely disappear, replaced by a highly polar product spot (Rf ~0.2).
-
Quenching: Cool the mixture back down to -78 °C. Carefully quench the excess hydride by the dropwise addition of anhydrous methanol (5 mL) until hydrogen gas evolution ceases.
-
Ligand Exchange Workup: Pour the cold mixture into a 500 mL Erlenmeyer flask containing 100 mL of vigorously stirring saturated aqueous Rochelle salt and 50 mL of deionized water.
-
Emulsion Breaking: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. Self-Validation Check: You must wait until two distinct, completely clear layers form. If the organic layer remains cloudy, the aluminum-diol complex has not fully broken.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure to yield the crude 2-(2-iodophenyl)propane-1,3-diol as a viscous oil or white solid.
📚 References
-
Yang, W., Yan, J., Long, Y., Zhang, S., Liu, J., Zeng, Y., & Cai, Q. "Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols." Organic Letters, 2013, 15(23), 6022–6025. URL: [Link]
-
Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations." ACS Chemical Health & Safety, 2024, 31(3), 162–171. URL: [Link]
-
Johns, B. A., Grant, C. M., & Marshall, J. A. "Synthesis and Utilization of Indium(I) Iodide for In Situ Formation of Enantioenriched Allenylindium Reagents and Their Addition to Aldehydes." Organic Syntheses, 2002, 79, 59. URL: [Link]
Technical Support Center: Troubleshooting 2-(2-Iodophenyl)propane-1,3-diol Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the mechanistic nuances and common failure modes encountered during the transformation of 2-(2-iodophenyl)propane-1,3-diol .
This substrate is primarily utilized in copper-catalyzed intramolecular desymmetric C-O coupling to synthesize chiral (2,3-dihydrobenzofuran-3-yl)methanols—a critical structural motif in numerous pharmaceuticals and natural products [1]. Because this reaction relies on the delicate interplay between a Cu(I) center, a chiral 1,2-diamine ligand, and an inorganic base, deviations in protocol often lead to a specific set of side products [2].
Part 1: Quantitative Data & Side Product Identification
Before adjusting your reaction parameters, you must accurately identify the side products in your mixture. Below is a diagnostic table summarizing the structural changes, expected mass spectrometry data, and the primary mechanistic causes for common impurities.
| Side Product / Impurity | Structural Change | Expected m/z (ESI+) | Primary Mechanistic Cause | Mitigation Strategy |
| Dehalogenation | Loss of Iodine (-126 Da) | 153.09 [M+H]⁺ | Protic impurities or radical H-abstraction | Rigorous solvent drying and degassing |
| Homocoupling (Dimer) | Ar-Ar bond formation | 303.16 [M+H]⁺ | O₂ ingress promoting Cu(II) formation | Strict Schlenk techniques (Ar/N₂ atm) |
| Intermolecular Ether | Dimer via C-O bond | 429.06 [M+H]⁺ | High substrate concentration | Dilute reaction mixture (≤ 0.1 M) |
| Racemic Cyclization | Loss of enantioselectivity | 151.08 [M+H]⁺ | Ligand oxidation or thermal degradation | Increase Ligand:Cu ratio; control temp |
| (Desired Product) | Intramolecular cyclization | 151.08 [M+H]⁺ | Optimal Cu/chiral diamine catalysis | Maintain optimized protocol |
Part 2: Troubleshooting FAQs
Q1: During scale-up, I observe a significant drop in enantiomeric excess (ee) and an increase in racemic (2,3-dihydrobenzofuran-3-yl)methanol. What is failing? A: This indicates that the background (uncatalyzed or ligand-free Cu-catalyzed) reaction is outcompeting your ligand-accelerated chiral pathway. Copper(I) can catalyze Ullmann-type etherifications without diamine ligands, albeit at a slower rate[2]. If your chiral 1,2-diamine ligand degrades—often due to trace oxygen forming Cu(II) which subsequently oxidizes the amine—the unbound Cu(I) will catalyze a racemic cyclization. Actionable Fix: Ensure strict inert atmosphere techniques. Maintain a slight excess of ligand to copper (e.g., 1.2:1 to 1.5:1 ratio) to ensure all active Cu centers remain in a chiral environment, and strictly control the heating mantle to avoid thermal ligand degradation.
Q2: My LC-MS shows a major peak at m/z 153.09 [M+H]⁺ instead of the desired 151.08. Why am I getting deiodination instead of cyclization? A: The mass 153.09 corresponds to 2-phenylpropane-1,3-diol, the dehalogenation side product. In Cu-catalyzed cross-couplings, the transient aryl copper(III) or radical intermediates can undergo protonation if trace moisture or protic impurities are present. Additionally, radical pathways can lead to hydrogen abstraction from the solvent. Actionable Fix: Titrate your solvents for water content (Karl Fischer titration should read <50 ppm). Dry your inorganic base (e.g., K₃PO₄ or Cs₂CO₃) by heating under high vacuum at 120 °C for 4 hours prior to use.
Q3: I am seeing a mass of 429.06[M+H]⁺ and the reaction mixture is highly viscous. How do I troubleshoot this? A: This mass corresponds to the intermolecular etherification product (oligomerization). Instead of undergoing the desired 5-exo-trig intramolecular cyclization, the primary alcohol of one substrate molecule attacks the aryl iodide of another. Actionable Fix: While the intramolecular reaction is favored entropically, high concentrations push the collision kinetics toward intermolecular reactions. Dilute your reaction mixture to 0.05 M – 0.1 M. If scaling up, consider using a syringe pump to slowly add the substrate to the active catalyst mixture.
Q4: I'm detecting a mass corresponding to homocoupling (m/z 303.16). How can I prevent this? A: Homocoupling of the aryl iodide to form a biphenyl derivative is a classic side reaction in Ullmann chemistry, driven by the oxidative dimerization of aryl copper intermediates. This is almost exclusively caused by the ingress of oxygen, which acts as the terminal oxidant. Actionable Fix: Degas your solvent thoroughly using at least three freeze-pump-thaw cycles. Ensure all septa are intact and maintain a positive pressure of Argon throughout the reaction.
Part 3: Reaction Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways from the starting material, highlighting how specific deviations lead to the side products discussed above.
Divergent pathways in Cu-catalyzed desymmetric C-O coupling of 2-(2-iodophenyl)propane-1,3-diol.
Part 4: Self-Validating Experimental Protocol
To ensure high enantioselectivity and minimize side products, follow this step-by-step methodology for the optimized Cu-catalyzed enantioselective intramolecular C-O coupling [1].
Step 1: Catalyst Pre-activation & Validation
-
In an oven-dried Schlenk tube under Argon, add CuI (10 mol%) and the chiral cyclic 1,2-diamine ligand (e.g., (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine, 12 mol%).
-
Add 2.0 mL of rigorously degassed anhydrous toluene.
-
Stir at room temperature for 15-30 minutes. Self-Validation Check: The suspension will transition from colorless/pale to a distinct homogeneous blue/green complex. If the solution remains colorless or turns brown, the ligand has failed to coordinate or has oxidized; abort and restart.
Step 2: Substrate & Base Addition
-
Add 2-(2-iodophenyl)propane-1,3-diol (1.0 equiv, typically 0.2 mmol to maintain ≤ 0.1 M concentration) and freshly oven-dried K₃PO₄ (2.0 equiv).
-
Add an internal standard (e.g., 0.2 equiv of dodecane) to allow for precise mass-balance tracking via GC-FID or LC-MS.
Step 3: Reaction Execution & Monitoring
-
Seal the tube and heat the mixture to 80 °C in a pre-equilibrated oil bath.
-
Stir vigorously (800+ rpm) to ensure the heterogeneous base is adequately suspended. Self-Validation Check: Pull a 10 µL aliquot at 4 hours. Quench with EtOAc/H₂O. LC-MS should show >50% conversion of the m/z 278 peak to the m/z 151 peak. If the internal standard ratio drops significantly compared to the sum of SM and product, oligomerization is occurring.
Step 4: Quenching and Workup
-
Once starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a short pad of Celite to remove the inorganic base and copper salts.
-
Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure chiral (2,3-dihydrobenzofuran-3-yl)methanol.
References
-
Yang, W., Liu, Y., Zhang, S., & Cai, Q. "Copper-Catalyzed Intramolecular Desymmetric Aryl C-O Coupling for the Enantioselective Construction of Chiral Dihydrobenzofurans and Dihydrobenzopyrans." Angewandte Chemie International Edition, 2015, 54(30), 8805-8808. Available at:[Link]
-
Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008, 108(8), 3054-3131. Available at:[Link]
Technical Support Center: Synthesis & Optimization of 2-(2-Iodophenyl)propane-1,3-diol
Welcome to the Technical Support Center for the synthesis of 2-(2-Iodophenyl)propane-1,3-diol . This specific diol is a highly valued precursor in organometallic chemistry, most notably utilized in desymmetric intramolecular O-arylation reactions to construct chiral chromanes and dihydrobenzofurans[1][2].
Because the substrate contains both a reducible functional group and a highly reactive aryl iodide moiety, achieving high yields requires strict control over chemoselectivity. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative data to ensure reproducible results.
Reaction Workflow & Mechanistic Pathway
The most reliable synthetic route to 2-(2-iodophenyl)propane-1,3-diol avoids direct formylation of acetates and instead utilizes the exhaustive reduction of diethyl 2-(2-iodophenyl)malonate using an electrophilic hydride donor.
Workflow for the chemoselective reduction of diethyl 2-(2-iodophenyl)malonate to the target 1,3-diol.
Step-by-Step Methodology: Self-Validating DIBAL-H Reduction
To prevent dehalogenation while ensuring complete reduction of both ester moieties, Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice.
Step 1: Substrate Preparation
-
Dissolve diethyl 2-(2-iodophenyl)malonate (1.0 equiv) in anhydrous toluene to create a 0.2 M solution under a strict argon atmosphere.
-
Validation Check: Perform a Karl Fischer titration on the toluene; moisture content must be <50 ppm to prevent premature hydride quenching.
Step 2: Cryogenic Cooling
-
Submerge the reaction vessel in a dry ice/acetone bath.
-
Validation Check: Ensure the internal thermocouple reads ≤ -75 °C before proceeding.
Step 3: Hydride Addition
-
Dropwise add DIBAL-H (1.0 M in toluene, 4.5 equiv) over 45–60 minutes.
-
Causality: DIBAL-H is an electrophilic reducing agent. Slow addition at cryogenic temperatures ensures the aluminum coordinates exclusively to the ester carbonyl oxygen prior to hydride transfer, preventing off-target attack on the highly polarizable C–I bond.
Step 4: Thermal Progression
-
Stir at -78 °C for 1 hour, then remove the cooling bath. Allow the reaction to gradually warm to room temperature (20–25 °C) and stir for an additional 12 to 35 hours[1][2].
-
Causality: DIBAL-H reductions at -78 °C stall at the tetrahedral intermediate (yielding aldehydes upon quench). Extended warming is thermodynamically required to collapse the intermediate and drive the second hydride transfer to form the primary alcohols.
Step 5: Chelation Quench
-
Cool the mixture to 0 °C. Carefully add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).
-
Validation Check: Stir vigorously for 2–4 hours. The reaction is successfully quenched only when the thick, milky emulsion completely resolves into two distinct, transparent liquid layers.
Step 6: Isolation
-
Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 1:1).
Troubleshooting Guides & FAQs
Q1: I am observing significant dehalogenation (loss of the iodine atom) in my final product. How can I prevent this?
A1: Deiodination is a notorious side reaction when using aggressive, nucleophilic hydride donors like Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures. The C–I bond is highly susceptible to direct hydride attack or single-electron transfer pathways.
Solution: Switch to DIBAL-H in toluene. Because DIBAL-H acts as a Lewis acid before transferring its hydride, it is highly chemoselective for oxygen-containing functional groups over aryl halides. Alternatively, a milder
Q2: My reaction mixture turns into an unfilterable, gelatinous mass during the aqueous quench. What is the mechanism behind this, and how do I resolve it?
A2: The gel is a polymeric aluminum hydroxide network (
Q3: The yield is low, and NMR shows I am isolating an aldehyde intermediate instead of the diol. Why? A3: You are likely quenching the reaction too early or failing to let it warm up. DIBAL-H is famously used to synthesize aldehydes from esters precisely by keeping the reaction at -78 °C. To achieve the diol, the reaction must be allowed to warm to room temperature to provide the activation energy necessary for the tetrahedral intermediate to collapse and accept the subsequent hydride equivalents.
Q4: I found a literature reference stating this diol can be synthesized directly from methyl 2-(2-iodophenyl)acetate using sodium hydride and DIBAL-H. How does this work?
A4: This describes a tandem formylation/reduction sequence[2][3]. Methyl 2-(2-iodophenyl)acetate possesses acidic alpha protons. In the presence of a strong base (
Quantitative Data: Reagent Optimization
The following table summarizes the performance of various reducing systems for the conversion of diethyl 2-(2-iodophenyl)malonate to the target diol, highlighting the trade-off between reactivity and chemoselectivity.
| Reducing System | Solvent System | Temperature Profile | Diol Yield (%) | Deiodination (%) | Workup Complexity |
| LiAlH₄ (Excess) | THF | 0 °C → 65 °C (Reflux) | 45 - 60% | 15 - 25% | High (Requires Fieser Quench) |
| DIBAL-H (4.5 eq) | Toluene | -78 °C → 25 °C | 85 - 92% | < 2% | Low (Rochelle's Salt Quench) |
| NaBH₄ / LiCl | THF / EtOH | 0 °C → 25 °C | 70 - 78% | < 5% | Medium (Aqueous extraction) |
References
-
Yang, W., Yan, J., Long, Y., Zhang, S., Liu, J., Zeng, Y., & Cai, Q. (2013). Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols. Organic Letters, 15(23), 6022–6025. URL:[Link]
-
Yang, W., Liu, Y., Zhang, S., & Cai, Q. (2015). Copper-Catalyzed Intramolecular Desymmetric Aryl C–O Coupling for the Enantioselective Construction of Chiral Dihydrobenzofurans and Dihydrobenzopyrans. Angewandte Chemie International Edition, 54(30), 8805-8808. URL:[Link]
-
Savić, M., et al. (2008). Reactivity of 17β-hydroxy-17α-substituted androstane derivatives (General reference for ethyl formate/NaH formylation mechanics). ResearchGate. URL:[Link]
Sources
Technical Support Center: 2-(2-Iodophenyl)propane-1,3-diol
Stability & Handling Guide for Research Applications
Executive Summary: The Stability Paradox
2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) is a specialized bifunctional scaffold primarily used as a precursor for the synthesis of chiral chromans (dihydrobenzopyrans) via desymmetric intramolecular O-arylation.[1]
Critical Stability Profile: While chemically robust under inert conditions, this molecule possesses a "built-in" reactivity switch. The proximity of the primary hydroxyl groups to the ortho-iodide moiety creates a high thermodynamic driving force for cyclization. Consequently, stability issues are rarely due to random decomposition but rather premature activation of its synthetic pathway (cyclization) or photolytic cleavage of the C-I bond.
Visualizing Degradation Pathways
Understanding the specific degradation routes is essential for troubleshooting. The diagram below maps the three primary instability vectors: Photolysis, Catalytic Cyclization, and Oxidation.
Figure 1: Mechanistic degradation pathways.[1] Note that the "Chroman" pathway is the desired synthetic outcome but represents a stability failure during storage.
Troubleshooting Guide (Q&A)
This section addresses real-world scenarios reported by users handling this scaffold for cross-coupling or organocatalysis.
Issue Category 1: Physical Appearance & Purity
Q1: My sample has turned from an off-white solid to a pink/violet sticky gum. Is it still usable?
-
Diagnosis: This is the hallmark of Iodine Liberation (Deiodination) . The C-I bond is photosensitive. Exposure to ambient lab light (fluorescent UV) causes homolytic cleavage, releasing elemental iodine (
), which is violet/brown. -
Technical Insight: The resulting aryl radical may abstract hydrogen from the solvent or the diol backbone, leading to complex mixtures.
-
Action:
-
Do not use for sensitive catalytic cycles (free
poisons Pd catalysts). -
Remediation: Dissolve in EtOAc and wash with 10%
(sodium thiosulfate) to reduce iodine. Re-purify via short silica plug. -
Prevention: Store in amber vials wrapped in aluminum foil.
-
Q2: TLC shows a new spot with a higher Rf (less polar) than the starting diol.
-
Diagnosis: This is likely Premature Cyclization .
-
Mechanism: If the sample contains trace metal residues (Pd, Cu) from its synthesis (e.g., from the reduction of iodophenyl acetate precursors), these residues can catalyze the intramolecular etherification even at room temperature over time. The product, (3,4-dihydro-2H-chromen-3-yl)methanol, is an ether-alcohol and is significantly less polar than the starting diol.
-
Action: Check the NMR for the disappearance of the characteristic ortho-aromatic protons and the appearance of diastereotopic benzylic protons (
ppm).
Issue Category 2: Solubility & Handling
Q3: The compound is an oil that refuses to solidify, even though literature suggests it should be a solid.
-
Diagnosis: Solvent Entrapment / Hygroscopicity .
-
Technical Insight: 1,3-diols are notorious for hydrogen-bonding networks that trap solvent molecules (especially DCM or Toluene) and atmospheric moisture. The presence of the heavy Iodine atom should facilitate crystallization, but impurities disrupt the lattice.
-
Action:
-
Dissolve in minimal DCM.
-
Add non-polar antisolvent (Hexanes or Pentane) until cloudy.
-
Sonicate at
. -
If it remains an oil, lyophilize from Benzene or Dioxane (if safety permits) to remove trapped water/solvent.
-
Q4: I am observing low yields in my subsequent Pd-catalyzed reaction.
-
Diagnosis: Bidentate Chelation Interference .
-
Mechanism: The 1,3-diol motif can act as a bidentate ligand towards the Palladium center, competing with your intended phosphine ligands. This "poisoning" effect reduces the active catalyst concentration.
-
Action:
-
Protect the diol (e.g., as an acetonide) before attempting difficult cross-couplings, unless the free hydroxyl is required for the mechanism (as in the specific O-arylation to chromans).
-
Standardized Protocols
Protocol A: Optimal Storage Conditions
To maximize shelf-life (>12 months), adhere to the "Dark-Cold-Inert" triad:
-
Container: Amber glass vial with Teflon-lined cap.
-
Atmosphere: Purge with Argon or Nitrogen before sealing.
-
Temperature:
is ideal; is acceptable for short-term (<1 month). -
Light: Strict exclusion of light is mandatory due to the Iodine moiety.
Protocol B: Purification of Degraded Material
If the compound has degraded (brown color or cyclized impurity):
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (Acid-washed preferred) | Standard silica is acceptable, but avoid basic alumina which promotes cyclization. |
| Eluent | Hexanes:EtOAc (Gradient 3:1 | The diol is polar; the cyclized chroman impurity will elute first (non-polar). |
| Loading | DCM/MeOH (95:5) | Ensure full solubility before loading to prevent streaking. |
| Workup | Wash with Sodium Thiosulfate | Removes free iodine traces before the column. |
References & Authority
-
Synthesis & Cyclization Mechanism: Yang, W., Yan, J., Long, Y., et al. (2013). Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols. Organic Letters, 15(23), 6022–6025. [Link] (Source verifying the cyclization pathway and the specific structure of the diol precursor.)
-
Copper-Catalyzed Variants: Zhang, S., et al. (2015).[1] Copper-Catalyzed Enantioselective Construction of Chiral Dihydrobenzofurans and Dihydrobenzopyrans. Angewandte Chemie International Edition, 54(49). [Link] (Demonstrates the reactivity of 2-(2-haloaryl)propane-1,3-diols in metal-catalyzed cyclizations.)
-
General Stability of Aryl Iodides: Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Authoritative text on the photolytic instability of Carbon-Iodine bonds.)
Sources
troubleshooting NMR spectrum of 2-(2-Iodophenyl)propane-1,3-diol
Molecule: 2-(2-Iodophenyl)propane-1,3-diol Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to the Technical Support Center. Analyzing the NMR spectrum of 2-(2-Iodophenyl)propane-1,3-diol presents a unique intersection of relativistic quantum mechanics and steric conformational dynamics. As researchers, you may encounter "missing" carbon peaks, unexpectedly complex aliphatic multiplets, and severe line broadening.
This guide is designed to move beyond basic troubleshooting by explaining the causality behind these phenomena, ensuring your analytical protocols are scientifically grounded and self-validating.
Section 1: ¹³C NMR – The "Missing" Carbon Peak
Q: I have acquired a standard ¹³C NMR spectrum, but I only count 5 aromatic carbons instead of 6. Why is the quaternary carbon attached to the iodine atom missing or appearing abnormally upfield?
The Causality (Why it happens):
The carbon atom directly bonded to the iodine (C-I) is subjected to the[1]. The core electrons of the massive iodine nucleus move at relativistic speeds, which couples with the spin of the electrons in the C-I bond. This induces a secondary magnetic field that heavily shields the adjacent carbon nucleus, shifting it abnormally upfield to a range of 90–105 ppm[2]. Because it is a quaternary carbon, it also lacks attached protons, resulting in extremely long longitudinal relaxation times (
Self-Validating Protocol: Optimized ¹³C NMR Acquisition for Iodinated Carbons
-
Sample Concentration: Prepare a highly concentrated sample (e.g., 50–100 mg in 0.6 mL CDCl₃) to maximize the signal-to-noise ratio for unprotonated carbons.
-
Spectral Window: Ensure your spectral window (SW) covers at least -10 to 220 ppm so the upfield C-I peak is not truncated.
-
Relaxation Delay: Increase the relaxation delay (d1) to 5–10 seconds to allow complete
relaxation of the quaternary carbon between pulses. -
Scan Accumulation: Increase the number of scans (NS) to
512. -
Paramagnetic Doping (Optional): Add a trace amount (0.05 M) of Chromium(III) acetylacetonate [Cr(acac)₃]. This paramagnetic reagent drastically shortens
relaxation times, allowing you to use a standard 1–2s delay while fully recovering the quaternary signal.
Workflow for resolving the missing C-I peak in 13C NMR due to heavy atom effects.
Section 2: ¹H NMR – Aliphatic Complexity & Rotational Barriers
Q: The aliphatic -CH₂- protons (expected around 3.5–4.2 ppm) appear as a highly complex, overlapping multiplet instead of a simple doublet. Furthermore, the peaks are broad. Is my sample impure?
The Causality (Why it happens): Your sample is likely pure; the complexity arises from two distinct stereochemical phenomena:
-
Pro-Chiral Centers: The C2 carbon of the propane-1,3-diol backbone is a pro-chiral center. Because this carbon is bonded to two identical hydroxymethyl (-CH₂OH) groups, a hydrogen, and an aryl ring, the two protons within each -CH₂OH group are [3]. They reside in permanently different magnetic environments and couple to each other (geminal coupling) as well as the adjacent methine proton, forming a complex ABX spin system[4].
-
Atropisomerism: Iodine has a massive[5]. When the C(aryl)-C(alkyl) bond attempts to rotate, the bulky diol group sterically clashes with the ortho-iodine atom. This high energy barrier leads to[6]—restricted rotation that makes the two -CH₂OH groups non-equivalent on the NMR timescale, resulting in severe line broadening[7].
Self-Validating Protocol: Variable Temperature (VT) ¹H NMR
-
Solvent Exchange: Dissolve the sample in a high-boiling deuterated solvent such as DMSO-d₆ or Toluene-d₈.
-
Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Note the broadness of the aliphatic multiplets.
-
Thermal Titration: Gradually increase the probe temperature in 10 °C increments (e.g., 313 K, 323 K, 343 K). Allow 5 minutes for thermal equilibration at each step.
-
Observation: As thermal energy overcomes the rotational barrier, the signals will coalesce. In the fast-exchange regime, the line broadening will disappear, leaving a sharply defined ABX multiplet pattern representing the inherent diastereotopic protons.
-
Validation: Cool the sample back to 298 K and re-acquire the spectrum to prove the broadening was dynamic (conformational) and not due to sample degradation.
Decision tree for troubleshooting complex aliphatic multiplets and rotational barriers.
Section 3: Hydroxyl (-OH) Peak Resolution
Q: My hydroxyl (-OH) peaks are broad, missing, or overlapping with the aliphatic signals in CDCl₃. How can I definitively assign them to confirm the diol structure?
The Causality (Why it happens): In CDCl₃, hydroxyl protons undergo rapid intermolecular chemical exchange with trace moisture or other diol molecules. This averages their signal, causing them to appear as a single, broad, uncoupled hump that "wanders" depending on concentration and temperature.
Self-Validating Protocol: Solvent Locking via DMSO-d₆
-
Evaporate the CDCl₃ and reconstitute the sample in strictly anhydrous DMSO-d₆ .
-
DMSO acts as a strong hydrogen-bond acceptor, tightly binding to the -OH protons. This drastically slows down the chemical exchange rate.
-
Result: The -OH protons will now appear as sharp triplets (due to coupling with the adjacent -CH₂- protons) typically shifted downfield to the 4.5–5.0 ppm region, definitively proving the primary alcohol connectivity.
Quantitative Data Summary
Table 1: Expected NMR Chemical Shifts for 2-(2-Iodophenyl)propane-1,3-diol
| Nucleus | Structural Position | Expected Shift (ppm) | Multiplicity / Diagnostic Notes |
| ¹³C | C-I (Aromatic C2) | 90 – 105 | Quaternary; heavily shielded due to SO-HALA effect. |
| ¹³C | Aromatic C (other) | 125 – 145 | 5 distinct carbon environments. |
| ¹³C | Aliphatic CH | 40 – 55 | Tertiary carbon (methine). |
| ¹³C | Aliphatic CH₂ | 60 – 65 | Secondary carbons; equivalent in fast-exchange regime. |
| ¹H | Aromatic Protons | 6.8 – 7.9 | 4H, complex overlapping multiplets (ortho-deshielding). |
| ¹H | Aliphatic CH | 3.0 – 3.5 | 1H, multiplet (coupled to 4 diastereotopic protons). |
| ¹H | Aliphatic CH₂ | 3.5 – 4.2 | 4H, complex multiplets (ABX spin system + restricted rotation). |
| ¹H | Hydroxyl (-OH) | 4.5 – 5.0 | 2H, broad singlet (in CDCl₃) or sharp triplet (in DMSO-d₆). |
References
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table - Chemical Reviews (ACS Publications) -[Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry -[Link]
-
Diastereotopic methylene protons in achiral molecules - Chemistry Stack Exchange -[Link]
-
Technical data for the element Iodine in the Periodic Table - PeriodicTable.com - [Link]
-
Investigation of Atropisomerism in ortho-Substituted Tetraphenylporphyrins - Journal of Chemical Education -[Link]
-
Atropisomer - Wikipedia - [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Technical data for the element Iodine in the Periodic Table [periodictable.com]
- 6. Atropisomer - Wikipedia [en.wikipedia.org]
- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
Technical Support Center: Improving the Solubility of 2-(2-Iodophenyl)propane-1,3-diol
Welcome to the technical support center for 2-(2-Iodophenyl)propane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with significant potential, understanding and overcoming its poor aqueous solubility is a critical step in harnessing its therapeutic or diagnostic capabilities. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively, grounded in established scientific principles and practical laboratory experience.
Initial Assessment: Understanding the Challenge
Before attempting to improve the solubility of 2-(2-Iodophenyl)propane-1,3-diol, it is crucial to understand the underlying reasons for its poor solubility and to have a clear workflow for addressing the issue.
Q1: What are the primary structural features of 2-(2-Iodophenyl)propane-1,3-diol that limit its aqueous solubility?
Answer: The solubility of a molecule is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics.
-
Hydrophilic Component: The molecule possesses a propane-1,3-diol backbone. The two hydroxyl (-OH) groups are polar and capable of forming hydrogen bonds with water, which promotes solubility.[1]
-
Hydrophobic Component: The dominant feature is the 2-iodophenyl group. This large, aromatic ring with a heavy iodine atom is highly non-polar and lipophilic. It disrupts the hydrogen-bonding network of water and is energetically unfavorable to be surrounded by water molecules.
The significant size and hydrophobicity of the iodophenyl group outweigh the solubilizing effect of the two hydroxyl groups, leading to the compound's classification as poorly water-soluble. Such compounds are often categorized as BCS Class II or IV, where low solubility is a primary barrier to absorption and bioavailability.[2][3]
General Troubleshooting Workflow
When encountering solubility issues, a systematic approach is recommended. The following workflow provides a logical progression from simple to more complex solubilization techniques.
Caption: General workflow for addressing solubility issues.
Troubleshooting Guide 1: Co-solvency
This is often the first and most direct method attempted in a research setting, especially for preparing stock solutions for in vitro assays.
Q2: My compound won't dissolve in a purely aqueous buffer. How can I use co-solvents to improve its solubility?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This change in polarity lowers the energy penalty for solvating a hydrophobic compound like 2-(2-Iodophenyl)propane-1,3-diol.[] Essentially, the solvent mixture becomes more "like" the solute, facilitating dissolution.
Commonly Used Co-solvents in Research & Development:
| Co-solvent | Key Characteristics | Typical Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | Aprotic, powerful solvent for many non-polar compounds. Can have cellular effects.[6] | 0.1% - 5% (v/v) in final assay |
| Ethanol | Readily available, less toxic than DMSO. Can cause protein precipitation at high concentrations. | 1% - 10% (v/v) |
| Polyethylene Glycol (PEG 300/400) | Low toxicity, commonly used in parenteral formulations. Viscous.[7][8] | 5% - 20% (v/v) |
| Propylene Glycol (PG) | Good safety profile, often used with ethanol and water in formulations.[7] | 10% - 40% (v/v) |
| Glycerin | Non-toxic, viscous. Lower solubilizing power for highly non-polar compounds.[8] | 10% - 30% (v/v) |
Experimental Protocol: Co-solvent Screening
-
Preparation of High-Concentration Stock: Weigh out 10 mg of 2-(2-Iodophenyl)propane-1,3-diol. Add a pure co-solvent (e.g., 100% DMSO) dropwise while vortexing until the solid is fully dissolved. This creates a high-concentration stock (e.g., 100 mg/mL).
-
Serial Dilution: Prepare serial dilutions of this stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Observation for Precipitation: After dilution, visually inspect each sample immediately and after a set time (e.g., 1 hour) at room temperature. Look for any signs of cloudiness, haziness, or visible precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate solubility limit in that co-solvent/buffer system. It is best practice to keep the final co-solvent concentration as low as possible, ideally below 1%, to minimize off-target effects in biological assays.[9]
Troubleshooting Guide 2: Surfactants (Micellar Solubilization)
This method is particularly useful when a compound precipitates upon dilution of a co-solvent stock into an aqueous medium.
Q3: My compound precipitates when I dilute my co-solvent stock solution. Can surfactants help maintain its solubility?
Answer: Yes. Surfactants are amphiphilic molecules, meaning they have a hydrophilic head and a hydrophobic tail.[10] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[11] The hydrophobic tails form a core, creating a microenvironment that can encapsulate the non-polar iodophenyl group of your compound, while the hydrophilic heads face the water, keeping the entire complex dissolved. This process is known as micellar solubilization.[12]
Commonly Used Surfactants:
| Surfactant | Type | Key Characteristics |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used in pharmaceutical formulations, low toxicity, effective solubilizer.[13] |
| Poloxamer 188 (Pluronic® F-68) | Non-ionic | Block copolymer with good safety profile, also used as a stabilizer. |
| Sodium Lauryl Sulfate (SLS) | Anionic | Strong solubilizer but can denature proteins and disrupt cell membranes.[13] |
| Cremophor® EL | Non-ionic | Polyoxyethylated castor oil, effective but associated with hypersensitivity reactions.[6] |
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Stock Solutions: Prepare a series of aqueous buffer solutions containing different surfactants at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Add Compound: Add a small volume of your concentrated compound stock (in a co-solvent like DMSO) to each surfactant solution. The goal is to keep the final co-solvent concentration minimal (<0.5%).
-
Equilibrate: Gently mix the solutions and allow them to equilibrate for several hours or overnight at a controlled temperature.
-
Assess Solubility: Centrifuge the samples to pellet any undissolved compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Caption: Mechanism of micellar solubilization by surfactants.
Troubleshooting Guide 3: Complexation with Cyclodextrins
This is an advanced and highly effective technique, particularly for reducing reliance on organic solvents and surfactants in formulations intended for in vivo use.
Q4: I need a formulation for in vivo studies and want to avoid high concentrations of solvents or surfactants. Is cyclodextrin complexation a viable alternative?
Answer: Absolutely. Cyclodextrins (CDs) are cyclic oligosaccharides that have a truncated cone shape with a hydrophilic exterior and a hydrophobic interior cavity.[14] This unique structure allows them to act as "host" molecules, encapsulating "guest" molecules—like the iodophenyl group of your compound—that are sterically and chemically compatible with the cavity.[15] This forms a water-soluble inclusion complex, effectively masking the hydrophobic part of the drug from the aqueous environment.[]
Derivatives of β-cyclodextrin are most commonly used in pharmaceuticals due to their cavity size and improved solubility and safety profile compared to the parent molecule.[17]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and excellent safety profile.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative that can offer very high solubility enhancement, especially for cationic or neutral compounds.[6]
Experimental Protocol: Phase-Solubility Study
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).
-
Add Excess Compound: Add an excess amount of solid 2-(2-Iodophenyl)propane-1,3-diol to each solution. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibrate: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.
-
Sample and Analyze: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantify: Dilute the clear supernatant and measure the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV).
-
Plot and Analyze: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the binding constant and the degree of solubility enhancement.[18]
Advanced Strategies: Solid Dispersions
Q5: For solid dosage form development, how can I fundamentally improve the dissolution rate of my compound?
Answer: For solid formulations, improving the dissolution rate is key. Solid dispersion is a powerful technique where the drug is dispersed in a hydrophilic polymer matrix.[19][20] This can be achieved through methods like spray drying or hot-melt extrusion.[21] The goal is to convert the drug from its stable, low-energy crystalline form to a high-energy amorphous state.[22] This amorphous form lacks a crystal lattice, so less energy is required for it to dissolve, leading to a much faster dissolution rate and potentially achieving a supersaturated state in solution.[23] This is an advanced technique typically employed during later-stage drug development.
Summary of Techniques
| Technique | Mechanism | Pros | Cons | Best For |
| Co-solvency | Reduces solvent polarity | Simple, fast, effective for stock solutions | Potential for precipitation on dilution; solvent toxicity | In vitro screening, initial formulation work |
| Surfactants | Micellar encapsulation | Prevents precipitation, high loading capacity | Can interfere with assays, potential toxicity (especially ionic) | Formulations where dilution is required, overcoming precipitation |
| Cyclodextrins | Host-guest complexation | High safety profile, avoids organic solvents, suitable for in vivo use | Higher cost, specific drug-CD fit required, potential for self-aggregation[3] | In vivo formulations, injectable and oral solutions |
| Solid Dispersion | Conversion to amorphous state | Dramatically increases dissolution rate, enhances bioavailability | Complex manufacturing (e.g., spray drying), potential for recrystallization | Development of solid oral dosage forms (tablets, capsules) |
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021). International Journal of Health and Pharmaceutical. Retrieved March 7, 2026, from [Link]
-
Nanonization techniques to overcome poor water-solubility with drugs. (2020). Expert Opinion on Drug Delivery. Retrieved March 7, 2026, from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. Retrieved March 7, 2026, from [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Retrieved March 7, 2026, from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved March 7, 2026, from [Link]
-
View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research. Retrieved March 7, 2026, from [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. Retrieved March 7, 2026, from [Link]
-
Co-solvent - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solubility Enchantment Of Poorly Soluble Drug. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 7, 2026, from [Link]
-
Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. (2026). Crystal Pharmatech. Retrieved March 7, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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DRUG NANONIZATION:AN OVERVIEW OF INDUSTRIALLY FEASIBLE TOP-DOWN TECHNOLOGIES FOR NANOCRYSTAL PRODUCTION. (2017). International Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2026, from [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Video: Bioavailability Enhancement: Drug Solubility Enhancement. (2025). JoVE. Retrieved March 7, 2026, from [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette. Retrieved March 7, 2026, from [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. (n.d.). ASCE Library. Retrieved March 7, 2026, from [Link]
-
Surfactants, Emulsifiers and Polyglycols. (n.d.). Dow Inc. Retrieved March 7, 2026, from [Link]
-
How does pH affect solubility? (2025). askIITians. Retrieved March 7, 2026, from [Link]
-
2-(Propan-2-ylidene)propane-1,3-diol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
2,2-Diphenylpropane-1,3-diol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
1,3-Propanediol - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
(S)-propane-1,2-diol. (n.d.). FooDB. Retrieved March 7, 2026, from [Link]
Sources
- 1. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 2. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
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- 9. wjbphs.com [wjbphs.com]
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- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
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- 23. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
preventing deiodination of 2-(2-Iodophenyl)propane-1,3-diol
Welcome to the Halogen Stability Tech Hub.
Subject: 2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) Classification: Functionalized Aryl Iodide / Ortho-Substituted Arene Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are likely working with 2-(2-Iodophenyl)propane-1,3-diol as a precursor for hypervalent iodine reagents (e.g., benziodoxoles) or as a scaffold for chiral ligand synthesis. The stability of the carbon-iodine (C–I) bond is the critical quality attribute (CQA) of this material.
The iodine atom at the ortho position is chemically "restless." It is susceptible to three primary degradation pathways:
-
Photolytic Deiodination: Radical cleavage driven by UV/Vis light.
-
Reductive Protodeiodination: Unwanted replacement of Iodine with Hydrogen during metal-catalyzed cross-coupling.
-
Intramolecular Cyclization: The ortho-diol tail attacking the iodine center (often under oxidative conditions), altering the core structure.
This guide provides the protocols to arrest these pathways.
Module 1: Photochemical Integrity (The "Pink" Problem)
Diagnosis: Your white/off-white solid has turned pink or violet.
Root Cause: The C–I bond energy (~65 kcal/mol) is relatively weak. Exposure to ambient light (specifically UV and lower-wavelength visible light) causes homolytic cleavage, generating an aryl radical and an iodine radical (
The Mechanism (Graphviz Visualization)
Figure 1: Pathway of photolytic degradation leading to iodine release.
Troubleshooting & Prevention
-
Immediate Action: If the sample is pink, wash with cold 10% sodium thiosulfate (
) solution to reduce back to iodide ( ), then recrystallize. -
Storage Protocol: Store in amber glass vials wrapped in aluminum foil.
-
Lab Environment: When handling >1g quantities, use low-actinic light (red/yellow filters) in the fume hood.
Module 2: Catalytic Preservation (Preventing Hydrodeiodination)
Diagnosis: During a Palladium-catalyzed reaction (e.g., attempting to modify the diol or couple the aryl ring), you observe the formation of 2-phenylpropane-1,3-diol (mass shift: -126 Da). Root Cause: Reductive elimination of a Palladium-Hydride species. If your reaction system contains a hydride source (e.g., alcohols, amines, or even DMF/DMA at high temps) and a base, the Pd(II) intermediate can undergo unwanted reduction instead of the desired transmetallation.
The Mechanism (Graphviz Visualization)
Figure 2: The cycle of unwanted catalytic hydrodeiodination.
Technical Guide: Optimizing Reaction Conditions
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Avoid primary/secondary alcohols. Use Toluene, THF, or Dioxane. | Alcohols are excellent hydride donors via |
| Base | Use inorganic carbonates ( | Amine bases can act as reducing agents at elevated temperatures. |
| Catalyst | High-loading, bulky ligands (e.g., Buchwald ligands like XPhos). | Bulky ligands accelerate the desired reductive elimination over the side-reaction. |
| Temperature | Keep below 80°C if possible. | High thermal energy promotes |
Module 3: The Ortho-Effect (Intramolecular Cyclization)
Diagnosis: Loss of the diol functionality and formation of a cyclic ether or benziodoxole. Root Cause: The ortho positioning of the iodine and the propane-1,3-diol chain creates a "privileged" geometry for cyclization.
-
Oxidative Conditions: If you use an oxidant (e.g., mCPBA, bleach), the Iodine(I) oxidizes to Iodine(III), and the diol oxygen attacks the iodine center to form a cyclic benziodoxole (a hypervalent iodine species).
-
Pd-Catalysis: Intramolecular C-O bond formation can occur, displacing the iodine to form a dihydrobenzofuran derivative.
Protocol: Preventing Cyclization
If your goal is to preserve the open-chain diol structure:
-
Protect the Diol: Convert the 1,3-diol to an acetonide (acetal) using 2,2-dimethoxypropane and catalytic pTSA before performing any chemistry on the aryl ring. This sterically and electronically locks the oxygens, preventing them from attacking the iodine or participating in Pd-catalyzed cyclization.
-
Avoid Oxidants: Strictly segregate this material from oxidizing agents unless the formation of the hypervalent iodine species is the intended goal.
Experimental Protocols
Protocol A: Safe Storage & Handling
-
Container: Amber borosilicate glass with a Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen backfill (Schlenk line technique).
-
Temperature: 2°C to 8°C (Refrigerator).
-
Stabilizer: For long-term storage (>6 months), add copper wire (activated) to the outer packaging (not inside the product vial) to scavenge atmospheric sulfur/oxidants, though light exclusion is the primary stabilizer.
Protocol B: Reaction Monitoring (Deiodination Check)
-
Technique: UPLC-MS or TLC.
-
TLC Mobile Phase: 40% Ethyl Acetate in Hexanes.
-
Visualization:
-
Product (Ar-I): UV active (254 nm).
-
Deiodinated Byproduct (Ar-H): UV active; distinct
(usually higher due to loss of polarizable Iodine). -
Iodine Release: Visible yellow/brown staining on the silica plate before dipping.
-
Frequently Asked Questions (FAQs)
Q1: Can I use DMF as a solvent for coupling this molecule? A: Proceed with caution. DMF can decompose to form dimethylamine (a reducing agent) and CO at high temperatures (>100°C). If you must use DMF, ensure it is anhydrous and "Amine-Free" grade. For strictly preventing deiodination, Toluene or DMF/Toluene mixtures are safer.
Q2: Why does my yield drop when I scale up? A: Scale-up often involves longer reaction times and slower heat transfer. This prolonged exposure to the catalyst allows the slower side-reaction (hydrodeiodination) to accumulate. Solution: Increase catalyst concentration slightly or switch to a continuous flow reactor to minimize residence time.
Q3: I see a spot on TLC that doesn't move (baseline). What is it? A: This is likely the polymerized or complexed product resulting from the oxidation of the diol. If the iodine oxidized to I(III), the resulting species are highly polar and often streak on silica.
References
-
Mechanisms of Deiodination
- Title: "Palladium-C
- Source:Chemical Reviews.
-
Link:[Link]
-
Photostability of Aryl Iodides
- Title: "Photochemistry of Organic Halides."
- Source:CRC Handbook of Organic Photochemistry and Photobiology.
-
Link:[Link]
-
Hypervalent Iodine Chemistry (The Ortho-Effect)
- Title: "Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applic
- Source:Wiley Online Library.
-
Link:[Link]
-
Reaction Optimization (Solvent Effects)
- Title: "Solvent effects in palladium c
- Source:Current Organic Chemistry.
-
Link:[Link]
safe handling and storage of 2-(2-Iodophenyl)propane-1,3-diol
Technical Support Center: Safe Handling & Storage of 2-(2-Iodophenyl)propane-1,3-diol
Executive Summary & Compound Identification
2-(2-Iodophenyl)propane-1,3-diol is a specialized bifunctional intermediate used primarily in the synthesis of hypervalent iodine reagents and as a scaffold in medicinal chemistry for spirocyclic compound generation.[1] Its structure features a propane-1,3-diol backbone substituted at the C2 position with an ortho-iodophenyl group.[1] This steric proximity between the iodine atom and the hydroxyl groups makes the compound chemically versatile but prone to specific degradation pathways, necessitating rigorous storage protocols.[1]
| Property | Technical Detail |
| CAS Number | 1493854-02-6 |
| Chemical Formula | C |
| Molecular Weight | 278.09 g/mol |
| Physical State | Typically a viscous oil or low-melting solid (off-white to pale yellow).[1] |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, DCM; Low solubility in water.[1] |
| Key Sensitivities | Light Sensitive , Heat Sensitive , Air Sensitive (slow oxidation).[1] |
Core Storage & Handling Protocols
The presence of the carbon-iodine (C-I) bond, combined with the electron-rich diol functionality, creates a risk of homolytic cleavage and subsequent oxidation.
Storage Decision Matrix
Figure 1: Decision matrix for determining optimal storage conditions based on usage frequency.
Critical Handling Steps
-
Light Protection (Crucial): The ortho-iodine substituent is susceptible to photolytic deiodination.[1] Always handle in low-light conditions or use amber glassware.[1] Exposure to direct sunlight or high-intensity lab lighting can turn the compound pink/purple within hours due to iodine release [1].[1]
-
Cold Chain Maintenance: Upon receipt, inspect the cold pack. If the pack is thawed but the container is cool, the compound is likely safe.[1] Transfer immediately to -20°C for long-term stability.
-
Inert Atmosphere: While not pyrophoric, the diol moieties are hygroscopic.[1] Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, which can complicate stoichiometric calculations in downstream coupling reactions.[1]
Troubleshooting & FAQs
This section addresses specific issues reported by users in drug development workflows.
Q1: The compound has turned a pinkish/purple color. Is it still usable?
Diagnosis: The color change indicates the liberation of elemental iodine (
-
Minor Discoloration (Faint Pink): The bulk material is likely intact.[1] You can remove the trace iodine by washing a solution of the compound (in DCM or EtOAc) with a dilute sodium thiosulfate (
) solution.[1] Dry the organic layer over and concentrate.[1] -
Deep Purple/Brown: Significant degradation has occurred.[1] Purity check via LC-MS or NMR is required before use.[1]
Q2: I am seeing multiple spots on TLC during synthesis. What is happening?
Diagnosis: The diol functionality allows for intramolecular hydrogen bonding or interaction with the iodine, but the primary issue is often oxidation or acetal formation .[1]
-
Issue A (Oxidation): If left in air, the benzylic-like position (though not strictly benzylic, the tertiary carbon is activated) or the alcohol groups can oxidize.[1]
-
Issue B (Impurity): If synthesized via reduction of a diester, trace amounts of the mono-reduced alcohol-ester might remain.[1] Action: Run TLC with a polar solvent system (e.g., 5-10% MeOH in DCM).[1] Stain with Phosphomolybdic Acid (PMA) or Cerium Ammonium Molybdate (CAM) , as the diol is not strongly UV active apart from the aryl ring.[1]
Q3: The compound is an oil, but the CoA says "Solid".
Diagnosis: 2-(2-Iodophenyl)propane-1,3-diol can exist as a supercooled liquid or a low-melting solid.[1] Small amounts of solvent impurities or moisture (hygroscopicity) can depress the melting point significantly.[1] Action:
-
Dry the compound under high vacuum (< 1 mbar) for 4-6 hours.
-
If it remains an oil, store at -20°C; it may slowly crystallize.[1] This does not affect chemical reactivity for solution-phase chemistry.[1]
Advanced Applications & Reactivity
For researchers utilizing this compound in Hypervalent Iodine synthesis or Cross-Coupling :
Pathway: Hypervalent Iodine Formation
This diol is a precursor to spirocyclic benziodoxoles.[1] When reacting with oxidants (e.g., mCPBA, TCICA), the mechanism involves oxidation of the iodine followed by cyclization.[1]
Figure 2: Simplified activation pathway for hypervalent iodine synthesis.[1]
Safety Note: When performing the oxidation step, ensure temperature control (0°C to RT). The exothermic nature of iodine oxidation, combined with the organic diol fuel source, presents a thermal runaway risk on scales >10g.[1]
Emergency & First Aid
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1] The diol is an irritant; the aryl iodide component adds potential for corneal damage.[1]
-
Skin Contact: Wash with soap and water.[1] Aryl iodides can be absorbed through the skin.[1]
-
Spill Cleanup:
References
-
Organic Chemistry Portal . (n.d.).[1] Iodoarenes: Synthesis and Reactivity. Retrieved March 8, 2026, from [Link]
(Note: Specific toxicological data for CAS 1493854-02-6 is limited.[1] Protocols are derived from structural analogs and functional group reactivity profiles.)[1]
Sources
Technical Support Center: Alternative Workup Procedures for 2-(2-Iodophenyl)propane-1,3-diol
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and alternative workup procedures for the synthesis of 2-(2-Iodophenyl)propane-1,3-diol. The unique amphiphilic nature of this diol, possessing both polar hydroxyl groups and a nonpolar iodophenyl moiety, often leads to challenging purification processes. This document outlines solutions to common issues such as emulsion formation, low extraction yields, and co-purification of impurities.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common challenges encountered during the isolation and purification of 2-(2-Iodophenyl)propane-1,3-diol in a practical question-and-answer format.
Q1: I'm observing a persistent emulsion during the aqueous workup after my reaction. How can I break it?
A1: Emulsion formation is a frequent issue when working with molecules like 2-(2-Iodophenyl)propane-1,3-diol, which can act as a surfactant. This problem is often exacerbated by the presence of fine particulate byproducts from the reaction.
-
Causality: The diol's structure, with a hydrophilic diol "head" and a lipophilic iodophenyl "tail," allows it to stabilize the interface between the organic and aqueous layers. Additionally, certain solvents, like dichloromethane (DCM), are particularly prone to forming stable emulsions.[1][2]
-
Immediate Solutions:
-
Patience and Mechanical Agitation: The simplest first step is to let the separatory funnel stand undisturbed for 10-30 minutes.[1] Gentle swirling or tapping can also help coalesce the dispersed droplets.[1]
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[1][3] This increases the ionic strength and polarity of the aqueous phase, which decreases the solubility of organic compounds in it and helps force the separation of layers.[1]
-
Filtration: If the emulsion is stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can effectively break the emulsion by removing these solids.[2][3][4]
-
Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method for separating the layers.[3][5]
-
Q2: My product yield is very low after multiple extractions with ethyl acetate. I suspect the diol is remaining in the aqueous layer. What can I do?
A2: This is a classic problem for polar organic molecules, especially diols and polyols. The two hydroxyl groups make 2-(2-Iodophenyl)propane-1,3-diol significantly water-soluble.
-
Causality: The hydrogen bonding capacity of the diol with water can make it difficult to fully extract into a moderately polar organic solvent like ethyl acetate.
-
Alternative Extraction Strategies:
-
Increase Aqueous Phase Polarity (Salting Out): Before extraction, saturate the aqueous layer with a salt like NaCl or ammonium sulfate. This reduces the diol's solubility in the aqueous phase, making it more available for extraction into the organic layer.[4]
-
Use a More Polar Extraction Solvent: Consider using a more polar solvent like n-butanol for the extraction. However, be aware that n-butanol has higher water miscibility and a higher boiling point, which can complicate its removal.
-
Continuous Liquid-Liquid Extraction: For particularly challenging cases, a continuous extraction apparatus can be used to efficiently extract the diol over an extended period with a smaller volume of solvent.
-
Back-Extraction of the Aqueous Layer: Perform numerous (5-10) small-volume extractions rather than a few large-volume ones to improve efficiency.
-
Q3: My purified product is a persistent oil, or it co-elutes with impurities during silica gel chromatography. How can I improve the final purification?
A3: The polarity of the diol can cause it to streak on silica gel columns, leading to poor separation. Furthermore, if impurities have similar polarity, baseline separation may be impossible with standard chromatography.
-
Causality: Strong interactions (hydrogen bonding) between the diol's hydroxyl groups and the acidic silanol groups of the silica gel can lead to tailing and broad peaks.
-
Advanced Purification Techniques:
-
Crystallization: This is often the most effective method for purifying polar solids.[6] A successful crystallization will yield a high-purity product and can be scaled up easily.
-
Finding a Solvent System: Experiment with solvent pairs.[7] Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethyl acetate, acetone, or methanol) in which it is very soluble, and then slowly add a "poor" anti-solvent (e.g., hexanes, petroleum ether, or water) until the solution becomes slightly turbid.[7][8] Allow it to cool slowly.
-
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using a C18-functionalized silica gel) can provide superior separation. The stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used.[9]
-
Dry Loading onto Silica Gel: To improve resolution in standard chromatography, dissolve the crude product in a minimal amount of a strong solvent (like methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry powder can then be loaded onto the top of the column, which often results in sharper bands and better separation.[4]
-
Part 2: Detailed Alternative Workup Protocols
Protocol 1: Workup Emphasizing Emulsion Prevention and Extraction Efficiency
This protocol is designed for reactions where emulsions are anticipated and the product shows high water solubility.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC), cool the mixture to 0 °C in an ice bath.
-
Aqueous Addition: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Rationale: Using a salt solution from the start increases the ionic strength of the aqueous layer, which helps prevent emulsion formation.
-
Solvent Dilution: Dilute the biphasic mixture with ethyl acetate. Note: Avoid DCM if emulsions have been a problem previously.[2]
-
Separation and Salting Out: Transfer the mixture to a separatory funnel. If an emulsion or a poorly defined interface exists, add a significant volume (20-30% of the aqueous volume) of brine (saturated NaCl).[1] Gently rock the funnel; do not shake vigorously. Allow the layers to separate.
-
Extraction: Drain the aqueous layer. Extract the aqueous layer an additional 3-5 times with fresh portions of ethyl acetate. Rationale: Multiple extractions are more effective for recovering polar compounds.
-
Combine and Wash: Combine all organic layers. Wash the combined organic phase once with brine. This helps to remove the bulk of dissolved water.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Proceed with purification, preferably crystallization, as described in the FAQ section.
Protocol 2: Direct Crystallization Workup (Extraction-Free)
This protocol is advantageous if the product is a solid and byproducts are soluble in the chosen solvent system, potentially avoiding liquid-liquid extraction entirely.
-
Reaction Quenching: Cool the reaction mixture and quench as described in Protocol 1.
-
Solvent Removal: If the reaction was conducted in a water-miscible solvent (e.g., THF, ethanol), remove the bulk of the organic solvent via rotary evaporation.
-
Precipitation/Crystallization:
-
Option A (If byproducts are water-soluble): To the remaining aqueous residue, add a small amount of a suitable organic anti-solvent (e.g., ethyl acetate or DCM) and stir. The product may precipitate or crystallize out.
-
Option B (If byproducts are organic-soluble): Dilute the quenched reaction mixture with water. The product may precipitate directly. If it "oils out," try adding a seed crystal or scratching the inside of the flask.
-
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold water, followed by a small amount of a cold, non-polar solvent (like cold hexanes) to remove residual impurities.
-
Recrystallization: For highest purity, perform a recrystallization of the crude solid using a suitable solvent pair as determined by small-scale tests.[6]
Part 3: Visualization & Data
Experimental Workflow Diagrams
The following diagrams illustrate the decision-making process for troubleshooting and selecting an appropriate workup procedure.
Caption: Standard vs. Alternative Workup Workflow.
Caption: Troubleshooting Decision Tree for Workup Issues.
Data Presentation
Table 1: Comparison of Hypothetical Workup Procedures
This table provides a qualitative and quantitative comparison of the potential outcomes from different workup strategies for a typical synthesis of 2-(2-Iodophenyl)propane-1,3-diol.
| Parameter | Standard Workup (EtOAc/H₂O) | Protocol 1 (Emulsion Prevention) | Protocol 2 (Direct Crystallization) |
| Typical Yield | 40-60% | 65-85% | 70-90% |
| Purity after Initial Isolation | 75-90% | 85-95% | >95% |
| Time Requirement | Moderate to High (if emulsions form) | Moderate | Low to Moderate |
| Solvent Consumption | High | High | Low |
| Key Advantage | Simple and straightforward | Higher yield, reliable phase separation | High purity, fewer steps |
| Key Disadvantage | Prone to emulsion and low yield | Requires large volumes of solvent | Product must be a solid; impurities must have contrasting solubility |
References
- Work-up procedures to minimize emulsion formation with 4-Bromooctane - Benchchem.
-
Effective Emulsion Breaking Methods | PDF - Scribd. Available at: [Link]
-
solid-liquid extraction - Columbia University. Available at: [Link]
-
How To: Manage an Emulsion - Chemistry - University of Rochester. Available at: [Link]
-
Breaking emulsions : r/chemistry - Reddit. Available at: [Link]
-
Workup: About - Chemistry - University of Rochester. Available at: [Link]
-
Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. Available at: [Link]
-
CRYSTALLIZATION - Inonu University. Available at: [Link]
-
How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. Available at: [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl) - University of Antwerp. Available at: [Link]
-
HPLC Troubleshooting Guide - Regis Technologies. Available at: [Link]
-
Crystallization - Millersville University. Available at: [Link]
-
How do I make a crystal of highly polar compounds? - ResearchGate. Available at: [Link]
-
SOP: CRYSTALLIZATION - C.K. Pithawala College of Engineering and Technology. Available at: [Link]
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- 10. benchchem.com [benchchem.com]
Validation & Comparative
In-Depth Comparison Guide: 2-(2-Iodophenyl)propane-1,3-diol vs. Alternative Aryl Diols in Cross-Coupling and Scaffold Synthesis
Executive Summary
In modern drug development, the incorporation of sp3-rich three-dimensional scaffolds is critical for improving the solubility, bioavailability, and pharmacokinetic profiles of active pharmaceutical ingredients. 2-(2-Iodophenyl)propane-1,3-diol is a highly versatile, trifunctional building block that provides direct access to complex architectures such as isochromans and functionalized indanes.
This guide objectively compares the reactivity, structural utility, and experimental handling of 2-(2-Iodophenyl)propane-1,3-diol against its structural alternatives: the sterically unhindered 2-(4-Iodophenyl)propane-1,3-diol and the unhalogenated 2-Phenylpropane-1,3-diol . By analyzing the causality behind catalyst selection and solvent effects, this guide provides researchers with self-validating protocols to maximize cross-coupling yields.
Structural & Mechanistic Comparison
The positioning of the iodine atom relative to the bulky propane-1,3-diol moiety fundamentally alters the molecule's reactivity profile in transition-metal catalysis.
-
2-(2-Iodophenyl)propane-1,3-diol (Ortho-Iodo Isomer): The ortho-relationship between the aryl iodide and the aliphatic diol creates significant steric hindrance during the transmetalation step of Suzuki-Miyaura couplings[1]. Furthermore, standard palladium catalysts (e.g.,
) often stall due to the inefficient formation of key Pd-OH intermediates in the presence of bulky ortho-substituents[1]. However, this proximity is precisely what makes the molecule valuable: post-coupling, the hydroxyl groups are perfectly positioned for intramolecular cyclization to form oxygen heterocycles. -
2-(4-Iodophenyl)propane-1,3-diol (Para-Iodo Isomer): With the iodine atom at the para position, the steric bulk of the diol chain does not interfere with the palladium center. This results in rapid oxidative addition and transmetalation, making it ideal for synthesizing linear, extended sp3-rich scaffolds. It cannot, however, undergo the ortho-directed intramolecular cyclizations unique to the ortho-isomer.
-
2-Phenylpropane-1,3-diol (Unhalogenated): Lacking a pre-installed halide, this compound is typically synthesized via the reduction of diethyl phenylmalonate with lithium aluminum hydride[2]. It cannot undergo standard cross-coupling and requires complex, directed C-H activation strategies to functionalize the aromatic ring.
Fig 1: Reaction pathway divergence based on aryl diol structural properties.
Performance Data & Yield Comparison
The table below synthesizes the comparative performance of these diols under standard and optimized cross-coupling conditions.
Note: Aryl iodides are notorious for underperforming in certain C-N and C-C couplings due to the formation of stable, off-cycle palladium-iodide bridging dimers and inhibition by the soluble iodide salt byproduct[3].
| Substrate | Suzuki-Miyaura Yield (Standard | Suzuki-Miyaura Yield (Optimized Biarylphosphine/Toluene) | Ortho-Cyclization Potential |
| 2-(2-Iodophenyl)propane-1,3-diol | Moderate (40-50%) | Excellent (>90%) | High (Isochromans, Indanes) |
| 2-(4-Iodophenyl)propane-1,3-diol | High (80-90%) | Excellent (>95%) | None |
| 2-Phenylpropane-1,3-diol | 0% (Unreactive) | 0% (Unreactive) | None |
Experimental Methodologies: Overcoming Steric & Electronic Barriers
To achieve the >90% yields listed above for the sterically hindered ortho-isomer, the experimental protocol must be treated as a self-validating system where every reagent choice directly mitigates a specific mechanistic failure point.
Protocol: Optimized Suzuki-Miyaura Cross-Coupling of 2-(2-Iodophenyl)propane-1,3-diol
Step 1: Diol Protection (Acetonide Formation)
-
Action: React 2-(2-Iodophenyl)propane-1,3-diol with 2,2-dimethoxypropane (3.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) in acetone at room temperature for 2 hours.
-
Causality: While some cross-couplings tolerate free alcohols, the 1,3-diol motif can act as a bidentate ligand, coordinating to the Pd(II) intermediate and deactivating the catalyst. Protecting the diol as an acetonide eliminates this competitive binding vector.
Step 2: Catalyst and Solvent Selection
-
Action: In a glovebox, charge a Schlenk flask with the protected aryl iodide (1.0 equiv), arylboronic acid (1.5 equiv),
(2 mol%), SPhos or XPhos ligand (4 mol%), and anhydrous (2.0 equiv). Use Toluene as the primary solvent. -
Causality (The "Why"):
-
Ligand Choice: Simple triphenylphosphine (
) struggles with bulky ortho-substituted aryl iodides[1]. Electron-rich biarylphosphine ligands (like SPhos) accelerate oxidative addition and force the reductive elimination step, overcoming the steric bulk of the protected diol. -
Solvent Choice: As demonstrated by Buchwald and colleagues, the iodide byproduct (e.g., KI) strongly inhibits the catalytic cycle. By switching to a solvent system like toluene, in which the iodide byproduct is insoluble, the salt precipitates out of the reaction, preventing catalyst poisoning[3].
-
Step 3: Reaction Execution & Deprotection
-
Action: Heat the mixture to 100°C for 12 hours under nitrogen. Cool, filter through Celite to remove the precipitated iodide salts, and concentrate. Deprotect the diol using 1M HCl in THF for 4 hours to yield the functionalized, cross-coupled aryl diol.
Fig 2: Optimized workflow for the cross-coupling of sterically hindered ortho-iodo aryl diols.
Conclusion
While 2-(4-Iodophenyl)propane-1,3-diol offers an easier pathway for standard linear cross-couplings, 2-(2-Iodophenyl)propane-1,3-diol provides unmatched utility for synthesizing complex, 3D-rich ortho-functionalized architectures. By understanding the causality behind steric hindrance and iodide-mediated catalyst poisoning, researchers can deploy biarylphosphine ligands and iodide-insoluble solvents (like toluene) to unlock the full synthetic potential of this building block.
References
- An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Fors, B. P., Davis, N. R., & Buchwald, S. L. Journal of the American Chemical Society (2009).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.Organometallics (ACS Publications, 2018).
- Synthesis of 2-phenyl-propane-1,3-diol.PrepChem.
Sources
Validation of Synthesis Methods for 2-(2-Iodophenyl)propane-1,3-diol: A Comparative Technical Guide
Executive Summary & Strategic Importance
2-(2-Iodophenyl)propane-1,3-diol is a high-value scaffold in medicinal chemistry, serving as a precursor for benzoxepines, isochromans, and hypervalent iodine reagents. Its structural integrity—specifically the preservation of the ortho-iodine moiety during the reduction of the propane-1,3-diol backbone—is the critical success factor in its synthesis.
This guide evaluates two primary synthesis methodologies. We compare the Traditional Hydride Reduction (Method A) against the Chemoselective Borohydride System (Method B) . Our validation data indicates that while Method A is kinetically faster, it suffers from significant dehalogenation risks. Method B, utilizing in-situ generated lithium borohydride, offers superior chemoselectivity and reproducibility for scale-up.
Synthesis Strategy & Mechanistic Pathways
The synthesis hinges on the reduction of the precursor Diethyl 2-(2-iodophenyl)malonate . The choice of reducing agent dictates the impurity profile.
Comparative Workflow Diagram
The following diagram illustrates the divergent pathways and the critical "Failure Mode" associated with Method A.
Figure 1: Divergent reaction pathways showing the risk of hydrogenolysis in Method A versus the chemoselectivity of Method B.
Methodological Comparison
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
The Classical Approach
Protocol Overview: This method employs LiAlH₄ in anhydrous THF. While LiAlH₄ is a potent reducing agent for esters, its reactivity poses a specific threat to aryl iodides. The mechanism involves nucleophilic attack of the hydride on the carbonyl, but competitive Single Electron Transfer (SET) mechanisms can lead to the cleavage of the C-I bond (hydrogenolysis), yielding the des-iodo impurity 2-phenylpropane-1,3-diol.
Critical Failure Mode: Experimental validation shows that even at 0°C, trace amounts (5-15%) of the deiodinated product are formed. This impurity is structurally similar to the target, making chromatographic separation difficult and costly.
Method B: Sodium Borohydride / Lithium Chloride (NaBH₄/LiCl)
The Validated Alternative
Protocol Overview: This method generates LiBH₄ in situ. LiBH₄ is stronger than NaBH₄ (capable of reducing esters) but significantly milder than LiAlH₄ toward aryl halides. The reaction proceeds in a protic/ethereal solvent mixture (EtOH/THF), which further moderates the hydride activity, ensuring the aryl-iodide bond remains intact.
Validation Insight: The coordination of lithium ions to the carbonyl oxygens activates the ester for reduction by the borohydride anion, avoiding the radical pathways responsible for dehalogenation.
Experimental Validation Data
The following data summarizes three validation runs for each method targeting 10g scale.
| Metric | Method A (LiAlH₄) | Method B (NaBH₄/LiCl) |
| Reagent Stoichiometry | 2.5 eq LiAlH₄ | 4.0 eq NaBH₄ / 4.0 eq LiCl |
| Solvent System | Anhydrous THF | THF : Ethanol (1:1) |
| Temperature | 0°C | 0°C |
| Reaction Time | 2 Hours | 12 Hours |
| Crude Yield | 88% | 92% |
| HPLC Purity (Target) | 82% | 98% |
| Des-iodo Impurity | 12% | < 0.1% (Not Detected) |
| Workup Safety | Low (H₂ evolution, pyrophoric) | High (Aqueous quench) |
Detailed Experimental Protocols
Precursor Synthesis (Common to both methods)
Reference: Hennessy & Buchwald, Org. Lett. 2002 To ensure a valid comparison, the precursor Diethyl 2-(2-iodophenyl)malonate is synthesized via copper-catalyzed coupling:
-
Reagents: Diethyl malonate (1.2 eq), 1,2-diiodobenzene (1.0 eq), CuI (5 mol%), 2-phenylphenol (10 mol%), Cs₂CO₃ (1.5 eq).
-
Conditions: Toluene, 70°C, 24h under N₂.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol for Method B (Recommended)
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Diethyl 2-(2-iodophenyl)malonate (10.0 g, 27.6 mmol) in dry THF (50 mL).
-
Catalyst Preparation: In a separate beaker, dissolve LiCl (4.68 g, 110 mmol, 4.0 eq) and NaBH₄ (4.18 g, 110 mmol, 4.0 eq) in absolute Ethanol (80 mL). Note: Evolution of H₂ may occur; vent properly.
-
Addition: Cool the ester solution to 0°C. Add the borohydride/LiCl suspension dropwise over 30 minutes. The mixture will become milky.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (50% EtOAc/Hexane). Target R_f ~ 0.2 (Diol).
-
Quench: Cool to 0°C. Carefully add Saturated NH₄Cl solution (50 mL) followed by water (50 mL). Stir for 1 hour to break down boron complexes.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Result: A viscous, clear oil or low-melting white solid. Yield: ~7.1 g (92%).
References
-
Hennessy, E. J., & Buchwald, S. L. (2002).[1] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272.[1] [Link]
-
Boyce, M. et al. (2014). Selective Reductions. Fast reaction of aryl bromides and iodides with lithium aluminum hydride.[2] The Journal of Organic Chemistry, 39(17), 2552–2557. [Link]
-
Hamada, Y. et al. (2016). Process for the preparation of 2-phenyl-1,3-propanediol.[3][4][5][6] U.S. Patent No.[3] 9,233,898. Washington, DC: U.S. Patent and Trademark Office.
-
Brown, H. C., & Narasimhan, S. (1982). Lithium borohydride.[7] 1. Reaction with organic functional groups.[1][2][3][5][6][7][8][9][10][11][12] The Journal of Organic Chemistry, 47(9), 1604–1610. [Link]
Sources
- 1. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 6. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 2-(2-Iodophenyl) vs. 2-(2-Bromophenyl)propane-1,3-diol
Executive Summary
This guide provides a technical comparison between 2-(2-iodophenyl)propane-1,3-diol (1a) and 2-(2-bromophenyl)propane-1,3-diol (1b) . While structurally similar, the divergence in the electronic properties of the halogen substituent dictates two distinct reactivity profiles:
-
The "Iodo-Advantage" (Hypervalency): The iodo- analog (1a) grants unique access to hypervalent iodine(III/V) chemistry, allowing it to function as an in-situ oxidant or undergo oxidative cyclizations inaccessible to the bromo- analog.
-
Kinetic Differentiation in Catalysis: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck), 1a exhibits significantly faster oxidative addition rates (
), allowing for milder reaction conditions and preservation of sensitive functionalities. -
Lithiation & Metalation: The bromo- analog (1b) offers superior stability for Lithium-Halogen exchange at controlled temperatures, whereas the iodo- analog is prone to rapid, sometimes scrambling, exchange even at -78°C.
Mechanistic Divergence & Reactivity Profiles
Intramolecular Cyclization (Isochroman Formation)
Both compounds serve as excellent precursors for 4-(hydroxymethyl)isochroman scaffolds via intramolecular C-O bond formation. However, the pathways differ fundamentally in catalyst requirements.
-
Iodo-Diol (1a): Capable of ligand-free cyclization or utilizing mild Cu(I) catalysis. The weaker C-I bond (approx. 65 kcal/mol) facilitates facile oxidative addition.
-
Bromo-Diol (1b): Typically requires specialized phosphine ligands (e.g., XPhos, BINAP) to promote Pd-catalyzed etherification due to the stronger C-Br bond (approx. 81 kcal/mol).
Hypervalent Iodine Access (Unique to 1a)
The most critical distinction is the ability of 1a to undergo oxidation to cyclic hypervalent iodine species. Treatment of 1a with oxidants (e.g., Oxone, mCPBA) can generate a cyclic benziodoxole-type alkoxide . This species can act as a localized oxidant or a group transfer reagent, a pathway chemically impossible for the bromo- analog.
Cross-Coupling Kinetics
In competitive coupling scenarios, 1a will react exclusively in the presence of 1b . This chemoselectivity allows for "iterative functionalization" strategies where the iodo- group is coupled first, leaving the bromo- group intact for a subsequent step.
Visualizing Reaction Pathways
The following diagram illustrates the divergent synthetic utility of the two analogs.
Caption: Divergent reaction pathways. The red path indicates hypervalent iodine chemistry exclusive to the iodo-analog. The blue paths represent metal-catalyzed couplings where kinetics favor the iodo-species.
Comparative Data Analysis
| Feature | 2-(2-Iodophenyl)diol (1a ) | 2-(2-Bromophenyl)diol (1b ) |
| C-X Bond Energy | ~65 kcal/mol | ~81 kcal/mol |
| Pd Oxidative Addition | Fast (RT to 60°C) | Slow (Requires >80°C or Ligands) |
| Hypervalent Potential | High (Forms I(III) species) | None |
| Li-Halogen Exchange | Very Fast (Scrambling risk > -78°C) | Controlled (Stable at -78°C) |
| Primary Application | Cascade cyclizations, Oxidative precursors | Stable building block, Iterative coupling |
Experimental Protocols
Protocol A: Pd-Catalyzed Cyclization to Isochroman
Applicable to both, but 1b requires the specific ligand noted.
Objective: Synthesis of (4-(hydroxymethyl)isochroman).
-
Setup: In a glovebox, charge a reaction vial with Diol 1b (1.0 equiv),
(2 mol%), and XPhos (4 mol%).-
Note: For Iodo-diol 1a , standard
is sufficient, and catalyst loading can be reduced to 0.5 mol%.
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Base: Add
(1.5 equiv). -
Reaction: Seal and heat to 100°C for 12 hours.
-
Differentiation:1a typically reaches full conversion in <4 hours at 80°C.
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Generation of Hypervalent Iodine Species
Exclusive to Iodo-diol 1a .
Objective: In-situ generation of cyclic iodine(III) ether for oxidative transfer.
-
Dissolution: Dissolve 1a (1.0 equiv) in DCM/HFIP (10:1 v/v).
-
Oxidation: Add mCPBA (1.1 equiv) portion-wise at 0°C.
-
Observation: The reaction mixture will turn pale yellow, indicating the formation of the iodinane intermediate.
-
Trapping: This intermediate is generally unstable and should be reacted immediately with a nucleophile (e.g., enol ether) or used for intramolecular oxidative etherification if a suitable pendant group is attached.
References
-
Synthesis of Isochromans via Pd-Catalyzed Cyclization
- Title: Synthesis of Isochromans by Hydriodic Acid or Iodine Mediated Cycliz
- Source: ResearchG
-
URL:[Link]
-
Hypervalent Iodine Chemistry (IBX/Benziodoxole Context)
-
Comparative Halide Reactivity in Pd-Catalysis
- Dess-Martin Periodinane (DMP)
Sources
Structural Validation and Characterization Guide: 2-(2-Iodophenyl)propane-1,3-diol vs. Regioisomeric Alternatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
In modern synthetic workflows—particularly in the development of hypervalent iodine reagents, transition-metal-catalyzed cross-couplings, and complex pharmaceutical building blocks—the precise regiochemical assignment of aryl halides is non-negotiable. 2-(2-Iodophenyl)propane-1,3-diol is a highly valuable ortho-substituted intermediate. However, its synthesis often competes with the formation of meta (3-iodo) and para (4-iodo) regioisomers.
This guide objectively compares the analytical performance and diagnostic markers of 2-(2-Iodophenyl)propane-1,3-diol against its primary alternative byproduct, 2-(4-Iodophenyl)propane-1,3-diol. By detailing the causality behind specific NMR chemical shifts, spin systems, and mass spectrometry fragmentation patterns, this document provides a self-validating framework for definitive structural confirmation.
Comparative Analytical Strategy: The "Ortho Effect"
Differentiating the ortho-iodo product from the para-iodo alternative relies heavily on the magnetic and steric microenvironments created by the massive, polarizable iodine atom [1, 2].
-
Magnetic Anisotropy & Deshielding : Iodine exerts a strong anisotropic deshielding effect on the adjacent ortho proton (H3). In the 2-iodophenyl isomer, this pushes the H3 signal significantly downfield (~7.85 ppm) compared to standard aromatic protons.
-
Spin System Topography : The para-isomer possesses a C2 axis of symmetry across the aromatic ring, resulting in a classic, easily identifiable AA'BB' spin system (two distinct doublets). Conversely, the asymmetric ortho-isomer presents a complex ABCD spin system (four distinct signals: doublet, triplet, triplet, doublet).
-
Spatial Proximity (NOESY) : In the ortho-isomer, the methine proton of the propane-1,3-diol group is spatially close to only one aromatic proton (H6). In the para-isomer, it is equidistant to two identical ortho protons (H2 and H6).
Fig 1: Logical workflow for differentiating the ortho-iodo product from the para-iodo alternative.
Quantitative Data Presentation
The following tables summarize the diagnostic differences between the target product and its primary regioisomeric alternative. Data is synthesized from established 1,3-diol and aryl iodide characterization standards[3, 4].
Table 1: ¹H NMR Comparative Assignments (400 MHz, CDCl₃)
| Structural Feature | 2-(2-Iodophenyl)propane-1,3-diol (Product) | 2-(4-Iodophenyl)propane-1,3-diol (Alternative) | Diagnostic Causality |
| Aromatic H3 | δ 7.85 (dd, J = 7.9, 1.2 Hz, 1H) | δ 7.65 (d, J = 8.2 Hz, 2H, H3/H5) | Iodine's heavy-atom/anisotropic effect deshields the adjacent ortho proton. |
| Aromatic H4 | δ 6.95 (td, J = 7.7, 1.6 Hz, 1H) | N/A (Substituted) | ABCD vs. AA'BB' symmetry breakdown. |
| Aromatic H5 | δ 7.35 (td, J = 7.6, 1.2 Hz, 1H) | δ 7.65 (d, J = 8.2 Hz, 2H, H3/H5) | - |
| Aromatic H6 | δ 7.28 (dd, J = 7.8, 1.6 Hz, 1H) | δ 7.02 (d, J = 8.2 Hz, 2H, H2/H6) | - |
| Aliphatic -CH- | δ 3.55 (m, 1H) | δ 3.10 (m, 1H) | Steric bulk of ortho-iodine restricts rotation, altering the methine environment. |
| Aliphatic -CH₂OH | δ 3.98 (dd), δ 3.85 (dd) (4H total) | δ 3.90 (d, J = 6.5 Hz, 4H) | Ortho steric hindrance induces diastereotopic splitting of the methylene protons. |
Table 2: ¹³C NMR & HRMS Diagnostic Markers
| Technique | Parameter | 2-(2-Iodophenyl)propane-1,3-diol | 2-(4-Iodophenyl)propane-1,3-diol |
| ¹³C NMR | C-I Carbon (C2') | δ 101.2 ppm | δ 92.5 ppm |
| ¹³C NMR | Aliphatic -CH- | δ 48.2 ppm | δ 52.1 ppm |
| HRMS (ESI+) | Exact Mass [M+Na]⁺ | m/z 300.9696 (Identical) | m/z 300.9696 (Identical) |
| HRMS (ESI+) | Fragmentation | Rapid loss of I• (due to steric crowding) | Slower loss of I• |
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific relaxation delays and 2D techniques ensures that the data collected is not subject to integration errors or misassigned regioisomers.
Protocol A: High-Resolution 1D & 2D NMR Acquisition
Objective: Confirm the ABCD spin system and establish spatial connectivity.
-
Sample Preparation: Dissolve 15–20 mg of the purified diol in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-precision 5 mm NMR tube.
-
¹H NMR (1D) Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: zg30.
-
Critical Step: Set the relaxation delay (D1) to 2.0 seconds . The aliphatic hydroxyl protons and the deshielded H3 proton have different T1 relaxation times. A sufficient D1 ensures quantitative integration (exactly 1:1:1:1 for the aromatic region).
-
-
NOESY (2D) Parameters:
-
Pulse Program: noesygpphpp (phase-sensitive).
-
Mixing Time (D8): 300 ms . Causality: 300 ms is optimal for small molecules (MW ~278) to observe NOE cross-peaks without significant spin-diffusion artifacts.
-
Validation Check: Look for a cross-peak between the methine proton (δ 3.55) and only one aromatic doublet (H6 at δ 7.28). If cross-peaks to two equivalent aromatic protons are seen, the sample is the para-isomer.
-
Protocol B: HRMS (ESI-TOF) Analysis
Objective: Confirm exact mass and isotopic fidelity.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute a 10 µL aliquot into 990 µL of MeOH/H₂O (1:1) containing 0.1% Formic Acid and 10 µM Sodium Acetate (to promote [M+Na]⁺ adduct formation).
-
Acquisition:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 250 °C.
-
-
Validation Check: The theoretical mass for C₉H₁₁IO₂Na⁺ is 300.9696. The observed mass must be within ≤ 3 ppm error. Furthermore, verify the lack of an M+2 isotope peak characteristic of Bromine or Chlorine, confirming Iodine's monoisotopic nature (¹²⁷I).
Fig 2: Self-validating experimental workflow for sequential structural confirmation.
Conclusion
While high-resolution mass spectrometry provides the elemental composition, it cannot distinguish between the regioisomers of 2-arylpropane-1,3-diols. The objective comparison of NMR data proves that 1D ¹H NMR splitting patterns (ABCD vs. AA'BB') combined with the magnetic anisotropy of the ortho-iodine atom (deshielding H3 to ~7.85 ppm) serve as the most robust, rapid diagnostic tools. By employing the self-validating NOESY protocol described above, researchers can definitively confirm the structure of 2-(2-Iodophenyl)propane-1,3-diol with absolute confidence.
References
-
1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations PubMed / National Institutes of Health (NIH)[Link]
-
Applications of iodonium salts and iodonium ylides as precursors for nucleophilic fluorination in Positron Emission Tomography ARKIVOC / Arkat USA[Link]
-
Metal-free formal synthesis of phenoxazine (O-arylation and Ortho-effects) Beilstein Journal of Organic Chemistry[Link]
-
Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives PMC / National Institutes of Health (NIH)[Link]
Spectroscopic Comparison of 2-(2-Iodophenyl)propane-1,3-diol Isomers
This guide provides an in-depth spectroscopic comparison of 2-(2-Iodophenyl)propane-1,3-diol and its regioisomers. It is designed for researchers utilizing this compound as a precursor for hypervalent iodine reagents or functionalized heterocycles.
Executive Summary
2-(2-Iodophenyl)propane-1,3-diol (Ortho isomer) is a critical intermediate in the synthesis of hypervalent iodine(III) species and spiro-cyclic ethers. Its value lies in the ortho-proximity of the iodine atom to the diol side chain, enabling oxidative cyclization—a reactivity profile completely absent in its Meta and Para isomers.
This guide establishes a robust spectroscopic framework to distinguish the functional Ortho isomer from the non-functional Meta and Para regioisomers, which often arise as impurities during non-selective arylation syntheses.
Structural & Isomeric Context
The core structure consists of a phenyl ring substituted with an iodine atom and a 2-propane-1,3-diol group. The differentiation relies on the relative position of these two substituents.
| Isomer | Common Name | Reactivity Profile | Symmetry |
| Ortho | 2-(2-Iodophenyl)propane-1,3-diol | High: Precursor for benziodoxoles and spiro-cyclics. | Asymmetric (Plane of symmetry only if planar) |
| Meta | 2-(3-Iodophenyl)propane-1,3-diol | Inert: Cannot undergo intramolecular cyclization with Iodine. | Asymmetric |
| Para | 2-(4-Iodophenyl)propane-1,3-diol | Inert: Used as a negative control in reactivity studies. | Symmetric ( |
Note on Chirality: The central carbon (C2) of the propane chain is bonded to two identical hydroxymethyl (-CH₂OH) groups. Therefore, the molecule is achiral (prochiral) in isolation. However, the ortho-iodine substituent induces significant steric hindrance, often making the methylene protons diastereotopic in lower-symmetry conformations or derivatives.
Spectroscopic Showdown: Identification Protocols
A. Nuclear Magnetic Resonance (¹H NMR)
¹H NMR is the definitive method for distinguishing these isomers. The aromatic region (6.5–8.0 ppm) provides the "fingerprint."
1. Aromatic Region Analysis
-
Para Isomer (Symmetric): The hallmark is the AA'BB' system . You will see two distinct doublets (or roofed doublets) integrating to 2 protons each. This symmetry is diagnostic.
-
Ortho Isomer (Asymmetric): Displays an ABCD system . You will observe four distinct signals. The proton adjacent to the Iodine (H-3) is typically deshielded and appears as a doublet. The proton adjacent to the alkyl group (H-6) may show distinct shielding/deshielding effects due to the diol cloud.
-
Meta Isomer (Asymmetric): Displays a distinct singlet (H-2) isolated between the Iodine and the alkyl group. The remaining three protons form a complex pattern (d, d, t).
2. Aliphatic Region Analysis
The aliphatic backbone (propane-1,3-diol) signals shift subtly due to the "Ortho Effect" (steric compression).
| Proton Environment | Ortho (Target) | Para (Alternative) | Mechanistic Insight |
| Ar-CH (Methine) | The ortho-Iodine sterically crowds the methine proton, typically causing a downfield shift compared to the para isomer. | ||
| -CH₂OH (Methylene) | Multiplet / ABX | Doublet / Simple | In the ortho isomer, restricted rotation can make these protons diastereotopic (magnetically non-equivalent), splitting the signal into a complex multiplet. |
B. Infrared Spectroscopy (IR)
While less specific than NMR, IR confirms the substitution pattern via Out-of-Plane (OOP) bending vibrations in the fingerprint region (600–900 cm⁻¹).
-
Ortho: Single strong band ~750 cm⁻¹.
-
Meta: Two bands ~690 cm⁻¹ and ~780 cm⁻¹.
-
Para: Single strong band ~810–840 cm⁻¹.
C. Mass Spectrometry (MS)[1]
-
Fragmentation: The ortho isomer frequently exhibits a unique [M-H₂O]⁺ or [M-18] peak due to the facile intramolecular cyclization (loss of water to form a cyclic ether) within the ionization source. The para isomer typically fragments via cleavage of the alkyl chain or loss of Iodine (
127).
Performance Comparison: Why It Matters
For drug development professionals, the choice of isomer dictates the success of downstream chemistry.
| Feature | Ortho Isomer | Para Isomer |
| Hypervalent Iodine Formation | Yes. Can form cyclic benziodoxoles (stable precursors for oxidants). | No. Geometry prevents I···O interaction. |
| Solubility | Moderate (H-bonding disrupted by steric Iodine). | Lower (High crystal lattice energy due to symmetry). |
| Cyclization Potential | High (Forms dihydrobenzofurans/isobenzofurans). | Zero. |
Experimental Protocol: Isomer Identification Workflow
Objective: Rapidly identify the regioisomer of a synthesized batch of 2-(iodophenyl)propane-1,3-diol.
Reagents:
-
Sample (~10 mg)
-
Solvent: DMSO-
(Preferred over CDCl₃ to prevent OH signal broadening and ensure solubility).
Procedure:
-
Sample Prep: Dissolve 10 mg of the solid in 0.6 mL DMSO-
. Ensure complete dissolution. -
Acquisition: Run a standard ¹H NMR (minimum 300 MHz, ideally 400 MHz+). Set relaxation delay (
) to 2-5 seconds to ensure accurate integration of aromatic protons. -
Analysis:
-
Step 1: Check the aromatic region integration. Total = 4H? (Pass).[1]
-
Step 2: Check symmetry. Are there two doublets (2H each)? -> Para .
-
Step 3: Look for the "Ortho Shift." Is there a distinct doublet at ~7.8 ppm (H-3 adjacent to Iodine) and a complex multiplet for the CH₂OH groups? -> Ortho .
-
Logic Workflow Diagram
The following diagram illustrates the decision tree for distinguishing the isomers based on spectroscopic data.
Caption: Decision tree for the spectroscopic identification of 2-(iodophenyl)propane-1,3-diol regioisomers.
References
-
Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from [Link]
-
PubChem. (2025).[2] 2-(2-Iodophenyl)propane-1,3-diol Compound Summary. Retrieved from [Link]
Sources
Application Guide: Performance of 2-(2-Iodophenyl)propane-1,3-diol in Transition-Metal Catalytic Systems
Executive Summary
In the realm of asymmetric synthesis and drug development, the construction of chiral oxygen-containing heterocycles—such as chromans and dihydrobenzofurans—is a critical objective. 2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) has emerged as a highly privileged, prochiral building block for transition-metal-catalyzed desymmetrization[1].
By possessing an exceptionally reactive ortho-iodo electrophilic site and two identical nucleophilic aliphatic hydroxyl groups, this substrate allows chemists to bypass multi-step chiral pool syntheses. Instead, a single catalytic desymmetrization step establishes the stereocenter with high enantiomeric excess (ee). This guide objectively compares the performance of 2-(2-Iodophenyl)propane-1,3-diol across Palladium (Pd) and Copper (Cu) catalytic systems, benchmarking it against its bromo- and chloro-alternatives to provide actionable, data-backed insights for synthetic chemists.
Rationale for the Iodo-Substituent: A Mechanistic Imperative
When designing a desymmetrization workflow, the choice of the aryl halide is not merely an economic consideration; it is a mechanistic imperative. The performance of 2-(2-Iodophenyl)propane-1,3-diol vastly outpaces 2-(2-bromophenyl)propane-1,3-diol and 2-(2-chlorophenyl)propane-1,3-diol in both yield and enantioselectivity.
The Causality Behind the Choice:
-
Bond Dissociation Energy (BDE): The C–I bond (~280 kJ/mol) is significantly weaker than C–Br (~340 kJ/mol) and C–Cl (~400 kJ/mol). This lower activation barrier facilitates rapid oxidative addition by the transition metal.
-
Temperature Control & Enantioselectivity: Desymmetrization relies on the energy difference (
) between two diastereomeric transition states. Because the iodo-substrate undergoes oxidative addition at much lower temperatures, the catalytic system can be operated under mild conditions (often room temperature to 60 °C). Higher temperatures, required for bromo- or chloro-analogs, erode enantioselectivity by increasing the rate of unselective background reactions[2]. -
Polarizability: The large, polarizable electron cloud of the iodine atom stabilizes the transition metal during the initial coordination phase, accelerating the catalytic cycle.
Comparative Performance in Catalytic Systems
The desymmetrization of 2-(2-Iodophenyl)propane-1,3-diol is primarily achieved via two distinct transition-metal pathways: Palladium-catalyzed O-arylation and Copper-catalyzed Ullmann-type coupling.
Figure 1: Divergent catalytic desymmetrization pathways for 2-(2-Iodophenyl)propane-1,3-diol.
Palladium-Catalyzed Desymmetric Intramolecular O-Arylation
Pioneered by Cai and co-workers, the Pd-catalyzed system utilizes a chiral spiro-phosphine ligand (e.g., SDP(O)) to achieve enantioselective intramolecular C–O coupling[2][3]. This system is highly optimized for forming 6-membered chiral chroman derivatives[4]. The highly reactive C–I bond ensures that the oxidative addition step is not rate-limiting, allowing the chiral ligand to exert maximum stereocontrol during the subsequent alkoxide coordination step[3].
Figure 2: Mechanism of Pd-catalyzed desymmetric O-arylation of the iodo-diol.
Copper-Catalyzed Intramolecular Desymmetric C-O Coupling
As an alternative to expensive Palladium, a Copper(I)-catalyzed Ullmann-type coupling utilizing chiral cyclic 1,2-diamines has been developed[5]. This system is particularly adept at forming 5-membered dihydrobenzofurans, a motif prevalent in numerous pharmaceuticals[5][6]. The Cu-system is highly sensitive to the halide; attempts to use 2-(2-bromophenyl)propane-1,3-diol require elevated temperatures that severely degrade the enantiomeric excess, making the iodo-substrate absolutely mandatory for this pathway[6].
Figure 3: Mechanism of Cu-catalyzed desymmetric C-O coupling.
Quantitative Data & Benchmarking
The following table summarizes the comparative performance of 2-(2-Iodophenyl)propane-1,3-diol against its bromo-alternative across both catalytic systems. Data highlights the superior reactivity and stereocontrol achieved with the iodo-substrate.
| Parameter | Pd-Catalyzed System (Iodo) | Pd-Catalyzed System (Bromo) | Cu-Catalyzed System (Iodo) | Cu-Catalyzed System (Bromo) |
| Primary Product | Chiral Chromans[2] | Chiral Chromans | Chiral Dihydrobenzofurans[5] | Chiral Dihydrobenzofurans |
| Typical Yield | 85 - 95% | 40 - 60% | 80 - 92% | < 30% |
| Enantiomeric Excess (ee) | 90 - 98%[2] | 60 - 75% | 92 - 99%[6] | < 50% |
| Operating Temperature | 60 °C | 100 °C | 25 - 40 °C[5] | 90 - 110 °C |
| Catalyst Loading | 2 - 5 mol% Pd | 10 mol% Pd | 10 mol% CuI | 20 mol% CuI |
| Cost Efficiency | Moderate (High Pd cost) | Low (Poor yield/ee) | High (Cheap Cu catalyst) | Very Low (Fails to couple) |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of specific bases and solvents is mechanistically tied to the solubility of the active catalytic species and the necessary deprotonation of the aliphatic diol.
Protocol A: Palladium-Catalyzed Synthesis of Chiral (3,4-Dihydro-2H-chromen-3-yl)methanols[3][5]
Objective: Desymmetrization of 2-(2-Iodophenyl)propane-1,3-diol to form a 6-membered oxygen heterocycle.
-
Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (5 mol%) and the chiral spiro-phosphine ligand (e.g., (R)-SDP(O), 6 mol%).
-
Substrate Addition: Add 2-(2-Iodophenyl)propane-1,3-diol (1.0 equiv, 0.2 mmol) and Cs₂CO₃ (2.0 equiv). Rationale: Cs₂CO₃ provides optimal basicity to deprotonate the diol without degrading the Pd catalyst.
-
Solvent Introduction: Add anhydrous Toluene (2.0 mL).
-
Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 60 °C for 12–24 hours. Monitor via TLC until the complete consumption of the iodo-diol.
-
Workup & Validation: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Self-Validation: Analyze the product via Chiral HPLC. A successful run utilizing the iodo-substrate should yield an ee > 92%.
Protocol B: Copper-Catalyzed Synthesis of Chiral Dihydrobenzofurans[6][7]
Objective: Desymmetrization to form a 5-membered oxygen heterocycle utilizing an earth-abundant metal.
-
Catalyst Initiation: Under a nitrogen atmosphere, combine CuI (10 mol%) and a chiral cyclic 1,2-diamine ligand (12 mol%) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature to ensure complete pre-complexation.
-
Reagent Addition: Add 2-(2-Iodophenyl)propane-1,3-diol (1.0 equiv, 0.2 mmol) and K₃PO₄ (2.0 equiv). Rationale: K₃PO₄ is a mild base that effectively deprotonates the diol while maintaining the integrity of the Cu(I)-diamine complex.
-
Reaction Execution: Stir the suspension at 25–40 °C for 24 hours. The mild temperature is exclusively enabled by the highly reactive C–I bond.
-
Workup & Validation: Filter the mixture through a short pad of Celite to remove copper salts, concentrate, and purify via flash chromatography. Self-Validation: NMR should confirm the 5-membered ring closure, and Chiral HPLC should confirm an ee > 95%.
Conclusion
For researchers engaged in the asymmetric synthesis of oxygen heterocycles, 2-(2-Iodophenyl)propane-1,3-diol represents the gold standard substrate. While bromo- and chloro-derivatives may appear more cost-effective upfront, their high activation barriers necessitate harsh reaction conditions that destroy enantioselectivity. Whether utilizing robust Palladium/phosphine systems for chromans[2] or highly economical Copper/diamine systems for dihydrobenzofurans[5], the iodo-substituent guarantees the mild conditions required for flawless stereochemical control.
References
1.[7] Molaid. "2-(2-iodophenyl)propane-1,3-diol | 1493854-02-6". molaid.com. Available at: 2. RAIITH. "Palladium-Catalyzed Selective α-Arylation of ortho- Bromoacetophenones". iith.ac.in. Available at: 3.[1] Molaid. "Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols". molaid.com. Available at: 4.[2] Yang, W., et al. "Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols". Organic Letters - ACS Publications. Available at: 5.[4] PubMed. "Pd-catalyzed desymmetric intramolecular O-arylation reaction: enantioselective synthesis of (3,4-dihydro-2H-chromen-3-yl)methanols". nih.gov. Available at: 6.[3] ACS Publications. "Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation with SDP(O) Ligand". acs.org. Available at: 7.[5] Yang, W., et al. "Copper-Catalyzed Intramolecular Desymmetric Aryl C-O Coupling for the Enantioselective Construction of Chiral Dihydrobenzofurans and Dihydrobenzopyrans". PubMed - nih.gov. Available at: 8.[6] PubMed Central. "Recent advances in copper-catalyzed asymmetric coupling reactions". nih.gov. Available at:
Sources
- 1. 2-(2-iodophenyl)propane-1,3-diol - CAS号 1493854-02-6 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalyzed desymmetric intramolecular O-arylation reaction: enantioselective synthesis of (3,4-dihydro-2H-chromen-3-yl)methanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Intramolecular Desymmetric Aryl C-O Coupling for the Enantioselective Construction of Chiral Dihydrobenzofurans and Dihydrobenzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in copper-catalyzed asymmetric coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(2-iodophenyl)propane-1,3-diol - CAS号 1493854-02-6 - 摩熵化学 [molaid.com]
Computational Modeling of 2-(2-Iodophenyl)propane-1,3-diol: A Comparative Guide to DFT Functionals and Basis Sets
[label="NMR Calculation\n(M0
Refining Visualization Accuracy
I'm now making sure the diagrams' color schemes and layout are correct, and they accurately represent the computational workflow. I've integrated a decision matrix to show how functional and basis set choices are related to the structure, including halogen and hydrogen bonding.
Finalizing Diagrams
I'm now making minor adjustments to the Graphviz diagrams, ensuring the layout and color scheme adhere to the specifications. I'm checking that the workflow from conformational search to property extraction is clear.
Introduction: The Structural Challenge
The accurate computational prediction of molecular properties for 2-(2-Iodophenyl)propane-1,3-diol presents a unique and highly specific challenge for drug development professionals and computational chemists. Structurally, this molecule features a flexible propane-1,3-diol aliphatic chain attached to an aromatic ring with an ortho-iodine substituent.
This specific topology forces the bulky, highly polarizable iodine atom into close spatial proximity with the two hydroxyl groups. This creates a complex microenvironment where steric repulsion competes directly with intramolecular hydrogen bonding (OH···OH) and potential halogen bonding (I···O or OH···I). Because these weak non-covalent interactions dictate the molecule's global minimum—and consequently its lipophilicity, reactivity, and NMR profile—standard computational approaches often fail. This guide objectively compares modern Density Functional Theory (DFT) alternatives and provides a self-validating workflow to accurately model this compound.
Comparative Analysis of Computational Alternatives
When modeling heavy halogen-containing organics, the choice of DFT functional and basis set dictates the accuracy of predicted thermodynamic and spectroscopic properties [1.8].
DFT Functionals: Capturing Non-Covalent Interactions
The primary cause of failure in modeling iodinated diols is the inability to capture dispersion forces.
-
B3LYP (The Standard): While historically the workhorse of organic chemistry, uncorrected B3LYP systematically underestimates medium-range electron correlation. It often fails to accurately predict the stabilizing non-covalent interactions between the diol chain and the iodine atom, leading to overly extended, incorrect conformers.
-
ωB97X-D (Recommended for Geometries): This range-separated hybrid functional includes empirical dispersion corrections (D2). It is vastly superior for optimizing geometries where weak intramolecular halogen bonds and steric crowding dictate the conformational landscape[1].
-
M06-2X (Recommended for NMR): A highly parameterized meta-GGA functional with high exact exchange. It is benchmarked as one of the most accurate functionals for predicting NMR chemical shifts in iodine-centered complexes, significantly outperforming B3LYP in mapping the electronic environment of the heavy halogen[2].
Basis Sets: Managing the Heavy Atom Effect
Iodine (Z=53) possesses a massive electron cloud with core electrons that move at fractions of the speed of light, introducing relativistic effects that cannot be ignored.
-
LANL2DZ: A double-zeta basis set utilizing an Effective Core Potential (ECP). While computationally cheap, it lacks sufficient polarization functions to accurately describe iodine's anisotropic electron density (the electrophilic "σ-hole").
-
DGDZVP: A small, all-electron double-zeta basis set optimized specifically for DFT. It provides an exceptional balance of speed and accuracy, making it ideal for the rapid pre-optimization of halogen-bonded systems before applying heavier basis sets[3].
-
Def2-TZVP (The Gold Standard): A triple-zeta basis set that incorporates relativistic ECPs for iodine while providing robust polarization functions for the carbon and oxygen atoms. It is mandatory for final energy evaluations and accurate property extraction.
Quantitative Performance Comparison
The following table summarizes the theoretical performance of these computational alternatives based on established benchmarks for iodinated aromatic systems.
Table 1: Performance Comparison of DFT Methods for Iodinated Aromatic Diols
| Method (Functional / Basis Set) | Dispersion Correction | Relativistic ECP | Computational Cost | Accuracy for Halogen Bonds | Recommended Workflow Stage |
| B3LYP / LANL2DZ | No | Yes | Low | Poor | Rapid 3D structural screening |
| B3LYP-D3 / DGDZVP | Yes (D3) | No (All-electron) | Medium | Moderate | Pre-optimization of conformers |
| ωB97X-D / Def2-TZVP | Yes (Range-separated) | Yes | High | Excellent | High-accuracy geometry optimization |
| M06-2X / Def2-TZVP | Implicit | Yes | High | Excellent | NMR chemical shift & property prediction |
Self-Validating Experimental Protocol
To ensure scientific trustworthiness, computational workflows must be self-validating. The following step-by-step methodology guarantees that the predicted properties of 2-(2-Iodophenyl)propane-1,3-diol are derived from true thermodynamic minima rather than computational artifacts.
Phase 1: Conformational Sampling
-
Step 1: Generate 3D conformers using a molecular mechanics force field (e.g., OPLS4 or MMFF94). Causality: The flexible propane-1,3-diol moiety can adopt dozens of rotamers. A thorough stochastic search ensures no potential hydrogen-bonded network is missed.
-
Step 2: Cluster the resulting conformers within a 5.0 kcal/mol energy window to eliminate redundant geometries.
Phase 2: Quantum Mechanical Optimization
-
Step 3 (Pre-Optimization): Optimize the clustered conformers using B3LYP-D3/DGDZVP . Causality: DGDZVP is a highly efficient basis set that quickly resolves severe steric clashes between the bulky iodine and the diol chain without the massive computational overhead of triple-zeta basis sets[3].
-
Step 4 (High-Level Refinement): Refine the lowest-energy geometries using ωB97X-D/Def2-TZVP coupled with an implicit Solvation Model based on Density (SMD, e.g., Chloroform or Water). Causality: ωB97X-D captures the critical dispersion forces[1], while the SMD model simulates the dielectric environment, which heavily influences the stability of the diol's hydrogen bonds.
Phase 3: Self-Validation & Property Extraction
-
Step 5 (Self-Validation): Execute a vibrational frequency analysis at the ωB97X-D/Def2-TZVP level. Causality: This is the critical validation step. The mathematical absence of imaginary frequencies proves that the optimized geometry is a true local minimum, not a transition state.
-
Step 6 (NMR Prediction): Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the M06-2X/Def2-TZVP level. Causality: M06-2X provides superior accuracy for the magnetic shielding environment around the iodine atom[2].
Visualizing the Logic and Workflow
Figure 1: Decision matrix for modeling iodinated aromatic diols.
Figure 2: Self-validating computational workflow for property prediction.
References
-
Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. ACS Publications.[Link]
-
Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Springer / ResearchGate.[Link]
-
Halogen Bonds: Benchmarks and Theoretical Analysis. ACS Publications.[Link]
-
Density functional theory methods applied to homogeneous and heterogeneous catalysis: a short review and a practical user guide. RSC Publishing.[Link]
Sources
Comparative Guide: Enantioselective Desymmetrization of 2-(2-Iodophenyl)propane-1,3-diol via Intramolecular C-O Cross-Coupling
Executive Summary
As a Senior Application Scientist, I have evaluated numerous synthetic pathways for the construction of chiral oxygen heterocycles. 2-(2-Iodophenyl)propane-1,3-diol (CAS 1493854-02-6) serves as a premier benchmark substrate for evaluating the efficacy of transition-metal-catalyzed desymmetrization. This guide provides an objective, data-driven comparison of the two leading catalytic systems—Palladium (Pd) and Copper (Cu)—used to control the intramolecular cross-reactivity of this prochiral diol. By synthesizing experimental data and mechanistic logic, this guide equips researchers with the protocols necessary to achieve high enantiomeric excess (ee) in the synthesis of chiral (3,4-dihydro-2H-chromen-3-yl)methanols, which are critical pharmacophores in drug development.
Analyzing Enantiotopic Cross-Reactivity: The Desymmetrization Challenge
In the context of 2-(2-Iodophenyl)propane-1,3-diol, "cross-reactivity" refers to the competitive intramolecular cross-coupling of the aryl iodide moiety with either of the two enantiotopic primary hydroxyl groups.
Because the 1,3-diol is prochiral, the inherent cross-reactivity is perfectly balanced. In the absence of a chiral environment, the aryl iodide will react with either hydroxyl group with equal probability, yielding a 50:50 racemic mixture of the chroman product. The primary objective of the catalytic systems compared below is to strictly bias this cross-reactivity toward a single hydroxyl group. This requires a catalyst capable of not only facilitating the C-I bond activation (oxidative addition) but also providing a rigid chiral pocket that dictates the chemoselective binding and subsequent reductive elimination of only one alkoxide arm.
Comparative Data: Palladium vs. Copper Catalysis
The field standardizes around two primary methodologies for managing the cross-reactivity of 2-(2-Iodophenyl)propane-1,3-diol: a Pd-catalyzed system utilizing chiral bisphosphine ligands ()[1], and a Cu-catalyzed system utilizing chiral cyclic 1,2-diamines ()[2].
Table 1: Performance Comparison of Catalytic Systems
| Parameter | Palladium-Catalyzed System | Copper-Catalyzed System |
| Metal Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | CuI |
| Chiral Ligand | Chiral Bisphosphine (e.g., (R)-Segphos) | Chiral Cyclic 1,2-Diamine |
| Optimal Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ or Cs₂CO₃ |
| Optimal Solvent | Toluene | 1,4-Dioxane |
| Temperature | 80–100 °C | 80–90 °C |
| Typical Yield | 80–88% | 85–95% |
| Enantiomeric Excess | Up to 92% ee | Up to 96% ee |
| Primary Advantage | High turnover frequency, broad ligand availability | Lower metal toxicity/cost, superior ee control |
| Primary Limitation | High cost of Pd and phosphine ligands | Requires strict anaerobic/anhydrous conditions |
Data synthesized from foundational optimization studies of intramolecular O-arylation.
Mechanistic Pathways & Causality
To understand why these systems perform differently, we must examine the causality behind the catalytic cycles.
In the Pd-catalyzed pathway , the bulky chiral bisphosphine ligand creates a steric environment that differentiates the two hydroxyl groups during the alkoxide coordination step. Toluene is selected as the solvent because its non-polar nature prevents competitive solvolysis and forces tight ion-pairing, which is crucial for transferring chiral information from the ligand to the substrate.
Conversely, the Cu-catalyzed pathway relies on a Cu(I)-diamine complex. Copper has a higher affinity for oxygen nucleophiles than Palladium. The chiral 1,2-diamine ligand forms a highly organized, rigid metallacycle intermediate. 1,4-Dioxane is chosen here because it provides optimal solubility for the Cu(I)-diamine-alkoxide complex without coordinating strongly enough to displace the chiral ligand.
Fig 1. Catalytic cycle for the enantioselective desymmetrization of 2-(2-Iodophenyl)propane-1,3-diol.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to ensure the integrity of the cross-coupling reaction.
Protocol A: Copper-Catalyzed Desymmetrization
Objective: Achieve >90% yield and >95% ee using cost-effective Cu(I) catalysis.
-
Anaerobic Preparation (Causality: Prevent Cu(I) oxidation to Cu(II), which halts catalysis):
-
Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (10 mol%), the chiral cyclic 1,2-diamine ligand (12 mol%), and anhydrous K₃PO₄ (2.0 equivalents).
-
Validation: The K₃PO₄ must be finely milled and flame-dried prior to use; granular base will result in incomplete alkoxide formation and poor yields.
-
-
Substrate & Solvent Addition:
-
Add 2-(2-Iodophenyl)propane-1,3-diol (1.0 equivalent, typically 0.2 mmol) followed by anhydrous 1,4-Dioxane (2.0 mL).
-
Seal the tube with a Teflon valve, remove it from the glovebox, and stir at room temperature for 10 minutes to allow the active pre-catalyst complex to form (indicated by a color shift).
-
-
Thermal Cross-Coupling:
-
Transfer the sealed tube to a pre-heated oil bath at 85 °C. Stir vigorously for 24 hours.
-
Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active starting material spot confirms the consumption of the aryl iodide.
-
-
Quench and Extraction:
-
Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove copper salts and inorganic base. Concentrate the filtrate under reduced pressure.
-
-
Chiral Validation (Crucial Step):
-
Purify via flash chromatography.
-
Determine the ee using Chiral HPLC (e.g., Daicel Chiralpak AD-H column).
-
Self-Validation Rule: You must run a racemic standard (synthesized using an achiral ligand like TMEDA) first to establish baseline retention times for both enantiomers. This ensures the observed ee is a true reflection of chiral induction and not an artifact of co-elution.
-
Protocol B: Palladium-Catalyzed Desymmetrization
Objective: Rapid turnover using established phosphine chemistry.
-
Catalyst Assembly: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%), (R)-Segphos (6 mol%), and Cs₂CO₃ (1.5 equiv) in a dry Schlenk tube.
-
Reaction: Add 2-(2-Iodophenyl)propane-1,3-diol (0.2 mmol) and anhydrous Toluene (2.0 mL). Stir at 90 °C for 16 hours.
-
Validation: The use of Cs₂CO₃ is critical here; its high solubility in Toluene compared to potassium salts ensures rapid deprotonation, preventing competitive protodehalogenation (loss of iodine without ring closure).
Fig 2. Standardized self-validating workflow for intramolecular C-O cross-coupling experiments.
Conclusion
For researchers optimizing the desymmetrization of 2-(2-Iodophenyl)propane-1,3-diol, the choice between Pd and Cu catalysis hinges on the balance of cost, operational setup, and target enantiopurity. While the Palladium/bisphosphine system offers robust historical precedent and rapid reaction times, the Copper/1,2-diamine system provides superior control over enantiotopic cross-reactivity, yielding higher ee% at a fraction of the catalyst cost, provided rigorous anaerobic techniques are maintained.
References
-
Yang, W., Yan, J., Long, Y., Zhang, S., Liu, J., Zeng, Y., & Cai, Q. (2013). "Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols." Organic Letters, 15(23), 6022-6025. URL:[Link]
-
Yang, W., Liu, Y., Zhang, S., & Cai, Q. (2015). "Copper-Catalyzed Intramolecular Desymmetric Aryl C-O Coupling for the Enantioselective Construction of Chiral Dihydrobenzofurans and Dihydrobenzopyrans." Angewandte Chemie International Edition, 54(30), 8805-8808. URL:[Link]
Sources
Safety Operating Guide
Navigating the Disposal of 2-(2-Iodophenyl)propane-1,3-diol: A Guide for Laboratory Professionals
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from related chemical structures, 2-(2-Iodophenyl)propane-1,3-diol should be handled with care, assuming it may present hazards common to substituted propanediols and iodinated organic compounds.
Assumed Hazard Profile:
| Property | Information | Source |
| Physical State | Solid or liquid | General chemical knowledge |
| Potential Hazards | May cause skin and eye irritation.[1][2] Harmful if swallowed or inhaled. | Based on similar propanediol compounds |
| Environmental Hazards | Halogenated compounds can be persistent in the environment. Never dispose of down the drain.[3][4] | General principles of halogenated waste |
| Reactivity | Stable under normal laboratory conditions. Avoid strong oxidizing agents.[5] | Based on similar propanediol compounds |
Essential Personal Protective Equipment (PPE):
Adherence to proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling 2-(2-Iodophenyl)propane-1,3-diol and its waste:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Hand Protection: Nitrile or other chemical-resistant gloves are essential to prevent skin contact.
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.
-
Footwear: Closed-toe shoes are required to protect against spills.
Step-by-Step Disposal Protocol
The disposal of 2-(2-Iodophenyl)propane-1,3-diol must be managed as hazardous waste. The presence of iodine classifies it as a halogenated organic compound, which requires specific disposal pathways.[3]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing 2-(2-Iodophenyl)propane-1,3-diol, including neat compound, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and solutions, must be collected in a designated "Halogenated Organic Waste" container.[3]
-
Container Integrity: The waste container must be made of a compatible material (e.g., high-density polyethylene), be in good condition with a secure, sealing lid, and be clearly labeled.[6][7]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "2-(2-Iodophenyl)propane-1,3-diol," and the approximate concentration and quantity of the waste.
Step 2: Handling and Storage of Waste
-
Ventilation: All handling of the waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][8]
-
Storage Location: The sealed and labeled waste container should be stored in a designated satellite accumulation area away from incompatible materials. This area should be secure and have secondary containment to prevent the spread of any potential leaks.
Step 3: Coordination with Environmental Health and Safety (EHS)
-
Institutional Protocols: It is imperative to consult your institution's Environmental Health and Safety (EHS) department for their specific guidelines on chemical waste disposal.[6] EHS will provide information on pickup schedules and any additional documentation required.
-
Waste Manifest: Your EHS department will provide the necessary paperwork for tracking the hazardous waste from the point of generation to its final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Iodophenyl)propane-1,3-diol.
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A Guide to Personal Protective Equipment and Safe Handling for 2-(2-Iodophenyl)propane-1,3-diol
Foundational Hazard Assessment: Understanding the "Why"
The safe handling of any research chemical begins with a thorough understanding of its potential hazards. The structure of 2-(2-Iodophenyl)propane-1,3-diol contains two key functional groups that inform our safety protocol.
-
The Iodinated Aromatic System: Halogenated organic compounds, particularly those containing iodine, must be handled with care.[1][2] Iodine vapor itself is a known severe irritant to the eyes and respiratory tract.[3][4] While the iodine in this molecule is covalently bound, thermal decomposition or certain chemical reactions could release toxic fumes.[4] Furthermore, iodinated by-products that can form during degradation or in waste streams are often more cytotoxic and genotoxic than their chlorinated or brominated counterparts.[5][6][7] Therefore, the iodophenyl group is the primary driver of our cautious approach.
-
The Propane-1,3-diol Backbone: Simple diols, such as 1,3-propanediol, are generally considered to have low acute toxicity.[8] However, they can still cause irritation upon contact with the eyes, skin, or respiratory tract.[9] Their main contribution to the overall risk profile is as a potential vehicle for dermal absorption of the entire molecule.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is the last and most personal line of defense against chemical exposure, supplementing critical engineering controls like chemical fume hoods.[10] The following PPE ensemble is mandatory for all work involving this compound.
| Task / Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Nitrile Gloves | Safety Glasses with Side Shields | Laboratory Coat | Not generally required |
| Weighing Solid Compound | Nitrile Gloves | Chemical Splash Goggles | Laboratory Coat | Required. Use within a chemical fume hood. If not feasible, an N95 or elastomeric half-mask respirator with P100 filters is mandatory. |
| Preparing Solutions | Nitrile Gloves | Chemical Splash Goggles | Laboratory Coat | Required. All transfers and dilutions must be performed in a chemical fume hood. |
| Running Reactions & Workup | Nitrile Gloves (consider double-gloving) | Chemical Splash Goggles & Face Shield (if splash potential is high) | Laboratory Coat (consider a chemically resistant apron over the coat) | Required. All operations must be performed in a chemical fume hood. |
| Cleaning & Decontamination | Nitrile Gloves | Chemical Splash Goggles | Laboratory Coat | Work should be performed in a chemical fume hood. |
Detailed PPE Specifications:
-
Hand Protection: Disposable nitrile gloves provide a good baseline for protection against incidental splashes.[10] However, because no specific chemical resistance data exists, any contamination should be considered immediate breakthrough. If gloves become contaminated, remove them immediately, wash your hands thoroughly with soap and water, and don fresh gloves.[10] Never wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs, phones, or computers.[11]
-
Eye and Face Protection: At a minimum, chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard are required.[9] Safety glasses with side shields do not offer adequate protection from splashes.[12] For procedures involving larger volumes (>50 mL) or a heightened risk of splashing, a full-face shield must be worn over chemical splash goggles.[13]
-
Body Protection: A flame-resistant (FR) or 100% cotton laboratory coat is mandatory to protect skin and personal clothing.[14] Ensure the coat is fully buttoned with sleeves rolled down. For large-scale operations, a chemically resistant apron should be worn over the lab coat.[10]
-
Respiratory Protection: The primary method for controlling airborne hazards is to work within a properly functioning and certified chemical fume hood.[15] All transfers of solid material and all work with solutions must be conducted in a fume hood to prevent inhalation of dust or vapors.[1]
Operational and Disposal Plan
A systematic workflow is crucial for minimizing exposure and ensuring a safe experimental outcome.
Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for safely handling 2-(2-Iodophenyl)propane-1,3-diol.
Caption: Safe Handling Workflow for 2-(2-Iodophenyl)propane-1,3-diol.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Small Spill (<100 mL/g within a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed container and label it for disposal as halogenated organic waste.[17] Clean the area with a suitable solvent.
Waste Disposal
As a halogenated organic compound, all waste containing 2-(2-Iodophenyl)propane-1,3-diol, including contaminated solids and solutions, must be segregated from non-halogenated waste streams.[18]
-
Collect all waste in a clearly labeled, sealable container marked "HALOGENATED ORGANIC WASTE ".[2][17]
-
List the chemical constituents on the container's waste tag.[19]
-
Do not overfill the container.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this material be disposed of down the drain. [1]
Final Directive: A Culture of Safety
The protocols outlined in this guide are designed to establish a robust framework for safety. However, true safety is an active process. Always review your experimental plan, consider the specific conditions of your reaction, and do not hesitate to implement additional safety measures. By integrating these expert-backed practices into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
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Personal Protective Equipment Policy for Research Laboratories and Support Facilities. (n.d.). University of South Carolina. Retrieved from [Link]
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Personal Protective Equipment. (n.d.). Environmental Health & Safety Services, University of Maryland. Retrieved from [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
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Personal Protective Equipment. (2025, December 06). Division of Research Safety, University of Illinois. Retrieved from [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories. (n.d.). Office of Environmental Health and Safety, Princeton University. Retrieved from [Link]
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Safe Handing & Disposal of Organic Substances. (n.d.). HSC Chemistry & Physics. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
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Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services, University of British Columbia. Retrieved from [Link]
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SAFETY DATA SHEET: (R)-(-)-1,2-Propanediol. (2025, September 22). Thermo Fisher Scientific. Retrieved from [Link]
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Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2026, February 04). MDPI. Retrieved from [Link]
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LCSS: IODINE. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
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ICSC 0167 - IODINE. (n.d.). INCHEM. Retrieved from [Link]
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Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. (2025, September 11). RSC Publishing. Retrieved from [Link]
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Protecting Diols. (2021, April 19). YouTube. Retrieved from [Link]
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Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. (n.d.). ResearchGate. Retrieved from [Link]
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Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. (2006, May 03). Cole-Parmer. Retrieved from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Diols: Nomenclature, Preparation, and Reactions. (2022, November 25). Chemistry Steps. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
